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  • Product: (1-Methylpyrrolidin-2-yl)acetic acid
  • CAS: 5626-43-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (1-Methylpyrrolidin-2-yl)acetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1-Methylpyrrolidin-2-yl)acetic acid, a heterocyclic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (1-Methylpyrrolidin-2-yl)acetic acid, a heterocyclic amino acid derivative of significant interest to researchers in medicinal chemistry and drug development. While detailed experimental data on this specific molecule is not extensively published, this document synthesizes available information, outlines a robust synthetic pathway based on its immediate precursor, and contextualizes its potential through the lens of its structural analogs and the well-established importance of the pyrrolidine scaffold in pharmacology.

Introduction and Significance

(1-Methylpyrrolidin-2-yl)acetic acid (CAS No. 5626-43-7) is a chiral, non-proteinogenic amino acid. Its structure features a saturated five-membered nitrogen heterocycle, 1-methylpyrrolidine, substituted at the 2-position with an acetic acid moiety. This combination of a tertiary amine and a carboxylic acid suggests the potential for zwitterionic character and a range of physicochemical properties that are attractive for pharmaceutical development.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous successful drugs, including antivirals, antihypertensives, and neurotropic agents.[1][2] The versatility of this scaffold is attributed to its conformational flexibility, which can be fine-tuned with substituents to optimize binding to biological targets.[3] As a substituted pyrrolidine, (1-Methylpyrrolidin-2-yl)acetic acid represents a valuable building block for introducing this key pharmacophore into novel drug candidates, potentially enhancing potency, selectivity, and pharmacokinetic profiles.[4]

Physicochemical and Structural Properties

Detailed experimental data for (1-Methylpyrrolidin-2-yl)acetic acid are sparse. However, its key properties can be reliably inferred from its structure and data from closely related compounds.

PropertyValue / Expected Characteristics
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [5]
CAS Number 5626-43-7
Appearance Expected to be a solid at room temperature, typical of amino acids.[6]
pKa Expected to have two pKa values: one for the carboxylic acid (approx. 2-3) and one for the conjugate acid of the tertiary amine (approx. 10-11), similar to N-methylproline and other N-alkylated amino acids.
Solubility Expected to be soluble in water and polar protic solvents, with limited solubility in nonpolar organic solvents. Its zwitterionic nature at neutral pH enhances aqueous solubility.[6]
Melting Point Likely to melt with decomposition at a relatively high temperature (>200 °C), characteristic of amino acids.[6]
InChI Key WQGHBXNTZFIOSX-UHFFFAOYSA-N
SMILES O=C(O)CC1N(C)CCC1[5]

Synthesis and Characterization

A practical and efficient synthesis of (1-Methylpyrrolidin-2-yl)acetic acid can be achieved via the hydrolysis of its methyl ester, methyl 2-(1-methylpyrrolidin-2-yl)acetate. The synthesis of this key precursor is detailed in the patent literature.[7]

Synthetic Workflow

The overall synthetic pathway involves a two-stage reduction of a commercially available starting material followed by ester hydrolysis.

Synthesis_Workflow A Methyl (2E/Z)-2-(1-methylpyrrolidin- 2-ylidene)acetate B Methyl 2-(1-methylpyrrolidin- 2-yl)acetate A->B  Reduction (e.g., NaBH₄, Acetic Acid)   C (1-Methylpyrrolidin-2-yl)acetic acid B->C  Hydrolysis (Acid or Base Catalyzed)  

Caption: Proposed synthesis of (1-Methylpyrrolidin-2-yl)acetic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 2-(1-methylpyrrolidin-2-yl)acetate [7]

This procedure is adapted from patent KR20190135847A, which describes the reduction of the corresponding ylidene acetate.[7] The choice of a metal borohydride in an acidic solvent is a key insight, as it facilitates the reduction of the exocyclic double bond.

  • Reaction Setup: In a suitable reaction vessel, dissolve Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate (1.0 eq) in glacial acetic acid (approx. 6 mL per gram of starting material).

  • Cooling: Cool the stirred solution to below 5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (approx. 0.6 eq) in portions, ensuring the internal temperature is maintained below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for approximately 6 hours at 30 °C.

  • Work-up:

    • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

    • Remove the acetic acid under reduced pressure.

    • Cool the residue to below 10 °C and carefully adjust the pH to ~10 with a 20% aqueous sodium hydroxide solution.

    • Extract the product into an organic solvent such as dichloromethane (2x volumes).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(1-methylpyrrolidin-2-yl)acetate. The patent reports a quantitative yield for this step.[7]

Step 2: Hydrolysis to (1-Methylpyrrolidin-2-yl)acetic acid

This is a standard ester hydrolysis procedure. Both acidic and basic conditions are effective, though basic hydrolysis followed by neutralization is often preferred for amino esters to avoid potential side reactions.

  • Reaction Setup: Dissolve the methyl 2-(1-methylpyrrolidin-2-yl)acetate (1.0 eq) from the previous step in a mixture of methanol and water.

  • Saponification: Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.1 - 1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic impurities.

    • Carefully acidify the aqueous layer to the isoelectric point (typically pH 5-7) with an acid such as 1M hydrochloric acid. The product may precipitate at this point.

    • If a precipitate forms, it can be collected by filtration. If not, the product can be isolated by lyophilization or by extraction into a suitable organic solvent after saturation of the aqueous phase with sodium chloride.

Expected Spectral Characterization

While specific spectra are not publicly available, the structure allows for predictable characterization:

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group (around 2.2-2.5 ppm), multiplets for the pyrrolidine ring protons, and a multiplet for the CH group at the 2-position, along with signals for the CH₂ group of the acetic acid moiety.

  • ¹³C NMR: Approximately 7 distinct signals are expected, corresponding to the N-methyl carbon, the four unique carbons of the pyrrolidine ring, the methylene carbon of the acetate group, and the carboxyl carbon.

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700-1725 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 144.0970.

Applications in Drug Development and Research

The primary value of (1-Methylpyrrolidin-2-yl)acetic acid lies in its potential as a sophisticated building block for the synthesis of complex molecules in drug discovery.

A Scaffold for Novel Therapeutics

The pyrrolidine ring is a cornerstone of many pharmacologically active compounds.[2] Its inclusion in a molecule can enhance binding affinity, improve pharmacokinetic properties such as aqueous solubility, and provide a stereochemically defined vector for orienting other functional groups.[4] Derivatives of pyrrolidine are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory effects.[2]

(1-Methylpyrrolidin-2-yl)acetic acid provides a scaffold that can be readily incorporated into larger molecules via standard peptide coupling or other derivatization reactions at its carboxylic acid terminus. The N-methyl group prevents N-acylation, directing reactions to the acid functionality, and also imparts a permanent tertiary amine character, which can be crucial for interacting with biological targets or for tuning physicochemical properties.

Use in Peptidomimetics and Constrained Analogs

N-methylated amino acids, such as N-methyl-L-proline, are used to enhance the stability and solubility of peptides.[8] By analogy, incorporating (1-Methylpyrrolidin-2-yl)acetic acid into a peptide sequence or a small molecule could introduce conformational constraints and resistance to enzymatic degradation, making it a valuable tool in the design of peptidomimetics.

Safety and Handling

No specific toxicology data for (1-Methylpyrrolidin-2-yl)acetic acid is available. However, based on the properties of related heterocyclic carboxylic acids and amines, the following general precautions are advised:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

(1-Methylpyrrolidin-2-yl)acetic acid is a promising, yet underexplored, molecular building block. Its structural features—a chiral, N-methylated pyrrolidine ring coupled to an acetic acid side chain—position it as a valuable intermediate for the synthesis of novel compounds in pharmaceutical and chemical research. The synthetic route outlined in this guide offers a viable pathway to access this compound, enabling further investigation into its properties and applications. As the demand for novel chemical entities with improved pharmacological profiles continues to grow, the strategic use of such versatile scaffolds will be paramount in advancing the field of drug discovery.

References

  • Human Metabolome Database. (2021, September 10). Showing metabocard for 1-Methylpyrrolidine (HMDB0243946). Retrieved from [Link]

  • Rachtanapun, C., et al. (2012). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Pakistan Journal of Pharmaceutical Sciences, 25(4), 743-749. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 5626-43-7 | 2-(1-Methylpyrrolidin-2-yl)acetic acid. Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Retrieved from [Link]

  • Krasavin, M. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

  • Zhang, A. (Ed.). (2022). Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Apple Academic Press. Retrieved from [Link]

  • European Commission. (2011). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). Retrieved from [Link]

  • Tourwé, D., et al. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(10), 1357. Retrieved from [Link]

  • Lee, S. H., et al. (2019). Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine. KR Patent 20190135847A.
  • Al-Dahhan, W. H. (n.d.). (Physical Chemistry lab) Experiment No.7 (Hydrolysis of methyl acetate). Retrieved from [Link]

  • Linghu, C., et al. (2020). Amino acids effects on heterocyclic amines formation and physicochemical properties in pan-fried beef patties. Food Chemistry, 309, 125748. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of peptidomimetic pirrolidine inhibitors of MMP2 and MMP9. Retrieved from [Link]

  • Akesson, B., & Jönsson, B. A. (1997). Major metabolic pathway for N-methyl-2-pyrrolidone in humans. Drug Metabolism and Disposition, 25(2), 267-269. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino acids effects on heterocyclic amines formation and physicochemical properties in pan-fried beef patties. Retrieved from [Link]

  • Shi, Z., et al. (2009). The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 87(5), 638-649. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246933. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42. Retrieved from [Link]

  • Loba Chemie. (2017, November 21). (S)-(-)-2-PYRROLIDONE-5-CARBOXYLIC ACID MSDS. Retrieved from [Link]

  • Shi, Z., et al. (2009). The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. NRC Research Press. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 16). 18.2: Properties of Amino Acids. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2014). Metabolism-guided drug design. MedChemComm, 5(8), 1057-1073. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). N-Methylproline (Compound). Retrieved from [Link]

  • Green, A. P., et al. (2021). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 1(10), 1649–1656. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of (1-Methylpyrrolidin-2-yl)acetic acid

Abstract This technical guide provides a comprehensive framework for the structural elucidation of (1-Methylpyrrolidin-2-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of (1-Methylpyrrolidin-2-yl)acetic acid, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multi-technique analytical workflow required for unambiguous structure confirmation. Moving beyond a simple recitation of methods, this guide delves into the strategic rationale behind the experimental design, emphasizing the synergistic power of spectroscopic and chromatographic techniques. Detailed, field-tested protocols for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided, alongside an analysis of expected data. The guide culminates in a discussion of stereochemical considerations and the application of chiral chromatography for the resolution of enantiomers.

Introduction: The Significance of Structural Verification

(1-Methylpyrrolidin-2-yl)acetic acid, a derivative of the amino acid proline, presents a compelling structural scaffold. Its pyrrolidine ring, N-methylation, and carboxylic acid moiety suggest potential applications in areas such as asymmetric synthesis, and as a building block for novel therapeutic agents. The precise arrangement of these functional groups, including its stereochemistry, is critical to its chemical reactivity and biological activity. Therefore, rigorous structural elucidation is not merely a procedural step but a foundational requirement for any meaningful research and development endeavor.

This guide will outline a systematic and self-validating approach to confirm the molecular structure of (1-Methylpyrrolidin-2-yl)acetic acid, ensuring the scientific integrity of subsequent studies.

The Integrated Analytical Workflow: A Synergistic Approach

The definitive elucidation of a molecular structure rarely relies on a single analytical technique. Instead, a composite picture is built by integrating data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.

The proposed workflow for (1-Methylpyrrolidin-2-yl)acetic acid is as follows:

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Functional Group & Connectivity Analysis cluster_2 Stereochemical Analysis Mass_Spectrometry Mass Spectrometry (MS) Determine Molecular Weight & Formula FTIR FTIR Spectroscopy Identify Key Functional Groups Mass_Spectrometry->FTIR Confirms MW NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Map Atom Connectivity FTIR->NMR Identifies functional groups for NMR Chiral_Chromatography Chiral Chromatography Separate & Identify Enantiomers NMR->Chiral_Chromatography Confirms core structure

Figure 1: Integrated workflow for the structure elucidation of (1-Methylpyrrolidin-2-yl)acetic acid.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the initial and indispensable step, providing the molecular weight of the analyte and, with high-resolution instruments, its elemental composition. This data establishes the fundamental molecular formula, constraining all subsequent structural hypotheses. For a molecule like (1-Methylpyrrolidin-2-yl)acetic acid, understanding its fragmentation pattern under collision-induced dissociation (CID) can also offer valuable clues about its substructures. The pyrrolidine ring, being a site of potential ring-opening, often leads to characteristic fragmentation pathways.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1 mg of the synthesized (1-Methylpyrrolidin-2-yl)acetic acid in 1 mL of a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Perform analysis in both positive and negative ion modes to maximize the chances of observing the molecular ion. In positive mode, the protonated molecule [M+H]⁺ is expected, while in negative mode, the deprotonated molecule [M-H]⁻ is likely.

  • Data Acquisition: Acquire full scan mass spectra over a mass-to-charge (m/z) range of 50-500.

  • Tandem MS (MS/MS): Select the precursor ion corresponding to [M+H]⁺ and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Expected Data and Interpretation

Table 1: Predicted Mass Spectrometry Data for (1-Methylpyrrolidin-2-yl)acetic acid (C₇H₁₃NO₂)

ParameterExpected ValueRationale
Molecular Formula C₇H₁₃NO₂Based on the proposed structure.
Exact Mass 143.0946Calculated for C₇H₁₃NO₂.
[M+H]⁺ (Positive ESI) m/z 144.1020Protonation of the nitrogen atom.
[M-H]⁻ (Negative ESI) m/z 142.0873Deprotonation of the carboxylic acid.

The fragmentation pattern in MS/MS is crucial for confirming the connectivity. The pyrrolidine ring presents a unique fragmentation behavior.[3]

MS_Fragmentation Parent_Ion [M+H]⁺ m/z 144.1020 Fragment_1 Loss of H₂O m/z 126.0913 Parent_Ion->Fragment_1 Fragment_2 Loss of CO₂ m/z 99.1020 Parent_Ion->Fragment_2 Fragment_3 Pyrrolidine Ring Opening m/z 84.0813 Parent_Ion->Fragment_3 Fragment_4 Methylpyrrolidinium ion m/z 70.0657 Fragment_3->Fragment_4

Figure 2: Predicted major fragmentation pathways for protonated (1-Methylpyrrolidin-2-yl)acetic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] For (1-Methylpyrrolidin-2-yl)acetic acid, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-H and C-N stretches associated with the alkyl and amine components. The presence of these key functional groups provides a crucial cross-validation of the molecular formula determined by mass spectrometry.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Data and Interpretation

Table 2: Predicted FTIR Absorption Bands for (1-Methylpyrrolidin-2-yl)acetic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad) O-H stretchCarboxylic Acid
2960-2850 C-H stretchAlkyl (CH₃, CH₂, CH)
1710-1680 C=O stretchCarboxylic Acid
1300-1200 C-N stretchTertiary Amine
1470-1430 O-H bendCarboxylic Acid

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The C=O stretch will be a strong, sharp peak, confirming the presence of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.[5] By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, we can piece together the exact connectivity of all atoms in the molecule. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for unambiguously assigning protons and carbons, especially in a cyclic system like this.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid exchange of the acidic proton and to ensure good signal resolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]

  • 1D NMR Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Experiments:

    • Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin-spin coupling networks.

    • Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.

Expected Data and Interpretation

Predicted ¹H NMR Spectrum (in D₂O): The spectrum will be complex due to the diastereotopic protons in the pyrrolidine ring.

  • ~3.5-3.8 ppm (m, 1H): Proton at C2 (methine).

  • ~3.0-3.4 ppm (m, 2H): Protons at C5 (methylene adjacent to nitrogen).

  • ~2.8-3.0 ppm (s, 3H): Protons of the N-methyl group.

  • ~2.5-2.8 ppm (m, 2H): Protons of the methylene group in the acetic acid side chain.

  • ~1.8-2.2 ppm (m, 4H): Protons at C3 and C4 (methylene groups in the ring).

Predicted ¹³C NMR Spectrum (in D₂O):

  • ~175-180 ppm: Carboxylic acid carbonyl carbon.

  • ~60-65 ppm: C2 (methine).

  • ~55-60 ppm: C5 (methylene adjacent to nitrogen).

  • ~40-45 ppm: N-methyl carbon.

  • ~35-40 ppm: Methylene carbon of the acetic acid side chain.

  • ~25-35 ppm: C3 and C4 (methylene carbons in the ring).

The COSY spectrum will show correlations between adjacent protons in the pyrrolidine ring and the side chain. The HSQC spectrum will definitively link each proton signal to its corresponding carbon signal, solidifying the structural assignment.

Chiral Chromatography: Resolving Stereoisomers

Expertise & Experience: (1-Methylpyrrolidin-2-yl)acetic acid possesses a stereocenter at the C2 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers (R and S). As the biological activity of chiral molecules is often enantiomer-dependent, it is crucial to determine the enantiomeric composition of the synthesized material. Chiral High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[7][8]

Experimental Protocol: Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and carboxylic acids.

  • Mobile Phase Optimization: Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.

  • Sample Analysis: Inject a solution of the sample onto the chiral column and monitor the elution profile using a UV detector.

  • Enantiomer Identification: If the synthesis is not stereospecific, two peaks of equal area should be observed. To assign the absolute configuration of each peak, a reference standard of a known enantiomer is required.

Expected Data and Interpretation

A successful chiral separation will result in a chromatogram showing two well-resolved peaks, corresponding to the (R)- and (S)-enantiomers of (1-Methylpyrrolidin-2-yl)acetic acid. The relative peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Conclusion: A Self-Validating Structural Assignment

By systematically applying the integrated workflow described in this guide, a researcher can achieve an unambiguous and self-validating structural elucidation of (1-Methylpyrrolidin-2-yl)acetic acid. The molecular formula from HRMS provides the foundation, which is then elaborated with functional group information from FTIR. The precise atomic connectivity is mapped out by a suite of NMR experiments. Finally, the stereochemical nature of the molecule is addressed through chiral chromatography. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, paving the way for confident further investigation into the chemical and biological properties of this intriguing molecule.

References

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  • Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building blocks - RSC Publishing. Available at: [Link]

  • SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF - ResearchGate. Available at: [Link]

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem. Available at: [Link]

  • Chiral-achiral-separation-ten-flavanones.pdf - UVaDOC Principal. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation - Intertek. Available at: [Link]

  • A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances - Semantic Scholar. Available at: [Link]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC | LabRulez GCMS. Available at: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry. Available at: [Link]

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Foundational

An In-depth Technical Guide to (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt is a heterocyclic compound of interest in moder...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt is a heterocyclic compound of interest in modern pharmaceutical research and development. Its structural motif, featuring a chiral pyrrolidine ring, positions it as a valuable building block for the synthesis of complex molecular architectures and as a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical and physical characteristics, outlines a plausible synthetic pathway, and discusses its potential applications in drug discovery and development. The content herein is curated to provide both foundational knowledge and practical insights for scientists working with this and structurally related molecules.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and the stereogenic center at the 2-position of (1-Methylpyrrolidin-2-yl)acetic acid allow for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets. The incorporation of an acetic acid side chain provides a handle for further chemical modification and can influence the pharmacokinetic properties of derivative compounds. This guide will delve into the specific characteristics of the hydrochloride salt of (1-Methylpyrrolidin-2-yl)acetic acid, a form often favored in pharmaceutical development for its improved stability and solubility.

Physicochemical Characteristics

Precise experimental data for (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt is not extensively documented in publicly available literature. However, based on its chemical structure and data from related compounds, we can infer a profile that serves as a valuable starting point for experimental design.

Table 1: Physicochemical Properties of (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt and Related Compounds

Property(1-Methylpyrrolidin-2-yl)acetic acid hydrochloride saltN-Methyl-2-pyrrolidone (NMP) (Precursor)
Molecular Formula C₇H₁₄ClNO₂C₅H₉NO
Molecular Weight 179.64 g/mol 99.13 g/mol
Appearance Expected to be a crystalline solidColorless to light yellow liquid
Solubility Expected to be soluble in water and polar organic solventsMiscible with water and most organic solvents
Melting Point Data not available-24 °C
Boiling Point Data not available202-204 °C
CAS Number 1609400-97-6872-50-4

Note: The properties for (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt are predicted based on general characteristics of similar chemical structures. Experimental verification is essential.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process, beginning with the functionalization of NMP to introduce the acetic acid moiety, followed by reduction and salt formation.

G NMP N-Methyl-2-pyrrolidone (NMP) Intermediate1 Methyl (1-methylpyrrolidin-2-ylidene)acetate NMP->Intermediate1 Horner-Wadsworth-Emmons Reaction (e.g., with triethyl phosphonoacetate) Intermediate2 Methyl (1-methylpyrrolidin-2-yl)acetate Intermediate1->Intermediate2 Asymmetric Hydrogenation (e.g., with a chiral catalyst) Final_acid (1-Methylpyrrolidin-2-yl)acetic acid Intermediate2->Final_acid Hydrolysis (e.g., with aqueous acid or base) Final_salt (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt Final_acid->Final_salt Salt Formation (e.g., with HCl in a suitable solvent)

Caption: Proposed synthetic pathway for (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol that would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Methyl (1-methylpyrrolidin-2-ylidene)acetate

  • To a solution of a phosphonate reagent (e.g., triethyl phosphonoacetate) in an anhydrous aprotic solvent (e.g., THF) at a reduced temperature (e.g., -78 °C), add a strong base (e.g., n-butyllithium) dropwise.

  • Stir the resulting ylide solution for a specified time.

  • Add N-methyl-2-pyrrolidone (NMP) dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Asymmetric Hydrogenation to Methyl (1-methylpyrrolidin-2-yl)acetate

  • In a high-pressure reaction vessel, dissolve the synthesized methyl (1-methylpyrrolidin-2-ylidene)acetate in a suitable solvent (e.g., methanol).

  • Add a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand).

  • Pressurize the vessel with hydrogen gas to a specified pressure.

  • Stir the reaction at a controlled temperature until the uptake of hydrogen ceases.

  • Vent the reactor and concentrate the reaction mixture.

  • The crude product may be used directly in the next step or purified if necessary.

Step 3: Hydrolysis to (1-Methylpyrrolidin-2-yl)acetic acid

  • Dissolve the methyl (1-methylpyrrolidin-2-yl)acetate in a mixture of water and a co-solvent (e.g., methanol or THF).

  • Add an acid (e.g., hydrochloric acid) or a base (e.g., lithium hydroxide).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. If a basic hydrolysis was performed, acidify the mixture to a pH of approximately 2-3 with aqueous HCl.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to yield the free acid.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the (1-Methylpyrrolidin-2-yl)acetic acid in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

  • Slowly add a solution of hydrogen chloride in the same or a compatible solvent.

  • Stir the mixture, and the hydrochloride salt should precipitate.

  • Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt should be confirmed using a suite of analytical techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the N-methyl group, the protons on the pyrrolidine ring, and the methylene protons of the acetic acid side chain. The chemical shifts will be influenced by the protonation state.
¹³C NMR Resonances for all seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₁₃NO₂) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, as well as C-N and N-H (from the protonated amine) stretches.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound. Chiral HPLC can be used to determine the enantiomeric excess if a stereoselective synthesis was performed.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen should be in close agreement with the calculated values for the molecular formula C₇H₁₄ClNO₂.

For the analysis of carboxylic acids in biological samples, liquid chromatography-mass spectrometry (LC-MS) is a powerful technique due to its high sensitivity and selectivity.

Applications in Drug Development

While specific applications of (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt are not widely reported, its structural features suggest several potential roles in pharmaceutical R&D.

As a Synthetic Intermediate

The primary and most immediate application is as a versatile intermediate in the synthesis of more complex molecules. The carboxylic acid functionality allows for the formation of amide bonds with amines, esterification with alcohols, or reduction to an alcohol, providing numerous avenues for elaboration into a diverse library of compounds for screening.

As a Scaffold for Bioactive Molecules

The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS). The structural similarity of this compound to neurotransmitters like GABA and its derivatives suggests that it could serve as a scaffold for developing agents that modulate neuronal activity.

Leveraging the Properties of NMP

N-methyl-2-pyrrolidone (NMP) is known for its use as a penetration enhancer in transdermal drug delivery and as a solubilizing agent in various pharmaceutical formulations. It is plausible that derivatives such as (1-Methylpyrrolidin-2-yl)acetic acid could be investigated for similar properties, potentially offering a way to incorporate these beneficial characteristics into a new chemical entity.

G Core (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt App1 Synthetic Building Block Core->App1 App2 Scaffold for CNS-active agents Core->App2 App3 Investigation as a solubilizer/penetration enhancer Core->App3 App4 Fragment for Fragment-Based Drug Discovery Core->App4

Caption: Potential applications of (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt in drug development.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

The related compound NMP is known to be a skin and eye irritant and may have reproductive toxicity. While the toxicological profile of the title compound is unknown, it is prudent to handle it with caution.

Conclusion

(1-Methylpyrrolidin-2-yl)acetic acid hydrochloride salt represents a promising, yet underexplored, chemical entity for pharmaceutical research. Its value lies in its potential as a versatile synthetic intermediate and as a scaffold for the design of new therapeutic agents. This guide has provided a foundational understanding of its characteristics, a plausible synthetic route, and potential applications, drawing upon data from structurally related compounds. Further experimental investigation is necessary to fully elucidate its properties and unlock its potential in drug discovery and development.

References

  • Scientific Committee on Consumer Safety. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18629821, N-methylpyrrolidin-2-on hydrochloride. Retrieved from [Link]

  • Akhlaq, M., & Khan, G. M. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmaceutical Sciences and Research, 2(11), 743-749. Retrieved from [Link]

  • Kim, J. H., et al. (2019). Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. Retrieved from [Link]

  • Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 845-848. Retrieved from [Link]

  • Lee, S. H., et al. (2016). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Journal of Applied Polymer Science, 133(44). Retrieved from [Link]

  • Tran, T. H., et al. (2020). Green Organic Synthesis of N-Methylpyrrolidine. Journal of Chemistry, 2020, 1-6. Retrieved from [Link]

  • Carl ROTH. (n.d
Exploratory

A Technical Guide to [(2S)-1-Methyl-2-pyrrolidinyl]acetic acid: A Chiral Building Block in Synthetic Chemistry

Introduction The pyrrolidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its non-planar, saturated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] Its non-planar, saturated nature provides access to three-dimensional chemical space, a critical attribute for enhancing binding affinity and selectivity in modern drug design.[1] Within this class of compounds, [(2S)-1-Methyl-2-pyrrolidinyl]acetic acid represents a specialized chiral building block. The defined (S)-stereochemistry at the C2 position, combined with the N-methylation and the acetic acid side chain, offers a unique combination of structural features and synthetic handles for elaboration.

This technical guide provides an in-depth overview of [(2S)-1-Methyl-2-pyrrolidinyl]acetic acid for researchers, chemists, and drug development professionals. It covers the molecule's fundamental properties, conceptual synthetic strategies, analytical characterization, and its potential applications as a valuable intermediate in the synthesis of complex molecular targets.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is foundational to its application in any research or development setting.

Chemical Structure and Formula

The structure consists of a five-membered pyrrolidine ring. A methyl group is attached to the nitrogen atom at position 1, and an acetic acid moiety (-CH₂COOH) is attached to the chiral carbon at position 2, which possesses the (S)-configuration.

Caption: 2D structure of [(2S)-1-Methyl-2-pyrrolidinyl]acetic acid.

Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and data retrieval. The key identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name [(2S)-1-Methyl-2-pyrrolidinyl]acetic acidSigma-Aldrich[2]
CAS Number 137693-28-8Sigma-Aldrich[2][3]
Molecular Formula C₇H₁₃NO₂Sigma-Aldrich[2][3]
Molecular Weight 143.18 g/mol (Calculated)
InChI 1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1Sigma-Aldrich[2][3]
InChIKey WQGHBXNTZFIOSX-LURJTMIESA-NSigma-Aldrich[2][3]
Physicochemical Properties

Physical properties dictate the handling, storage, and reaction conditions required for this compound.

PropertyValueSource
Physical Form SolidSigma-Aldrich[2][3]
Appearance White to off-white solid (based on related compounds)ChemicalBook[4]
Storage Class 11 - Combustible SolidsSigma-Aldrich[2][3]
Flash Point Not applicableSigma-Aldrich[2][3]

Synthesis and Elaboration

The synthesis of chiral pyrrolidine derivatives is a well-established field, often leveraging naturally occurring chiral starting materials to ensure stereochemical purity.

Rationale for Synthetic Design

The structural core of [(2S)-1-Methyl-2-pyrrolidinyl]acetic acid is closely related to the amino acid L-proline. Therefore, a logical and cost-effective synthetic strategy begins with L-proline, a readily available and enantiomerically pure starting material. The synthetic challenge is then reduced to two key transformations: selective N-methylation of the secondary amine and a one-carbon homologation of the carboxylic acid to an acetic acid side chain. This approach ensures that the critical (S)-stereocenter is preserved throughout the synthesis.

Conceptual Synthetic Pathway

While specific proprietary syntheses may vary, a general and logical workflow can be conceptualized. The process involves protecting the carboxylic acid, performing N-methylation, modifying the protected acid to introduce the -CH₂- group, and finally deprotecting to yield the target molecule.

Caption: A conceptual workflow for synthesizing the target compound from L-proline.

Quality Control and Structural Elucidation

Confirming the identity, purity, and stereochemistry of the final compound is a non-negotiable step in any synthetic protocol. This is achieved through a combination of standard spectroscopic and analytical techniques.[1]

Protocol: Structural and Purity Verification

The following steps outline a self-validating system for the characterization of a newly synthesized batch of [(2S)-1-Methyl-2-pyrrolidinyl]acetic acid.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

    • Acquire a ¹H NMR spectrum. This will confirm the presence and connectivity of all protons, including the N-methyl singlet, the multiplets of the pyrrolidine ring protons, and the protons of the acetic acid side chain.[1]

    • Acquire a ¹³C NMR spectrum. This will show distinct signals for each unique carbon, including the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, and the N-methyl carbon.[1]

Step 2: Mass Spectrometry (MS)

  • Rationale: MS confirms the molecular weight of the compound, validating its elemental composition.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

    • Analyze using an electrospray ionization (ESI) source coupled to a mass analyzer.

    • In positive ion mode, observe the [M+H]⁺ ion at m/z ≈ 144.19.

    • For unambiguous formula confirmation, utilize high-resolution mass spectrometry (HRMS) to obtain a highly accurate mass measurement.[1]

Step 3: Chiral Analysis

  • Rationale: Since the starting material is chiral, it is crucial to confirm that the stereocenter has been retained and that no racemization has occurred.

  • Procedure (via Chiral HPLC):

    • Develop a separation method using a suitable chiral stationary phase (e.g., a polysaccharide-based column).

    • Prepare a standard of the racemic compound, if available, to establish the retention times of both the (S) and (R) enantiomers.

    • Inject the synthesized sample and integrate the peak areas. The enantiomeric excess (% ee) should be >98% for the (S)-enantiomer.

Expected Analytical Data Summary
Analysis TypeExpected ResultPurpose
¹H NMR Signals corresponding to N-CH₃, pyrrolidine ring CH/CH₂, and side chain CH₂.Structural Confirmation
¹³C NMR Signals for C=O, pyrrolidine carbons, N-CH₃, and side chain CH₂.Carbon Skeleton Confirmation
HRMS (ESI+) [M+H]⁺ ion with m/z matching the exact mass of C₇H₁₄NO₂⁺.Molecular Formula Verification
Chiral HPLC Single major peak corresponding to the (S)-enantiomer.Stereochemical Purity

Applications in Research and Drug Development

The value of [(2S)-1-Methyl-2-pyrrolidinyl]acetic acid lies in its utility as a versatile intermediate for constructing more complex, high-value molecules.

Role as a Chiral Building Block

While this specific molecule is primarily a building block, its structural relatives have significant therapeutic applications. The unmethylated parent, (S)-2-(Pyrrolidin-2-yl)acetic acid, is a known starting material for the synthesis of GABA uptake inhibitors and is a key component in certain dipeptidyl peptidase IV (DPP-IV) inhibitors used to treat type 2 diabetes.[1][4]

The introduction of the N-methyl group in [(2S)-1-Methyl-2-pyrrolidinyl]acetic acid provides a critical modification for drug development professionals. This modification can:

  • Increase Lipophilicity: Potentially improving membrane permeability and oral bioavailability.

  • Block Metabolism: Prevents N-dealkylation, which can be a metabolic liability.

  • Alter Basicity: The tertiary amine is more basic than the secondary amine of the parent compound, which can influence salt formation and pharmacokinetic properties.

  • Fine-Tune Binding: The methyl group can provide additional steric bulk or hydrophobic interactions within a target's binding pocket.

The Significance of N-Methyl-Pyrrolidine Derivatives

The N-methyl-pyrrolidine motif is present in numerous natural products and pharmaceuticals. For instance, nicotine contains a (S)-N-methylpyrrolidine ring attached to a pyridine ring.[5] The related solvent, N-methyl-2-pyrrolidone (NMP), is widely used in pharmaceutical formulations as a solubilizing agent and a chemical penetration enhancer for transdermal drug delivery.[6][7][8] This history underscores the pharmaceutical acceptability and diverse utility of the N-methyl-pyrrolidine scaffold in various chemical contexts.

Safety and Handling

Adherence to safety protocols is paramount when handling any laboratory chemical.

  • Hazard Classification: This compound is classified as causing serious eye irritation (Eye Irrit. 2, H319).[2][3]

  • Precautionary Statements:

    • P264: Wash hands and exposed skin thoroughly after handling.[2][3]

    • P280: Wear protective gloves, clothing, eye protection, and face protection.[2][3]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

    • P337 + P313: If eye irritation persists: Get medical advice/attention.[2][3]

  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The compound is classified as a combustible solid.[2][3]

Conclusion

[(2S)-1-Methyl-2-pyrrolidinyl]acetic acid is a valuable and highly specific chiral building block for synthetic and medicinal chemistry. Its derivation from the natural chiral pool, combined with functional handles for further chemical modification, makes it an attractive intermediate for the development of novel therapeutics. The N-methyl group, in particular, offers a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for its effective application in research and drug discovery pipelines.

References

  • Chemsrc. (2025). 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Chemsrc. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-2-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-Methyl-2-pyrrolidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved from [Link]

  • ResearchGate. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate. Retrieved from [Link]

  • Google Patents. (2019). KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine. Google Patents.
  • Semantic Scholar. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s). Google Patents.

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Foundational

A Guide to the Molecular Weight and Mass of (1-Methylpyrrolidin-2-yl)acetic acid for Advanced Research

This technical guide provides an in-depth analysis of the molecular weight and mass of (1-Methylpyrrolidin-2-yl)acetic acid, a critical parameter for researchers, scientists, and professionals in drug development. Unders...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the molecular weight and mass of (1-Methylpyrrolidin-2-yl)acetic acid, a critical parameter for researchers, scientists, and professionals in drug development. Understanding these fundamental properties is paramount for accurate quantification, structural elucidation, and ensuring the stoichiometric integrity of experimental designs. This document moves beyond simple definitions to explore the nuances of these measurements and the methodologies for their precise determination.

Section 1: Defining the Core Molecular Attributes

(1-Methylpyrrolidin-2-yl)acetic acid, with the molecular formula C₇H₁₃NO₂, is a substituted amino acid derivative. While a dedicated entry for this specific compound is not available in major chemical databases, its molecular formula is shared by several isomers.[1][2][3] The accurate determination of its mass is a prerequisite for its use in any research or development context.

It is crucial to distinguish between several key terms related to the mass of a molecule:

  • Molecular Weight (or Molar Mass): This is the weighted average of the masses of the isotopes of each element in the compound, based on their natural abundance. It is expressed in grams per mole ( g/mol ).[4] This value is essential for preparing solutions of a specific molarity and for stoichiometric calculations in chemical reactions.

  • Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is expressed in Daltons (Da).

  • Exact Mass: This is the calculated mass of a molecule using the exact mass of the most abundant stable isotope of each element.[2] High-resolution mass spectrometry aims to measure this value experimentally.

The precise values for (1-Methylpyrrolidin-2-yl)acetic acid, based on its molecular formula, are summarized in the table below.

ParameterValueUnitSource
Molecular FormulaC₇H₁₃NO₂-Inferred from structure
Molecular Weight (Molar Mass)143.18 g/mol [2][3]
Monoisotopic Mass143.094628657Da[2]
Exact Mass143.094628657Da[2]

Section 2: High-Resolution Mass Spectrometry for Precise Mass Determination

The experimental determination of the exact mass of (1-Methylpyrrolidin-2-yl)acetic acid is best achieved through high-resolution mass spectrometry (HRMS).[5][6][7] This technique offers the necessary precision to confirm the elemental composition of a molecule.[6][7] Electrospray ionization (ESI) is a soft ionization technique well-suited for this compound, as it minimizes fragmentation and primarily produces the protonated molecular ion [M+H]⁺.[8][9]

Causality in Experimental Design

The choice of HRMS with ESI is deliberate. For a novel or less-characterized compound like (1-Methylpyrrolidin-2-yl)acetic acid, confirming its elemental composition is a primary objective. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the high resolving power needed to distinguish the target ion from potential isobaric interferences, leading to a highly accurate mass measurement.[6] ESI is selected to gently introduce the molecule into the gas phase as an ion with minimal structural degradation.[8][9]

Self-Validating Protocol for Mass Determination

The following protocol is designed to be self-validating by incorporating an internal standard and rigorous calibration.

Experimental Protocol: Determination of the Exact Mass of (1-Methylpyrrolidin-2-yl)acetic acid using HRMS-ESI

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (1-Methylpyrrolidin-2-yl)acetic acid.

    • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

    • Prepare a solution of a known internal standard with a similar mass and ionization efficiency.

  • Instrument Calibration:

    • Calibrate the high-resolution mass spectrometer according to the manufacturer's instructions using a certified calibration solution. This ensures high mass accuracy.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[8]

  • Mass Analysis:

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-500).

    • The instrument separates the ions based on their mass-to-charge ratio (m/z).[10]

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For (1-Methylpyrrolidin-2-yl)acetic acid, this would be expected at an m/z of approximately 144.102.

    • Utilize the instrument's software to determine the exact m/z of this peak.

    • Subtract the mass of a proton (1.00728 Da) to obtain the experimental exact mass of the neutral molecule.

    • Compare the experimental exact mass to the calculated theoretical exact mass (143.094628657 Da). A mass error of less than 5 ppm provides high confidence in the elemental composition.

Section 3: Visualizing the Workflow

The logical flow of determining the molecular properties of (1-Methylpyrrolidin-2-yl)acetic acid can be visualized as follows:

G cluster_0 Theoretical Calculation cluster_1 Experimental Verification (HRMS) cluster_2 Validation A Determine Molecular Formula (C₇H₁₃NO₂) B Calculate Molecular Weight (143.18 g/mol) A->B C Calculate Exact Mass (143.094628657 Da) A->C I Compare Experimental and Theoretical Exact Mass C->I D Sample Preparation F Electrospray Ionization (ESI) D->F E Instrument Calibration G Mass Analysis E->G F->G H Data Interpretation G->H H->I J Confirm Elemental Composition (Mass Error < 5 ppm) I->J

Caption: Workflow for determining the molecular properties of (1-Methylpyrrolidin-2-yl)acetic acid.

Section 4: Conclusion

The precise determination of the molecular weight and mass of (1-Methylpyrrolidin-2-yl)acetic acid is a foundational step in its scientific application. This guide has outlined the key distinctions between these properties and provided a robust, self-validating protocol for the experimental determination of its exact mass using high-resolution mass spectrometry. By adhering to these principles and methodologies, researchers can ensure the accuracy and reliability of their work, which is especially critical in the rigorous context of drug development and scientific discovery.

References

  • NIST. 2-Pyrrolidinone, 1-methyl-. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • Gault, J., Donlan, J. A., Liko, I., Hopper, J. T., Gupta, K., & Robinson, C. V. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. bioRxiv. [Link]

  • PubChem. (-)-Stachydrine. [Link]

  • Loo, J. A. (2021). High-Resolution Native Mass Spectrometry. Chemical Reviews. [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews. [Link]

  • Chen, R., Cheng, X., Mitchell, D. W., Hofstadler, S. A., Wu, Q., Rockwood, A. L., ... & Smith, R. D. (1995). Molecular Weight Determination of Plasmid DNA Using Electrospray Ionization Mass Spectrometry. Nucleic Acids Research. [Link]

  • Gabelica, V., & Rosu, F. (2010). High Performance Mass Spectrometry for Small Molecule and Protein Applications. Spectroscopy. [Link]

  • Sitarska, A. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • The Organic Chemistry Tutor. (2017). How To Calculate The Molar Mass of a Compound - Quick & Easy! [YouTube video]. [Link]

  • Card, A. (2012). Using High-Resolution LC–MS to Analyze Complex Sample. Spectroscopy Online. [Link]

  • Chemistry LibreTexts. (2019). Formula and Molecular Weights. [Link]

  • Omni Calculator. Molecular Weight Calculator. [Link]

  • University of California, Davis. Determining molecular weights of proteins by ESI. [Link]

  • Schalley, C. A. (2021). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry. [Link]

  • Wayne Breslyn. (2018). How to Calculate Molar Mass (Molecular Weight) [YouTube video]. [Link]

  • PubChem. N-Diethylnorpseudoephedrine. [Link]

  • PubChem. Norleucine, D-(-)-. [Link]

  • PubChem. CID 18954187. [Link]

  • PubChem. 3-(Dimethylamino)pentane-2,4-dione. [Link]

Sources

Exploratory

Uncharted Territory: The Mechanistic Void of (1-Methylpyrrolidin-2-yl)acetic acid

An Inquiry into a Molecular Enigma for the Research Community Foreword In the vast landscape of chemical compounds with therapeutic potential, there exist molecules that, despite their defined structures, remain enigmati...

Author: BenchChem Technical Support Team. Date: February 2026

An Inquiry into a Molecular Enigma for the Research Community

Foreword

In the vast landscape of chemical compounds with therapeutic potential, there exist molecules that, despite their defined structures, remain enigmatic in their biological function. (1-Methylpyrrolidin-2-yl)acetic acid is one such compound. This technical guide embarks on an exploratory journey, not to delineate a known mechanism of action, but to transparently address the current void in our understanding and to propose a structured approach for future investigation. This document is intended for researchers, scientists, and drug development professionals who are tasked with characterizing novel chemical entities.

Section 1: The Identity of (1-Methylpyrrolidin-2-yl)acetic acid

(1-Methylpyrrolidin-2-yl)acetic acid is a derivative of N-methyl-2-pyrrolidone (NMP), a widely utilized polar aprotic solvent in various industrial and pharmaceutical applications.[1][2][3][4][5][6] The key structural distinction is the addition of an acetic acid moiety at the second position of the pyrrolidine ring. This seemingly minor chemical modification has the potential to drastically alter the compound's physicochemical properties and, consequently, its biological activity.

While NMP is primarily recognized for its solvent properties, it is also used in some drug formulations to enhance the solubility and transdermal delivery of active pharmaceutical ingredients.[2][4][5] However, it is crucial to underscore that the biological effects of NMP as a solvent are not indicative of a specific, targeted mechanism of action in the pharmacological sense. The introduction of the carboxylic acid group in (1-Methylpyrrolidin-2-yl)acetic acid suggests the potential for more specific biological interactions, such as binding to receptors or inhibiting enzymes.

Section 2: The Current State of Knowledge: A Conspicuous Absence of Data

A comprehensive search of scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action of (1-Methylpyrrolidin-2-yl)acetic acid. There are no published studies that detail its pharmacological targets, signaling pathways, or even its general biological effects. This absence of data means that any discussion of its mechanism of action would be purely speculative.

This informational vacuum presents both a challenge and an opportunity for the scientific community. It highlights the vast number of structurally defined compounds whose biological roles remain unexplored. For researchers in drug discovery, (1-Methylpyrrolidin-2-yl)acetic acid represents a blank slate, a molecule with untapped and unknown potential.

Section 3: A Proposed Roadmap for Mechanistic Elucidation

Given the lack of existing data, a systematic approach is required to unravel the potential mechanism of action of (1-Methylpyrrolidin-2-yl)acetic acid. The following is a proposed experimental workflow designed to provide a foundational understanding of its biological activity.

In Silico and Initial In Vitro Screening

The first step in characterizing a novel compound is to predict its potential biological targets through computational methods.

Experimental Protocol: Target Prediction and Initial Binding Assays

  • Computational Target Prediction:

    • Utilize a variety of in silico tools and databases (e.g., SwissTargetPrediction, ChEMBL, PubChem) to predict potential protein targets based on the chemical structure of (1-Methylpyrrolidin-2-yl)acetic acid. These predictions are based on the principle of chemical similarity to known ligands.

  • Broad-Spectrum In Vitro Screening:

    • Perform a broad-panel screen against a diverse range of common drug targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. This can be achieved through commercially available screening services.

  • Initial Binding Affinity Assays:

    • Based on the results of the in silico and broad-panel screening, conduct initial binding assays (e.g., radioligand binding assays, surface plasmon resonance) for the most promising predicted targets to confirm direct interaction and determine binding affinity (Kd or Ki).

Cellular Assays to Determine Functional Activity

Once a binding target is confirmed, the next logical step is to determine the functional consequence of this interaction in a cellular context.

Experimental Protocol: Functional Cellular Assays

  • Cell Line Selection:

    • Choose a cell line that endogenously expresses the identified target receptor or enzyme. If no such cell line is readily available, a recombinant cell line overexpressing the target can be generated.

  • Functional Response Measurement:

    • Design an assay to measure the functional response of the cell upon treatment with (1-Methylpyrrolidin-2-yl)acetic acid. The nature of this assay will depend on the target. For example:

      • GPCRs: Measure downstream signaling events such as changes in intracellular cyclic AMP (cAMP) or calcium (Ca2+) levels.

      • Enzymes: Measure the inhibition or activation of the enzyme's catalytic activity.

      • Ion Channels: Use patch-clamp electrophysiology to measure changes in ion flow across the cell membrane.

  • Dose-Response Analysis:

    • Perform a dose-response study to determine the potency (EC50 or IC50) of (1-Methylpyrrolidin-2-yl)acetic acid in the functional assay.

Elucidating Downstream Signaling Pathways

Understanding the downstream signaling cascade initiated by the compound-target interaction is crucial for a complete mechanistic picture.

Experimental Protocol: Signaling Pathway Analysis

  • Phospho-Protein Profiling:

    • Utilize techniques such as Western blotting or multiplex immunoassays (e.g., Luminex) to probe the phosphorylation status of key signaling proteins downstream of the identified target.

  • Gene Expression Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) to identify changes in gene expression profiles in response to treatment with (1-Methylpyrrolidin-2-yl)acetic acid. This can provide insights into the longer-term cellular effects.

Visualizing the Proposed Investigative Workflow

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Pathway Elucidation In Silico Prediction In Silico Prediction Broad-Panel Screening Broad-Panel Screening In Silico Prediction->Broad-Panel Screening Suggests potential targets Binding Affinity Assays Binding Affinity Assays Broad-Panel Screening->Binding Affinity Assays Identifies hits Cellular Functional Assays Cellular Functional Assays Binding Affinity Assays->Cellular Functional Assays Confirmed Target Dose-Response Analysis Dose-Response Analysis Cellular Functional Assays->Dose-Response Analysis Determines potency Signaling Pathway Analysis Signaling Pathway Analysis Dose-Response Analysis->Signaling Pathway Analysis Guides concentration selection Gene Expression Profiling Gene Expression Profiling Signaling Pathway Analysis->Gene Expression Profiling Identifies downstream effects

Caption: A proposed workflow for the mechanistic elucidation of (1-Methylpyrrolidin-2-yl)acetic acid.

Section 4: Conclusion and Future Directions

The mechanism of action of (1-Methylpyrrolidin-2-yl)acetic acid remains an open question. This guide has outlined a clear and logical path forward for researchers to begin to fill this knowledge gap. The systematic approach of in silico prediction, followed by in vitro and cellular validation, provides a robust framework for the de-orphanization of this and other uncharacterized compounds. The potential discovery of a novel biological activity for (1-Methylpyrrolidin-2-yl)acetic acid could open new avenues for therapeutic intervention and enrich our understanding of pharmacology. It is our hope that this document will serve as a catalyst for future research into this intriguing molecule.

References

Due to the lack of specific literature on the mechanism of action of (1-Methylpyrrolidin-2-yl)acetic acid, the references below pertain to the structurally related compound N-methyl-2-pyrrolidone (NMP) and general methodologies.

  • N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem. [Link]

  • N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya. [Link]

  • 1-methyl-2-pyrrolidinone - The Good Scents Company. The Good Scents Company. [Link]

  • N-Methyl-2-pyrrolidone - Wikipedia. Wikipedia. [Link]

  • N-Methyl-2-pyrrolidone (NMP) - Substance Information - ECHA. European Chemicals Agency. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. [Link]

  • N-Methylpyrolidone (NMP) (872-50-4) Bibliography: Supplemental File for the TSCA Scope Document. Environmental Protection Agency (EPA). [Link]

  • Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]

  • Direct Homogeneous Synthesis of Compounds with Two O Atoms and Long-Chain Hydrocarbons from CO and H2: Co–Ru/N-methylpyrrolidone Catalyst. PMC - NIH. [Link]

  • (PDF) Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. ResearchGate. [Link]

  • The role of cholinergic anti-inflammatory pathway in acetic acid-induced colonic inflammation in the rat. PubMed. [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

Sources

Foundational

Comprehensive literature review of (1-Methylpyrrolidin-2-yl)acetic acid

An In-depth Technical Guide to (1-Methylpyrrolidin-2-yl)acetic acid: Synthesis, Characterization, and Potential Applications Introduction (1-Methylpyrrolidin-2-yl)acetic acid is a chiral carboxylic acid containing a satu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Methylpyrrolidin-2-yl)acetic acid: Synthesis, Characterization, and Potential Applications

Introduction

(1-Methylpyrrolidin-2-yl)acetic acid is a chiral carboxylic acid containing a saturated N-methylpyrrolidine ring. While its close structural analog, N-methyl-2-pyrrolidone (NMP), is a widely utilized industrial solvent with extensive documentation, (1-Methylpyrrolidin-2-yl)acetic acid remains a relatively unexplored compound within the public scientific literature.[1][2][3][4][5][6][7][8] This guide aims to provide a comprehensive overview of the available information on (1-Methylpyrrolidin-2-yl)acetic acid, focusing on its chemical identity, potential synthetic routes, and speculative biological significance based on the activities of structurally related molecules. This document is intended for researchers and professionals in drug discovery and chemical synthesis who are interested in novel scaffolds and potential lead compounds.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of (1-Methylpyrrolidin-2-yl)acetic acid are summarized below. The (2S)-enantiomer is commercially available as a research chemical, which provides some foundational data.

PropertyValue/DescriptionSource
IUPAC Name(1-Methylpyrrolidin-2-yl)acetic acidN/A
CAS Number137693-28-8 ((2S)-isomer)
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol Calculated
AppearanceSolid (predicted)

Structural Diagram:

G cluster_0 (1-Methylpyrrolidin-2-yl)acetic acid N1 N C1 C N1->C1 C5 CH₃ N1->C5 C2 C C1->C2 C3 C C2->C3 C4 CH C3->C4 C4->N1 C6 CH₂ C4->C6 C7 COOH C6->C7

Caption: Chemical structure of (1-Methylpyrrolidin-2-yl)acetic acid.

Synthesis and Manufacturing

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate:

  • Reduction of the Exocyclic Double Bond: The carbon-carbon double bond in methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is reduced to yield methyl 2-(1-methylpyrrolidin-2-yl)acetate. This can be achieved using a metal borohydride, such as sodium borohydride (NaBH₄), in an acidic solvent like acetic acid.[9]

  • Hydrolysis of the Methyl Ester: The resulting methyl ester can then be hydrolyzed to the corresponding carboxylic acid. This is a standard transformation that can be accomplished under either acidic or basic conditions, followed by neutralization to isolate the product.

Synthetic Workflow Diagram:

G start Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate intermediate Methyl 2-(1-methylpyrrolidin-2-yl)acetate start->intermediate Reduction (e.g., NaBH₄, Acetic Acid) product (1-Methylpyrrolidin-2-yl)acetic acid intermediate->product Ester Hydrolysis (Acid or Base Catalyzed)

Caption: Proposed two-step synthesis of (1-Methylpyrrolidin-2-yl)acetic acid.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Methyl 2-(1-methylpyrrolidin-2-yl)acetate [9]

  • Reaction Setup: A solution of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate is prepared in acetic acid and cooled to 0-10°C in an ice bath.

  • Reagent Addition: Sodium borohydride is added portion-wise to the cooled solution, maintaining the temperature below a set point (e.g., 35°C).

  • Reaction Progression: The reaction mixture is stirred and allowed to warm to room temperature. Progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude methyl ester, which can be purified by distillation or chromatography.

Step 2: Hydrolysis to (1-Methylpyrrolidin-2-yl)acetic acid

  • Reaction Setup: The purified methyl 2-(1-methylpyrrolidin-2-yl)acetate is dissolved in a suitable solvent mixture, such as methanol and water.

  • Reagent Addition: An aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid) is added.

  • Reaction Conditions: The mixture is heated to reflux and stirred until the reaction is complete, as indicated by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid product can then be collected by filtration, washed, and dried.

Analytical and Spectroscopic Characterization

Due to the lack of published data, the following are predicted analytical characteristics based on the compound's structure. These can serve as a guide for researchers in identifying and characterizing the molecule.

Analytical TechniquePredicted Observations
¹H NMR Signals corresponding to the N-methyl group, the methine proton at the 2-position of the pyrrolidine ring, the methylene protons of the acetic acid side chain, and the methylene protons of the pyrrolidine ring.
¹³C NMR Resonances for the carbonyl carbon of the carboxylic acid, the carbons of the pyrrolidine ring, the N-methyl carbon, and the methylene carbon of the acetic acid side chain.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the pyrrolidine ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid group, as well as C-H and C-N stretching from the rest of the molecule.

For quantitative analysis in biological matrices, a sensitive method like LC-MS/MS would be appropriate, similar to what is used for other acetic acid metabolites.[10]

Potential Biological Activities and Therapeutic Applications (Speculative)

While no specific biological activities have been reported for (1-Methylpyrrolidin-2-yl)acetic acid, its structural motifs are present in numerous biologically active compounds. The piperidine and pyrrolidine scaffolds are common in medicinal chemistry, often conferring favorable pharmacokinetic properties.[11]

  • Neurological and Psychiatric Disorders: The pyrrolidine ring is a core component of several nootropic drugs (racetams). While structurally different, the presence of this ring suggests that derivatives of (1-Methylpyrrolidin-2-yl)acetic acid could be explored for activity in the central nervous system.

  • Antimicrobial Properties: Some N-methylpyrrolidone derivatives have shown antimicrobial activity.[12] It is plausible that (1-Methylpyrrolidin-2-yl)acetic acid and its derivatives could be investigated for similar properties.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a pharmacophore, interacting with the active sites of various enzymes.

The versatility of the (1-Methylpyrrolidin-2-yl)acetic acid scaffold makes it an interesting candidate for the development of compound libraries for screening against various therapeutic targets.[11]

Conclusion

(1-Methylpyrrolidin-2-yl)acetic acid is a compound with a well-defined chemical structure but limited publicly available research. The synthetic pathway to its methyl ester is documented, providing a clear route for its preparation.[9] Based on the prevalence of its structural components in medicinal chemistry, this molecule represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological activities of this compound and its derivatives to unlock their full therapeutic potential.

References

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]

  • PubChem. N-methyl-2-pyrrolidone | C5H9NO | CID 13387. [Link]

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

  • Google Patents. KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
  • Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

  • PubMed Central. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. [Link]

  • PubMed. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • ResearchGate. (PDF) Green Organic Synthesis of N-Methylpyrrolidine. [Link]

  • ResearchGate. (PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • Cheméo. Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). [Link]

  • SciSpace. Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • Centers for Disease Control and Prevention. N-METHYL-2-PYRROLIDINONE 1302. [Link]

  • PubChem. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. [Link]

  • PubMed. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. [Link]

  • ResearchGate. SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF. [Link]

Sources

Exploratory

An In-depth Technical Guide on (1-Methylpyrrolidin-2-yl)acetic acid as a Parent Compound in Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (1-Methylpyrrolidin-2-yl)acetic acid, a substituted pyrrolidine derivative, serves as a cruci...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist

Abstract

(1-Methylpyrrolidin-2-yl)acetic acid, a substituted pyrrolidine derivative, serves as a crucial scaffold and starting material in the synthesis of a diverse array of biologically active compounds. Its inherent structural features, including a chiral center and a reactive carboxylic acid moiety, make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and strategic applications of (1-Methylpyrrolidin-2-yl)acetic acid in drug discovery, with a particular focus on the rationale behind synthetic choices and methodologies. Detailed protocols, mechanistic insights, and data are presented to enable researchers to effectively utilize this versatile compound in their synthetic endeavors.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] Its five-membered saturated heterocyclic structure can enhance aqueous solubility and introduce a three-dimensional character to a molecule, which is often beneficial for optimizing pharmacokinetic and pharmacodynamic properties.[3] The nitrogen atom can act as a hydrogen bond acceptor, or in its protonated form, a hydrogen bond donor, facilitating crucial interactions with biological targets.[3]

(1-Methylpyrrolidin-2-yl)acetic acid (CAS No: 5626-43-7) is a particularly interesting derivative within this class.[4] The N-methylation prevents the formation of potentially reactive iminium ions, a metabolic liability sometimes associated with secondary pyrrolidines. The acetic acid side chain provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction, allowing for the exploration of a broad chemical space.

Synthesis of (1-Methylpyrrolidin-2-yl)acetic acid: Strategic Considerations

The synthesis of (1-Methylpyrrolidin-2-yl)acetic acid can be approached through several routes. The choice of a specific pathway is often dictated by factors such as the desired stereochemistry, scalability, and the availability of starting materials.

Synthetic Pathway Overview

A common and efficient method for preparing the corresponding ester, methyl 2-(1-methylpyrrolidin-2-yl)acetate, involves the reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate.[5] This unsaturated precursor can be synthesized from N-methyl-2-pyrrolidone. The subsequent reduction of the exocyclic double bond and the ester functionality can be achieved in a stepwise manner.

Synthesis_Pathway A N-Methyl-2-pyrrolidone B Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate A->B Horner-Wadsworth-Emmons or similar olefination C Methyl 2-(1-methylpyrrolidin-2-yl)acetate B->C Reduction (e.g., Metal Borohydride in Acetic Acid) D (1-Methylpyrrolidin-2-yl)acetic acid C->D Hydrolysis (Acid or Base)

Caption: General synthetic scheme for (1-Methylpyrrolidin-2-yl)acetic acid.

Detailed Experimental Protocol: Synthesis of Methyl 2-(1-methylpyrrolidin-2-yl)acetate

This protocol is adapted from methodologies described in the patent literature for the synthesis of related structures.[5]

Step A: Reduction of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate

  • Reaction Setup: To a solution of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate in acetic acid, slowly add a metal borohydride reducing agent (e.g., sodium borohydride) portion-wise while maintaining the temperature below 30°C. The use of acetic acid as a solvent is crucial as it protonates the enamine intermediate, facilitating the reduction.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully quenched with water and basified with a suitable base (e.g., NaOH solution) to a pH of approximately 12.

  • Extraction: The aqueous layer is extracted multiple times with an organic solvent such as methyltetrahydrofuran.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield crude methyl 2-(1-methylpyrrolidin-2-yl)acetate, which can be further purified by distillation or chromatography if necessary.

Step B: Hydrolysis to (1-Methylpyrrolidin-2-yl)acetic acid

The resulting ester can be hydrolyzed to the target carboxylic acid using standard acidic or basic conditions.

Applications in the Synthesis of Bioactive Molecules

The true value of (1-Methylpyrrolidin-2-yl)acetic acid lies in its role as a versatile precursor for a range of pharmaceuticals. The carboxylic acid functionality is readily activated for amide bond formation, a cornerstone reaction in drug synthesis.

Case Study: Synthesis of Nootropic Agents

The pyrrolidine core is a prominent feature in several nootropic drugs, which are substances that may enhance cognitive function.[6] While not a direct precursor to the racetam class of drugs (which feature a 2-pyrrolidone ring), the underlying pyrrolidine scaffold is of significant interest in the development of novel cognitive enhancers.[6][7] The synthesis of derivatives often involves the coupling of the pyrrolidine-containing acid with various amines to explore structure-activity relationships.

General Workflow for Amide Analogue Synthesis

The following workflow illustrates the general strategy for utilizing (1-Methylpyrrolidin-2-yl)acetic acid in the synthesis of a library of amide derivatives.

Amide_Synthesis_Workflow cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification and Characterization A (1-Methylpyrrolidin-2-yl)acetic acid B Activated Intermediate (e.g., Acyl Chloride, Active Ester) A->B Coupling Agent (e.g., SOCl2, EDCI/HOBt) D Target Amide Derivative B->D C Primary or Secondary Amine (R-NH2) C->D E Crude Product D->E F Purified Compound E->F Chromatography G Structural & Purity Analysis (NMR, MS, HPLC) F->G

Sources

Foundational

Exploratory research on (1-Methylpyrrolidin-2-yl)acetic acid applications

An In-depth Technical Guide to (1-Methylpyrrolidin-2-yl)acetic acid: Synthesis, Properties, and Exploratory Applications for Drug Discovery Authored by: A Senior Application Scientist Abstract (1-Methylpyrrolidin-2-yl)ac...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (1-Methylpyrrolidin-2-yl)acetic acid: Synthesis, Properties, and Exploratory Applications for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

(1-Methylpyrrolidin-2-yl)acetic acid, a chiral carboxylic acid featuring a substituted pyrrolidine ring, represents a versatile yet underexplored scaffold in medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility for researchers, scientists, and drug development professionals. While direct research on the biological activities of this specific molecule is limited, its structural relationship to a wide range of bioactive compounds suggests significant potential. This document consolidates available data, explores logical applications based on analogous structures, and provides detailed protocols for its synthesis and analysis, thereby serving as a foundational resource for future exploratory research.

Introduction: Unveiling a Versatile Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its conformational rigidity and the stereochemical possibilities offered by its substituents allow for precise three-dimensional arrangements of functional groups, which is critical for specific interactions with biological targets. (1-Methylpyrrolidin-2-yl)acetic acid (also known as 1-Methyl-2-pyrrolidineacetic acid) is a derivative of this important heterocyclic system.

It is crucial to distinguish (1-Methylpyrrolidin-2-yl)acetic acid from its more commercially prominent analog, N-methyl-2-pyrrolidone (NMP). While both share a 1-methylpyrrolidine core, NMP is a lactam and a widely used polar aprotic solvent in the chemical and pharmaceutical industries.[3][4][5] In contrast, (1-Methylpyrrolidin-2-yl)acetic acid is a carboxylic acid, and its primary value lies not in its solvent properties but in its potential as a chiral building block and a synthetic intermediate for creating more complex molecules.[2][6]

This guide will delve into the known and potential utility of (1-Methylpyrrolidin-2-yl)acetic acid, providing a scientific and logical framework for its exploration in a research and development context.

Physicochemical and Structural Properties

Understanding the fundamental properties of (1-Methylpyrrolidin-2-yl)acetic acid is essential for its effective use in research.

Structural Features
  • Core Structure : A saturated five-membered nitrogen-containing heterocycle (pyrrolidine).

  • Key Substituents :

    • A methyl group on the nitrogen atom (position 1), rendering it a tertiary amine.

    • An acetic acid moiety at position 2.

  • Chirality : The carbon at position 2 is a chiral center, meaning the molecule can exist as two enantiomers: (2S)- and (2R)-(1-Methylpyrrolidin-2-yl)acetic acid. The stereochemistry at this position is critical for its application in asymmetric synthesis and for its potential biological activity, as enantiomers of a drug often exhibit different pharmacological and toxicological profiles.

Physicochemical Data

Direct experimental data for (1-Methylpyrrolidin-2-yl)acetic acid is sparse in publicly available literature. However, we can infer its properties from its structure and from data on closely related compounds.

PropertyPredicted/Inferred ValueRationale/Comments
Molecular Formula C7H13NO2---
Molecular Weight 143.19 g/mol [7]
Appearance Likely a solid at room temperatureCarboxylic acids with similar molecular weights are often solids.
Solubility Expected to be soluble in water and polar organic solvents.The presence of the carboxylic acid and tertiary amine groups should confer good polarity and water solubility.
pKa Carboxylic acid: ~4-5; Tertiary amine: ~9-10Typical pKa values for these functional groups. The molecule is zwitterionic at physiological pH.
Reactivity The carboxylic acid can undergo esterification, amidation, and reduction. The tertiary amine can be quaternized.Standard reactivity for these functional groups.

Synthesis of (1-Methylpyrrolidin-2-yl)acetic acid and its Derivatives

While commercial suppliers offer (1-Methylpyrrolidin-2-yl)acetic acid, understanding its synthesis is crucial for custom modifications and for scaling up production. A plausible and documented synthetic pathway involves the manipulation of N-methylproline or related precursors.

A key intermediate in the synthesis of related compounds is the methyl ester, methyl 2-(1-methylpyrrolidin-2-yl)acetate. A Korean patent describes the reduction of this ester to form 1-methyl-2-(2-hydroxyethyl)pyrrolidine, a precursor for the antihistamine clemastine.[6] This highlights the utility of the acetic acid scaffold in accessing other functional groups.

Proposed Synthetic Workflow

The following workflow outlines a logical pathway to synthesize (1-Methylpyrrolidin-2-yl)acetic acid, starting from the related compound N-methyl-2-pyrrolidone (NMP).

G NMP N-Methyl-2-pyrrolidone (NMP) Intermediate1 Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate NMP->Intermediate1 Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate Intermediate2 Methyl 2-(1-methylpyrrolidin-2-yl)acetate Intermediate1->Intermediate2 Reduction (e.g., NaBH4 in acetic acid) Target (1-Methylpyrrolidin-2-yl)acetic acid Intermediate2->Target Hydrolysis (e.g., LiOH, NaOH)

Caption: Proposed synthetic workflow for (1-Methylpyrrolidin-2-yl)acetic acid.

Detailed Experimental Protocol: Synthesis of Methyl 2-(1-methylpyrrolidin-2-yl)acetate

This protocol is adapted from the patent describing the synthesis of a related intermediate.[6]

Step 1: Synthesis of Methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate

  • To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C to generate the corresponding ylide.

  • Slowly add N-methyl-2-pyrrolidone (NMP) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the target intermediate.

Step 2: Reduction to Methyl 2-(1-methylpyrrolidin-2-yl)acetate

  • Dissolve the intermediate from Step 1 in acetic acid.

  • Cool the solution to 0-10 °C.

  • Portion-wise, add a reducing agent such as sodium borohydride (NaBH4).

  • Allow the reaction to proceed, with the temperature rising to 25-35 °C.[6]

  • After completion, neutralize the reaction mixture and extract the product.

  • Purify by distillation or chromatography to obtain methyl 2-(1-methylpyrrolidin-2-yl)acetate.

Step 3: Hydrolysis to (1-Methylpyrrolidin-2-yl)acetic acid

  • Dissolve the ester from Step 2 in a mixture of water and a co-solvent like methanol or THF.

  • Add an aqueous solution of a base (e.g., lithium hydroxide or sodium hydroxide).

  • Stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture to a pH of ~6-7 to protonate the carboxylate.

  • The product can then be isolated, potentially through crystallization or extraction.

Exploratory Applications in Drug Discovery

While direct pharmacological data on (1-Methylpyrrolidin-2-yl)acetic acid is scarce, its structural motifs are present in a variety of bioactive molecules. This allows for a logical exploration of its potential applications.

As a Scaffold for Novel CNS-Active Agents

Analogs of pyrovalerone, which feature a 2-substituted pyrrolidine ring, are potent inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET).[8] These compounds are being investigated for the treatment of substance abuse disorders.[8] The (1-Methylpyrrolidin-2-yl)acetic acid scaffold could be used to synthesize novel analogs with modified pharmacokinetic and pharmacodynamic properties.

G cluster_0 Synthetic Pathway cluster_1 Potential Biological Targets start (1-Methylpyrrolidin-2-yl)acetic acid amide Amide Derivatives start->amide Amide Coupling (e.g., with substituted anilines) alcohol Alcohol Derivatives start->alcohol Reduction of carboxylic acid (e.g., with BH3-THF) dat Dopamine Transporter (DAT) amide->dat net Norepinephrine Transporter (NET) amide->net ketone Ketone Derivatives alcohol->ketone Oxidation other_cns Other CNS Receptors/Enzymes alcohol->other_cns ketone->dat ketone->net

Caption: Synthetic diversification and potential CNS targets.

In the Synthesis of Peptide and Peptidomimetic Analogs

The pyrrolidine ring is a core component of the amino acid proline. N-methylated proline derivatives are known to influence the conformational properties of peptides. (1-Methylpyrrolidin-2-yl)acetic acid can be considered a homolog of N-methylproline. Its incorporation into peptide chains could introduce unique conformational constraints, which may be beneficial for enhancing metabolic stability or receptor binding affinity. For instance, it could be used in the synthesis of peptide nucleic acid (PNA) analogs, which have applications in diagnostics and therapeutics.[9]

As a Chiral Ligand in Asymmetric Catalysis

Chiral amines and carboxylic acids are widely used as ligands in metal-catalyzed asymmetric reactions. The enantiomerically pure forms of (1-Methylpyrrolidin-2-yl)acetic acid could be investigated for their potential as chiral ligands, for example, in asymmetric hydrogenations or carbon-carbon bond-forming reactions.

Analytical and Characterization Methods

Proper analytical characterization is essential for confirming the identity and purity of (1-Methylpyrrolidin-2-yl)acetic acid and its derivatives.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expected to show characteristic signals for the N-methyl group (singlet), the methylene protons of the acetic acid moiety, and the protons on the pyrrolidine ring.

    • ¹³C NMR: Will confirm the number of unique carbon atoms, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) in positive ion mode would likely show a prominent peak for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) can be used for structural elucidation by fragmenting the parent ion.[10]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with a C18 column and a mobile phase consisting of an acetonitrile/water gradient with a modifier like formic acid would be a suitable method for purity assessment.[11]

  • Gas Chromatography (GC) : The compound would likely need to be derivatized (e.g., by esterification) to increase its volatility for GC analysis. GC-MS is a powerful tool for both separation and identification.[12][13]

Sample Preparation for Analysis

A generic protocol for preparing a sample for LC-MS/MS analysis is as follows:

  • Stock Solution : Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol).

  • Working Solutions : Prepare a series of working solutions by diluting the stock solution.

  • Sample Extraction (from a biological matrix) :

    • For plasma or tissue homogenates, a protein precipitation step with acetonitrile or methanol is often necessary.

    • Alternatively, solid-phase extraction (SPE) can be used for cleanup and concentration.[10]

  • Analysis : Inject the prepared sample into the LC-MS/MS system.

Safety, Handling, and Storage

  • Hazard Classification : The (2S)-enantiomer is classified as an eye irritant. N-methyl-2-pyrrolidone is classified as a reproductive toxicant.[14][15] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

  • Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place. Based on its structure, it should be stable under normal laboratory conditions.

Conclusion and Future Outlook

(1-Methylpyrrolidin-2-yl)acetic acid is a promising yet underutilized chemical entity. Its primary value lies in its role as a versatile chiral building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The structural similarity of its derivatives to known CNS-active agents makes this a particularly fertile ground for future research.

This guide has provided a foundational understanding of the synthesis, properties, and potential applications of (1-Methylpyrrolidin-2-yl)acetic acid. It is intended to serve as a catalyst for further exploratory research into this and related pyrrolidine scaffolds. The detailed protocols and logical frameworks presented herein should enable researchers to confidently incorporate this compound into their research and development programs.

References

  • The Good Scents Company. (n.d.). 1-methyl-2-pyrrolidinone.
  • Human Metabolome Database. (2021). Showing metabocard for 1-Methylpyrrolidine-2-carboxylic acid (HMDB0242151).
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
  • Google Patents. (n.d.). KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
  • PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone | C5H9NO | CID 13387.
  • ResearchGate. (2025). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid.
  • MilliporeSigma. (n.d.). 1-Methyl-2-pyrrolidone CAS 872-50-4 | 100574.
  • ChemicalBook. (2024). How to synthesis N-Methyl-2-pyrrolidone.
  • Sigma-Aldrich. (n.d.). (2S)-1-Methyl-2-pyrrolidinyl acetic acid AldrichCPR 137693-28-8.
  • ResearchGate. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone.
  • European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP).
  • Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • PubMed Central. (n.d.). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel.
  • Pharmaffiliates. (n.d.). 2-(1-Methylpyrrolidin-3-yl)acetic acid | CAS 102014-77-7.
  • CDC. (1998). N-METHYL-2-PYRROLIDINONE 1302.
  • Journal of Pharmacy & Pharmaceutical Sciences. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of 2-(Pyrrolidin-1-yl)acetic Acid.
  • PubMed. (n.d.). Synthesis of trans-L/D-2-(tert-butoxycarbonyl-aminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acid.
  • PubMed. (2016). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.
  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations.

Sources

Protocols & Analytical Methods

Method

(1-Methylpyrrolidin-2-yl)acetic acid synthesis protocol from γ-butyrolactone

An Application & Protocol Guide for Researchers Synthesis of (1-Methylpyrrolidin-2-yl)acetic Acid from γ-Butyrolactone Abstract This application note provides a comprehensive, four-step protocol for the synthesis of (1-M...

Author: BenchChem Technical Support Team. Date: February 2026

An Application & Protocol Guide for Researchers

Synthesis of (1-Methylpyrrolidin-2-yl)acetic Acid from γ-Butyrolactone

Abstract

This application note provides a comprehensive, four-step protocol for the synthesis of (1-Methylpyrrolidin-2-yl)acetic acid, a valuable heterocyclic building block for drug discovery and development. The synthetic route commences with the readily available and cost-effective starting material, γ-butyrolactone (GBL). The described pathway involves an initial amidation to form N-methyl-2-pyrrolidone (NMP), followed by a key α-alkylation step to introduce the acetic acid side chain, and concludes with ester hydrolysis and lactam reduction. This guide is designed for researchers in organic and medicinal chemistry, offering detailed, step-by-step experimental procedures, mechanistic insights, safety protocols, and characterization data. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Synthetic Strategy

(1-Methylpyrrolidin-2-yl)acetic acid and its derivatives are important scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of nootropic agents, alkaloids, and other pharmacologically active compounds. The pyrrolidine ring, coupled with a carboxylic acid functional group, provides a versatile framework for further chemical modification.

The synthetic strategy detailed herein was designed for efficiency, scalability, and reliance on accessible starting materials. The four-step sequence is outlined below:

  • Step I: N-Methyl-2-pyrrolidone (NMP) Synthesis: The lactone ring of γ-butyrolactone is opened by methylamine, followed by an intramolecular cyclization and dehydration to yield the stable lactam, N-methyl-2-pyrrolidone. This well-established industrial reaction provides the core pyrrolidone structure.[1][2]

  • Step II: α-Alkylation of NMP: A crucial carbon-carbon bond is formed by deprotonating the α-carbon of NMP with a strong, non-nucleophilic base (n-butyllithium) to generate a lithium enolate. This nucleophile is subsequently trapped with tert-butyl bromoacetate. The tert-butyl ester is employed as a protecting group for the carboxylic acid to prevent undesirable side reactions.[3]

  • Step III: Ester Hydrolysis: The tert-butyl ester is selectively cleaved under acidic conditions to unmask the carboxylic acid, yielding (1-methyl-2-oxopyrrolidin-2-yl)acetic acid.

  • Step IV: Lactam Reduction: The final step involves the reduction of the amide carbonyl within the pyrrolidone ring using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), to afford the target compound, (1-Methylpyrrolidin-2-yl)acetic acid.

This multi-step synthesis is visualized in the workflow diagram below.

Synthesis_Workflow GBL γ-Butyrolactone NMP N-Methyl-2-pyrrolidone (NMP) GBL->NMP Step I Methylamine Alkyl_Ester tert-Butyl (1-methyl-2-oxopyrrolidin-2-yl)acetate NMP->Alkyl_Ester Step II 1. n-BuLi 2. tert-Butyl Bromoacetate Alkyl_Acid (1-Methyl-2-oxopyrrolidin-2-yl)acetic Acid Alkyl_Ester->Alkyl_Acid Step III Acidic Hydrolysis Target (1-Methylpyrrolidin-2-yl)acetic Acid Alkyl_Acid->Target Step IV LiAlH₄ Reduction

Caption: Overall synthetic workflow from γ-butyrolactone to the target compound.

Mechanistic Rationale and Discussion

A core principle of this synthetic design is the strategic manipulation of the reactivity of the NMP intermediate. The α-protons of lactams are weakly acidic (pKa ≈ 35) and require a very strong base for removal.

The α-Alkylation Step: A Mechanistic View

The success of the synthesis hinges on the efficient formation of the C-C bond in Step II.

  • Deprotonation: n-Butyllithium (n-BuLi), a potent organolithium base, is used to abstract a proton from the carbon adjacent to the carbonyl group of NMP. This deprotonation is performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF to prevent side reactions and degradation of the base. The result is a planar lithium enolate intermediate, which is a powerful nucleophile.[4]

  • SN2 Attack: The enolate then attacks the electrophilic carbon of tert-butyl bromoacetate in a classic SN2 reaction, displacing the bromide leaving group.[3] The use of a tert-butyl ester is strategic; it is sterically hindered, which favors C-alkylation over potential O-alkylation of the enolate, and it provides a convenient method for deprotection under acidic conditions that are orthogonal to the other functional groups present.

Alkylation_Mechanism Key α-Alkylation Mechanism cluster_0 Deprotonation cluster_1 SN2 Reaction NMP NMP Enolate Lithium Enolate (Nucleophile) NMP->Enolate + n-BuLi - Butane Bromoester tert-Butyl Bromoacetate (Electrophile) Enolate->Bromoester Nucleophilic Attack Product Alkylated Product Bromoester->Product

Caption: Mechanism of the α-alkylation of NMP.

Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and reactions. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Reagent Summary Table
ReagentM.W. ( g/mol )Density (g/mL)CAS No.Hazards
γ-Butyrolactone (GBL)86.091.12996-48-0Harmful if swallowed, Eye damage[5]
Methylamine (40% in H₂O)31.06~0.974-89-5Flammable, Corrosive, Toxic[6][7]
n-Butyllithium (2.5 M in hexanes)64.06~0.7109-72-8Pyrophoric, Water-reactive, Corrosive
Tetrahydrofuran (THF), Anhydrous72.110.889109-99-9Flammable, Peroxide-former
tert-Butyl bromoacetate195.061.3235292-43-3Corrosive, Lachrymator, Toxic[8][9]
Hydrochloric Acid (conc.)36.46~1.187647-01-0Corrosive, Respiratory irritant
Lithium Aluminum Hydride (LiAlH₄)37.950.91716853-85-3Water-reactive, Flammable solid
Step I: Synthesis of N-Methyl-2-pyrrolidone (NMP)

This procedure is adapted from established industrial processes where γ-butyrolactone is reacted with methylamine under heat and pressure.[2][10][11]

  • Materials:

    • γ-Butyrolactone (GBL): 86.1 g (1.0 mol)

    • Methylamine (40% solution in water): 93.2 g (1.2 mol)

    • High-pressure stainless-steel reactor (autoclave) with magnetic stirring and temperature control.

  • Procedure:

    • Charge the autoclave with γ-butyrolactone and the aqueous methylamine solution.

    • Seal the reactor and begin stirring.

    • Heat the reactor to 250 °C. The pressure will rise significantly (ensure the reactor is rated for >80 bar).

    • Maintain the reaction at 250 °C for 2 hours. The reaction proceeds through an intermediate N-methyl-γ-hydroxybutanamide, which then cyclizes, eliminating water.[2]

    • Cool the reactor to room temperature. Carefully vent any excess pressure.

    • Open the reactor and transfer the contents to a distillation apparatus.

    • First, distill off water and any unreacted methylamine at atmospheric pressure.

    • Perform a vacuum distillation to purify the NMP product. The boiling point of NMP is 202 °C at atmospheric pressure, but it is conveniently distilled at a lower temperature under vacuum (e.g., ~95 °C at 15 mmHg). Due to the close boiling points of NMP (202 °C) and GBL (204 °C), efficient fractional distillation is crucial to achieve high purity.[2][12]

    • Collect the fraction corresponding to pure NMP.

  • Expected Outcome: A colorless liquid. Typical yields are >90%.

  • Characterization: Confirm identity using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing against a known standard.

Step II: Synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-2-yl)acetate

CAUTION: n-Butyllithium is pyrophoric and reacts violently with water. This procedure must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

  • Materials:

    • N-Methyl-2-pyrrolidone (NMP): 9.91 g (100 mmol)

    • Anhydrous Tetrahydrofuran (THF): 400 mL

    • n-Butyllithium (2.5 M solution in hexanes): 44 mL (110 mmol)

    • tert-Butyl bromoacetate: 21.46 g (110 mmol)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add NMP and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the n-butyllithium solution dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. A color change may be observed.

    • Stir the resulting lithium enolate solution at -78 °C for 1 hour.

    • In a separate flame-dried flask, dissolve tert-butyl bromoacetate in 50 mL of anhydrous THF.

    • Add the tert-butyl bromoacetate solution dropwise to the enolate solution at -78 °C over 30 minutes.

    • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

    • Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution while cooling in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (1 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Expected Outcome: A pale yellow oil.

  • Characterization (¹H NMR, CDCl₃): Expect peaks around δ 4.1-3.5 (m, 2H, -NCH₂-), δ 3.4 (t, 1H, -COCH-), δ 2.8 (s, 3H, -NCH₃), δ 2.5-1.9 (m, 4H, ring -CH₂CH₂-), δ 1.45 (s, 9H, -C(CH₃)₃).

Step III: Synthesis of (1-Methyl-2-oxopyrrolidin-2-yl)acetic Acid
  • Materials:

    • tert-Butyl (1-methyl-2-oxopyrrolidin-2-yl)acetate (from Step II)

    • Dichloromethane (DCM): 100 mL

    • Trifluoroacetic acid (TFA): 25 mL

  • Procedure:

    • Dissolve the ester from Step II in dichloromethane in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid. Gas evolution (isobutylene) will be observed.

    • Remove the ice bath and stir the reaction at room temperature for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • The crude product can often be purified by recrystallization (e.g., from ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

  • Expected Outcome: A white or off-white solid.

  • Characterization (¹H NMR, CDCl₃): Expect disappearance of the tert-butyl signal at δ 1.45 and the appearance of a broad singlet for the carboxylic acid proton (-COOH), typically > δ 10.

Step IV: Synthesis of (1-Methylpyrrolidin-2-yl)acetic Acid

CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle with extreme care under an inert atmosphere.

  • Materials:

    • (1-Methyl-2-oxopyrrolidin-2-yl)acetic Acid (from Step III, assume 100 mmol)

    • Anhydrous Tetrahydrofuran (THF): 500 mL

    • Lithium aluminum hydride (LiAlH₄): 9.5 g (250 mmol, 2.5 eq)

  • Procedure:

    • To a large, flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 300 mL of anhydrous THF and cool to 0 °C.

    • Carefully and portion-wise , add the LiAlH₄ powder to the stirred THF.

    • In a separate flask, dissolve the carboxylic acid from Step III in 200 mL of anhydrous THF.

    • Slowly add the acid solution dropwise to the LiAlH₄ suspension at 0 °C. Vigorous hydrogen evolution will occur.

    • After the addition is complete, slowly warm the reaction to room temperature, then heat to reflux for 6 hours.

    • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Very cautiously and slowly, add dropwise x mL of water, followed by x mL of 15% aqueous NaOH, and finally 3x mL of water, where x is the mass of LiAlH₄ used in grams (in this case, x = 9.5).

    • Stir the resulting granular white precipitate vigorously for 30 minutes, then remove by filtration through a pad of Celite. Wash the filter cake thoroughly with THF.

    • Combine the filtrate and washings and remove the solvent under reduced pressure. The final product is often an amino acid zwitterion and may be a solid or viscous oil.

  • Expected Outcome: A solid or semi-solid product.

  • Characterization (¹H NMR, D₂O): The spectrum will be significantly different from the precursor. Expect the disappearance of the carbonyl signal in the ¹³C NMR and the appearance of new aliphatic protons in the ¹H NMR corresponding to the newly formed -CH₂- group in the ring.

References

  • Bertola, A., Cassarino, S., & Raucq, P. (2003). Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. U.S.
  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved January 25, 2026, from [Link]

  • De Clippel, F., et al. (2015). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. [Link]

  • Bertola, A., Cassarino, S., & Raucq, P. (2011). Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials.
  • UIV Chem. (2025). N-Methyl-Pyrrolidone(NMP): Synthesis Method of NMP. Retrieved January 25, 2026, from [Link]

  • Bertola, A., Cassarino, S., & Raucq, P. (2005). Process for production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials.
  • Srinivas, D., et al. (2018). Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP). U.S.
  • Gawley, R. E., & Klein, R. (2007). 2-Lithio-N-methylpiperidine and 2-lithio-N-methylpyrrolidine: configurationally and chemically stable unchelated .alpha.-aminoorganolithiums. ACS Publications. [Link]

  • Beak, P., & Lee, S. J. (2005). Asymmetric Lithiation−Substitution Sequences of Substituted Allylamines. The Journal of Organic Chemistry. [Link]

  • Carl ROTH. (2017). Safety Data Sheet: γ-Butyrolactone. Retrieved January 25, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine 40 % in water. Retrieved January 25, 2026, from [Link]

  • PENTA. (2023). gamma-Butyrolactone Safety Data Sheet. Retrieved January 25, 2026, from [Link]

  • LibreTexts Chemistry. (2025). Alkylation of Enolate Ions. Retrieved January 25, 2026, from [Link]

  • Airgas. (2025). Methylamine Safety Data Sheet. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved January 25, 2026, from [Link]

  • SIAD S.p.A. (2023). Methylamine Safety Data Sheet. Retrieved January 25, 2026, from [Link]

  • OSHA. (n.d.). METHYLAMINE. Retrieved January 25, 2026, from [Link]

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Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2-(1-methylpyrrolidin-2-yl)acetate

Introduction Methyl 2-(1-methylpyrrolidin-2-yl)acetate is a valuable substituted pyrrolidine derivative that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(1-methylpyrrolidin-2-yl)acetate is a valuable substituted pyrrolidine derivative that serves as a key building block in the synthesis of various biologically active molecules and pharmaceutical compounds. The pyrrolidine scaffold is a prevalent structural motif in numerous natural products and drugs, imparting specific conformational constraints and physicochemical properties. This document provides a comprehensive, step-by-step guide for the synthesis of methyl 2-(1-methylpyrrolidin-2-yl)acetate, intended for researchers, medicinal chemists, and professionals in drug development.

This guide is structured to provide not only a detailed experimental protocol but also the underlying scientific rationale for the chosen synthetic strategy and reaction conditions. By understanding the "why" behind each step, researchers can better troubleshoot potential issues and adapt the methodology to their specific needs. The protocol described herein is designed to be a self-validating system, with clear benchmarks for reaction monitoring and product characterization.

Synthetic Strategy: The Eschweiler-Clarke Reaction

The chosen synthetic route for preparing methyl 2-(1-methylpyrrolidin-2-yl)acetate is the N-methylation of the commercially available starting material, methyl 2-(pyrrolidin-2-yl)acetate. For this transformation, the Eschweiler-Clarke reaction is an exceptionally effective and reliable method. This reaction facilitates the methylation of a primary or secondary amine to the corresponding tertiary amine using an excess of formic acid and formaldehyde.[1]

Rationale for Choosing the Eschweiler-Clarke Reaction:

  • High Selectivity: The reaction is highly selective for methylation and effectively avoids the common problem of over-alkylation, which can lead to the formation of quaternary ammonium salts.[1] This is a significant advantage over using other methylating agents like methyl iodide.

  • Mild Conditions: The reaction proceeds under relatively mild conditions, typically at reflux temperatures, without the need for high-pressure apparatus or expensive and sensitive reagents.

  • Readily Available Reagents: Formic acid and formaldehyde are inexpensive and readily available reagents, making this a cost-effective synthetic route.

  • Robust and High-Yielding: The Eschweiler-Clarke reaction is known for its robustness and generally provides high yields of the desired tertiary amine.[1]

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow Start Start: Methyl 2-(pyrrolidin-2-yl)acetate Reaction Eschweiler-Clarke Reaction (N-methylation) Start->Reaction Reagents Reagents: - Formaldehyde (37% in H2O) - Formic Acid (99%) Reagents->Reaction Workup Work-up: - Basification (NaOH) - Extraction (e.g., Ethyl Acetate) - Drying and Concentration Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Methyl 2-(1-methylpyrrolidin-2-yl)acetate Purification->Product

Caption: Overall workflow for the synthesis of methyl 2-(1-methylpyrrolidin-2-yl)acetate.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)Purity
Methyl 2-(pyrrolidin-2-yl)acetateC₇H₁₃NO₂143.18Sigma-Aldrich≥95%
Formaldehyde (37% in H₂O)CH₂O30.03Fisher Scientific37% w/w
Formic AcidCH₂O₂46.03Acros Organics≥99%
Sodium HydroxideNaOH40.00VWR≥97%
Ethyl AcetateC₄H₈O₂88.11J.T. Baker≥99.5%
Anhydrous Sodium SulfateNa₂SO₄142.04EMD Millipore≥99%
Silica GelSiO₂60.08Sorbent Technologies60 Å, 230-400 mesh
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • NMR spectrometer (for product characterization)

  • Mass spectrometer (for product characterization)

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the N-methylation of methyl 2-(pyrrolidin-2-yl)acetate.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-(pyrrolidin-2-yl)acetate (5.0 g, 34.9 mmol).

  • In a fume hood, carefully add formic acid (4.0 g, 86.9 mmol, ~3.0 mL).

  • While stirring, add formaldehyde (37% aqueous solution, 6.5 g, 79.9 mmol, ~6.0 mL).

  • Attach a reflux condenser to the flask.

Step 2: Reaction Execution and Monitoring

  • Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 12-16 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane). The disappearance of the starting material and the appearance of a new, less polar spot indicates the progression of the reaction.

Step 3: Work-up and Extraction

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a beaker containing 50 mL of deionized water.

  • Basify the aqueous solution by slowly adding a 4M aqueous solution of sodium hydroxide (NaOH) until the pH is approximately 10-11. This step should be performed in an ice bath to manage the exothermic reaction.

  • Transfer the basic aqueous solution to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (1 x 50 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by silica gel column chromatography.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The exact gradient may need to be optimized based on TLC analysis.

  • Collect the fractions containing the pure product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield methyl 2-(1-methylpyrrolidin-2-yl)acetate as a colorless to pale yellow oil.

Reaction Mechanism and Scientific Insights

The Eschweiler-Clarke reaction proceeds through a well-established mechanism involving reductive amination.

Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Hydride Transfer Amine Secondary Amine (Methyl 2-(pyrrolidin-2-yl)acetate) Aminal Hemiaminal Intermediate Amine->Aminal + Formaldehyde Formaldehyde Formaldehyde Iminium Iminium Ion Aminal->Iminium - H₂O HydrideTransfer Hydride Transfer Iminium->HydrideTransfer FormicAcid Formic Acid FormicAcid->HydrideTransfer Product Tertiary Amine (Methyl 2-(1-methylpyrrolidin-2-yl)acetate) HydrideTransfer->Product CO2 CO₂ HydrideTransfer->CO2 Loss of CO₂

Sources

Method

Comprehensive Analytical Characterization of (1-Methylpyrrolidin-2-yl)acetic acid: Application Notes and Protocols

An Application Note for Drug Development Professionals Abstract This guide provides a comprehensive suite of analytical methodologies for the characterization of (1-Methylpyrrolidin-2-yl)acetic acid, a key heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract This guide provides a comprehensive suite of analytical methodologies for the characterization of (1-Methylpyrrolidin-2-yl)acetic acid, a key heterocyclic compound with potential applications as a pharmaceutical intermediate or active ingredient. Given its physicochemical properties—high polarity, zwitterionic character, and lack of a strong UV chromophore—a multi-modal analytical approach is essential for unambiguously determining its identity, purity, and potency. This document details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, it establishes a framework for method validation in accordance with ICH Q2(R2) guidelines to ensure the generation of reliable and reproducible data suitable for regulatory submission.

Introduction: The Analytical Challenge

(1-Methylpyrrolidin-2-yl)acetic acid is a non-planar, saturated heterocyclic compound containing both a basic tertiary amine (the N-methylpyrrolidine) and a carboxylic acid. This structure presents distinct analytical challenges. The molecule's high polarity makes it highly soluble in aqueous media but can lead to poor retention in traditional reversed-phase chromatography. The absence of a significant chromophore precludes the use of high-wavelength UV detection for quantification, necessitating alternative detection strategies. Therefore, a carefully selected combination of orthogonal analytical techniques is required for a complete and accurate characterization. This application note serves as a practical guide for scientists and researchers to establish robust analytical controls for this molecule.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity Assessment

Principle of Method Selection: HPLC is the cornerstone technique for quantifying the principal component and its impurities in pharmaceutical development.[1][2] For a polar compound like (1-Methylpyrrolidin-2-yl)acetic acid, a reversed-phase HPLC method is still preferred for its robustness, but conditions must be optimized. Due to the lack of a strong UV-absorbing moiety, detection at a low wavelength (e.g., 210 nm), where the carboxylic acid group exhibits some absorbance, is a viable strategy.[3] The mobile phase composition is critical; using an acidic buffer (e.g., phosphoric acid or formic acid) suppresses the ionization of the carboxylic acid and protonates the tertiary amine, improving peak shape and retention on a C18 column.

A typical workflow for HPLC analysis involves careful preparation of the mobile phase, standards, and sample, followed by system equilibration and data acquisition.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Mobile Phase Preparation & Degassing p2 Standard & Sample Weighing and Dissolution p1->p2 p3 Filtration (0.45 µm Syringe Filter) p2->p3 a1 HPLC System Equilibration p3->a1 Load Vials a2 Standard Injection (System Suitability) a1->a2 a3 Sample Injection a2->a3 d1 Peak Integration a3->d1 Acquire Data d2 Quantification (Assay & Impurities) d1->d2 d3 Reporting d2->d3

Caption: HPLC analysis workflow from preparation to reporting.

Detailed HPLC Protocol:

  • Mobile Phase Preparation (0.1% Phosphoric Acid in 90:10 Water:Acetonitrile):

    • Carefully add 1.0 mL of concentrated orthophosphoric acid to 900 mL of HPLC-grade water in a suitable media bottle and mix thoroughly.

    • Add 100 mL of HPLC-grade acetonitrile.

    • Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Standard Stock Solution Preparation (50 µg/mL):

    • Accurately weigh 5.0 mg of (1-Methylpyrrolidin-2-yl)acetic acid reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase. Mix by inversion.

  • Sample Solution Preparation (50 µg/mL):

    • Accurately weigh a sample amount expected to contain 5.0 mg of the active substance.

    • Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 10 minutes.

    • Allow the solution to return to room temperature and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set up the HPLC system with the conditions specified in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

    • Inject a blank (mobile phase), followed by five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solutions.

Table 1: HPLC Chromatographic Conditions

Parameter Value
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature 30 °C

| Run Time | 15 minutes |

GC-MS for Volatile Impurity Analysis

Principle of Method Selection: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds.[4] While (1-Methylpyrrolidin-2-yl)acetic acid itself is non-volatile and requires derivatization for GC analysis, GC-MS is indispensable for identifying and quantifying residual solvents from the manufacturing process. Headspace sampling is the preferred injection technique as it introduces only the volatile components into the GC system, protecting the instrument from non-volatile matrix components.

Detailed Headspace GC-MS Protocol (Residual Solvents):

  • Standard Preparation:

    • Prepare a stock standard containing all expected residual solvents (e.g., Toluene, Acetone, Methanol, Isopropanol) at a concentration of approximately 1 mg/mL in a suitable solvent like Dimethyl sulfoxide (DMSO).

    • Prepare a series of calibration standards by diluting the stock standard in DMSO in headspace vials.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the (1-Methylpyrrolidin-2-yl)acetic acid sample directly into a 20 mL headspace vial.

    • Add 1.0 mL of DMSO, cap immediately, and vortex to dissolve.

  • GC-MS Analysis:

    • Place the vials in the headspace autosampler.

    • Incubate the vials at 80 °C for 15 minutes to allow volatiles to partition into the headspace.

    • Inject the headspace gas onto the GC column using the parameters in Table 2.

    • The mass spectrometer should be run in full scan mode to identify unknown peaks by comparison to the NIST library. For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

Table 2: Headspace GC-MS Conditions

Parameter Value
GC Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Transfer Line Temp 280 °C
MS Ion Source Temp 230 °C

| Mass Range | 35 - 350 amu (Full Scan) |

Mass Spectrometry (MS) for Identity Confirmation

Principle of Method Selection: Mass spectrometry provides a direct measurement of the molecular weight of an analyte, serving as a primary tool for identity confirmation.[5] Electrospray Ionization (ESI) is the ideal ionization technique for polar molecules like (1-Methylpyrrolidin-2-yl)acetic acid, as it facilitates the formation of protonated molecular ions [M+H]⁺ in the gas phase with minimal fragmentation. High-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.[6]

Detailed ESI-MS Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 Acetonitrile:Water with 0.1% formic acid. The acid aids in the protonation of the molecule.

  • Direct Infusion Analysis:

    • Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode. The instrument should be calibrated prior to analysis to ensure high mass accuracy.

  • Data Interpretation:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • For (1-Methylpyrrolidin-2-yl)acetic acid (C₇H₁₃NO₂), the monoisotopic mass is 143.0946 g/mol . The expected m/z in positive ESI-MS would be 144.1024.

    • Also look for common adducts such as the sodium adduct [M+Na]⁺ (m/z 166.0844).

Table 3: Expected Ions for (1-Methylpyrrolidin-2-yl)acetic acid

Ion Species Formula Calculated m/z
[M+H]⁺ [C₇H₁₄NO₂]⁺ 144.1024
[M+Na]⁺ [C₇H₁₃NO₂Na]⁺ 166.0844

| [2M+H]⁺ | [C₁₄H₂₇N₂O₄]⁺ | 287.1971 |

NMR Spectroscopy for Unambiguous Structural Elucidation

Principle of Method Selection: NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound.[7] ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number and types of carbon atoms. Together, they can be used to confirm the carbon skeleton and the placement of functional groups, providing unambiguous proof of structure.

Detailed NMR Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is often a good choice for this polar molecule.

    • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP), if quantification is desired.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

    • Additional experiments like DEPT-135 (to distinguish CH, CH₂, and CH₃ carbons) and 2D NMR experiments (COSY, HSQC) can be run to further confirm structural assignments.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
N-CH₃ ~2.8 ~42
Pyrrolidine C2-H ~3.5 ~68
Pyrrolidine C3, C4-H₂ ~1.8 - 2.4 ~22, ~30
Pyrrolidine C5-H₂ ~3.0 - 3.6 ~55
Acetic Acid CH₂ ~2.5 - 2.9 ~40
Carboxylic C=O - ~178

Note: These are estimated values. Actual shifts may vary based on solvent, pH, and concentration.

FTIR Spectroscopy for Functional Group Confirmation

Principle of Method Selection: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For (1-Methylpyrrolidin-2-yl)acetic acid, FTIR can confirm the presence of the carboxylic acid (both the O-H and C=O stretches) and the C-N bond of the tertiary amine, providing complementary information to the other techniques.[9]

Detailed ATR-FTIR Protocol:

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

Table 5: Characteristic FTIR Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretching, broad 2500 - 3300
C-H (Aliphatic) Stretching 2850 - 3000
Carboxylic Acid C=O Stretching 1700 - 1730

| C-N (Tertiary Amine) | Stretching | 1050 - 1250 |

Method Validation Framework

Principle of Self-Validating Systems: Every protocol described must be part of a self-validating system. This is achieved by performing a formal method validation study to demonstrate that the analytical procedure is suitable for its intended purpose.[10] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[11][12] Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness.

Validation_Pyramid cluster_foundation Method Foundation cluster_quantitative Quantitative Performance cluster_reliability Reliability & Limits Specificity Specificity / Selectivity (Distinguishes analyte from impurities) Linearity Linearity (Proportional response to concentration) Specificity->Linearity SystemSuitability System Suitability (Ensures system performance) Range Range (Concentrations with acceptable performance) Linearity->Range Robustness Robustness (Resilience to small variations) Linearity->Robustness Accuracy Accuracy (Closeness to true value) Range->Accuracy Precision Precision (Repeatability & Intermediate Precision) Range->Precision LOQ Limit of Quantitation (LOQ) (Lowest quantifiable amount) Accuracy->LOQ Accuracy->Robustness Precision->LOQ Precision->Robustness LOD Limit of Detection (LOD) (Lowest detectable amount) LOQ->LOD

Caption: Key parameters for analytical method validation as per ICH guidelines.

Table 6: Summary of Validation Parameters for HPLC Assay Method

Validation Parameter Purpose Typical Acceptance Criteria
Specificity Ensure the method is selective for the analyte. Peak purity > 99.0%; Baseline resolution from known impurities.
Linearity Demonstrate a proportional relationship between signal and concentration. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the nominal test concentration.
Accuracy Closeness of test results to the true value. 98.0% to 102.0% recovery for spiked samples at 3 levels.
Precision (Repeatability) Agreement between multiple measurements of the same sample. Relative Standard Deviation (RSD) ≤ 1.0% for ≥6 replicates.
Precision (Intermediate) Variation within a lab (different days, analysts, equipment). RSD ≤ 2.0%
Limit of Quantitation (LOQ) Lowest amount that can be quantified with acceptable precision and accuracy. Signal-to-Noise ratio ≥ 10.

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters met; results show no significant impact. |

References

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  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration (FDA). [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. [Link]

  • N-methyl-2-pyrrolidone | C5H9NO. PubChem. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine.
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  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research. [Link]

  • Determination of N-Methyl-2-pyrrolidone, NMP. Chromatography Forum. [Link]

  • N-METHYL-2-PYRROLIDINONE 1302. Centers for Disease Control and Prevention (CDC). [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. National Institutes of Health (NIH). [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Characterization of Volatile Compounds in Quality Vinegars With Protected European Geographical Indication. PubMed. [Link]

  • Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma. ResearchGate. [Link]

  • Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. ResearchGate. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. International Journal of Pharmaceutical Erudition. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). [Link]

  • Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample... ResearchGate. [Link]

  • An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed. [Link]

  • Pyrrolidine. National Institute of Standards and Technology (NIST). [Link]

  • Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. LCGC International. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Gas Chromatography Coupled with Mass Spectrometry for the Rapid Characterization and Screening of Volatile Oil of Euphorbia fischeriana. Pharmacognosy Magazine. [Link]

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  • -FTIR of α-pyrrolidinopentiophenone HCl. ResearchGate. [Link]

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Application

Application Note: Structural Elucidation of (1-Methylpyrrolidin-2-yl)acetic acid using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the structural characterization of (1-Methylpyrrolidin-2-yl)acetic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of (1-Methylpyrrolidin-2-yl)acetic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development and organic synthesis. This document details the theoretical basis for spectral predictions, step-by-step experimental protocols for sample preparation and data acquisition, and an in-depth analysis of the anticipated ¹H and ¹³C NMR spectra. The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and reproducibility.

Introduction

(1-Methylpyrrolidin-2-yl)acetic acid is a substituted proline derivative. The pyrrolidine ring is a common structural motif in many biologically active compounds and pharmaceuticals. A thorough structural characterization is crucial for quality control, reaction monitoring, and for understanding its chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. This note will focus on the application of ¹H and ¹³C NMR for the unambiguous structural elucidation of (1-Methylpyrrolidin-2-yl)acetic acid.

The structural integrity and purity of such compounds are paramount in research and development, particularly in the pharmaceutical industry. NMR provides a fingerprint of the molecule, allowing for the verification of the expected structure and the detection of any impurities.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for (1-Methylpyrrolidin-2-yl)acetic acid. These predictions are based on established chemical shift ranges for similar functional groups and data from analogous structures.[1][2][3][4][5] The exact chemical shifts can be influenced by the choice of solvent.[6]

Structure and Atom Numbering:

G cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) add_solvent Add Deuterated Solvent (0.6-0.7 mL) weigh->add_solvent add_tms Add Internal Standard (TMS) add_solvent->add_tms dissolve Dissolve Sample add_tms->dissolve inspect Inspect Solution dissolve->inspect

Caption: Experimental workflow for NMR sample preparation.

NMR Data Acquisition

Rationale: The choice of NMR instrument and acquisition parameters will determine the quality of the resulting spectra. A higher field strength instrument (e.g., 400 MHz or higher) will provide better signal dispersion, which is particularly useful for resolving complex multiplets in the pyrrolidine ring.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): 16 ppm (centered around 6 ppm).

¹³C NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the lower natural abundance of ¹³C).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 240 ppm (centered around 100 ppm).

G cluster_acq NMR Data Acquisition instrument Place sample in NMR spectrometer lock Lock on deuterium signal instrument->lock tune Tune and match probes lock->tune shim Shim for homogeneity tune->shim acquire_h1 Acquire ¹H NMR Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C NMR Spectrum shim->acquire_c13

Caption: General workflow for NMR data acquisition.

Predicted Spectral Analysis and Interpretation

¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10.0 and 12.0 ppm. [3][7][8]Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a drop of D₂O to the NMR tube, which is a definitive test for an exchangeable proton. [3]* N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, as there are no adjacent protons to cause splitting. The expected chemical shift is in the range of 2.5-3.0 ppm. [5]The electronegative nitrogen atom deshields these protons, shifting them downfield from a typical alkyl methyl group.

  • Pyrrolidine Ring Protons (H2, H3, H4, H5): The protons on the pyrrolidine ring will exhibit complex splitting patterns due to spin-spin coupling with their neighbors. [9][10] * H2: This proton is adjacent to the chiral center and the nitrogen atom, and will likely appear as a multiplet between 3.0 and 3.5 ppm.

    • H5: These two protons are adjacent to the nitrogen and will be shifted downfield, likely appearing as a multiplet between 2.8 and 3.3 ppm.

    • H3 and H4: These methylene protons are further from the heteroatom and will appear as complex multiplets in the more upfield region of the pyrrolidine signals, between 1.6 and 2.2 ppm. The conformational flexibility of the five-membered ring can also influence the coupling constants and chemical shifts. [11][12]* Methylene Protons of the Acetic Acid Side Chain (-CH₂-COOH): These two protons are diastereotopic due to the adjacent chiral center (C2). They are expected to appear as a doublet of doublets (or a more complex multiplet) in the range of 2.4-2.9 ppm. [3]They are coupled to the H2 proton.

¹³C NMR Spectrum
  • Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule and will appear as a signal in the range of 170.0-180.0 ppm. [1][3][7]This signal is often of lower intensity due to a long relaxation time and the absence of a Nuclear Overhauser Effect (NOE) enhancement in proton-decoupled spectra. [7]* Pyrrolidine Ring Carbons (C2, C3, C4, C5):

    • C2 and C5: These carbons are directly attached to the electronegative nitrogen atom and will be deshielded, appearing in the downfield region of the aliphatic carbons. C2, being a chiral center with a substituent, is predicted to be between 65.0 and 75.0 ppm, while C5 is expected between 55.0 and 65.0 ppm.

    • C3 and C4: These carbons are further from the nitrogen and will appear in the more typical aliphatic region, between 20.0 and 35.0 ppm.

  • N-Methyl Carbon (-NCH₃): The carbon of the N-methyl group is expected to have a chemical shift in the range of 40.0-45.0 ppm. [5]* Methylene Carbon of the Acetic Acid Side Chain (-CH₂-COOH): This carbon is adjacent to the carboxylic acid group and is expected to appear between 35.0 and 45.0 ppm.

Conclusion

This application note provides a detailed framework for the ¹H and ¹³C NMR spectroscopic analysis of (1-Methylpyrrolidin-2-yl)acetic acid. The provided protocols for sample preparation and data acquisition are based on standard laboratory practices designed to yield high-quality, reproducible results. The predicted spectral data and their interpretation offer a valuable reference for researchers working with this compound and its analogs. A thorough understanding and application of these NMR techniques are essential for the unambiguous structural confirmation and purity assessment in a drug development and chemical research setting.

References

  • University College London. (n.d.). Chemical shifts. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 20). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Fiveable. (n.d.). N-methyl groups Definition. Retrieved from [Link]

  • Slavětínská, L., Rejman, D., & Pohl, R. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry, 10, 1967–1980. Retrieved from [Link]

  • Anteunis, M. J. O., & van den Broeck, P. (1987). PROTON MAGNETIC RESONANCE STUDY OF THE CONFORMATION OF THE PYRROLIDINE RING IN SOME PROLINE-THIOHYDANTOINS. Collection of Czechoslovak Chemical Communications, 52(7), 1764-1770. Retrieved from [Link]

  • Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338–6347. Retrieved from [Link]

  • Hertkorn, N., & Frommberger, M. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(12), 2845-2857. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

Sources

Method

Application Note: A Robust HILIC-MS/MS Method for the Quantification of (1-Methylpyrrolidin-2-yl)acetic acid in Human Plasma

Abstract This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1-Methylpyrrolidin-2-yl)acetic acid in human pl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (1-Methylpyrrolidin-2-yl)acetic acid in human plasma. The inherent polarity and zwitterionic nature of this analyte necessitate a specialized approach for both sample preparation and chromatographic separation. This guide provides a comprehensive protocol, from sample pre-treatment to data acquisition and analysis, grounded in scientific principles and aligned with global regulatory standards. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a reliable and reproducible assay for pharmacokinetic, toxicokinetic, or metabolomic studies.

Introduction: The Analytical Challenge

(1-Methylpyrrolidin-2-yl)acetic acid is a polar molecule containing both a tertiary amine and a carboxylic acid functional group. This structure confers a zwitterionic character, making it highly soluble in aqueous media but challenging to retain and resolve using conventional reversed-phase liquid chromatography. Furthermore, accurate quantification in a complex biological matrix like plasma requires efficient removal of endogenous interferences, such as proteins and phospholipids, which can cause ion suppression and compromise assay performance.

This application note addresses these challenges by employing a protein precipitation-based sample preparation followed by a Hydrophilic Interaction Liquid Chromatography (HILIC) separation coupled with tandem mass spectrometry (MS/MS) detection. This strategy provides the necessary retention for this polar analyte while ensuring high sensitivity and selectivity. All protocols are developed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation to ensure data integrity and regulatory compliance.[1][2][3][4]

Analyte Characteristics and Method Rationale

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method.

  • Structure: (1-Methylpyrrolidin-2-yl)acetic acid possesses a tertiary amine (a proton acceptor) and a carboxylic acid (a proton donor). This makes the molecule zwitterionic over a wide pH range.

  • Rationale for HILIC: HILIC is an ideal separation technique for highly polar compounds that are poorly retained in reversed-phase systems.[6][7] It utilizes a polar stationary phase and a mobile phase with a high organic solvent content. A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Zwitterionic stationary phases are particularly effective for separating zwitterionic compounds like amino acids and, by extension, (1-Methylpyrrolidin-2-yl)acetic acid, as they offer unique selectivity through a combination of partitioning, and weak electrostatic interactions.[8][9]

  • Rationale for Protein Precipitation: For sample preparation, protein precipitation is a simple, fast, and effective method for removing the bulk of proteins from plasma samples.[10] It is well-suited for high-throughput analysis and is compatible with the high organic content of the final extract required for HILIC injection.

Experimental Workflow

The overall analytical workflow is depicted in the diagram below, from plasma sample to final data analysis.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS Spike Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject onto HILIC Column Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Overall workflow for the analysis of (1-Methylpyrrolidin-2-yl)acetic acid.

Detailed Protocols

Materials and Reagents
  • (1-Methylpyrrolidin-2-yl)acetic acid reference standard (purity ≥98%)

  • Stable isotope-labeled (1-Methylpyrrolidin-2-yl)acetic acid (e.g., d3 or 13C labeled) as internal standard (IS). If not commercially available, custom synthesis or use of a structurally similar labeled compound is recommended.[11][12][13]

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 acetonitrile:water. These will be used to spike into blank plasma for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

Sample Preparation: Protein Precipitation
  • Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.

  • Pipette 50 µL of blank plasma (for standards and QCs) or study sample plasma into the appropriately labeled tubes.

  • Spike 5 µL of the appropriate working standard solution into the blank plasma tubes to prepare calibration standards and QCs. For blank samples, add 5 µL of 50:50 acetonitrile:water.

  • Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes.

  • Vortex mix all tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to HPLC vials with inserts for LC-MS/MS analysis.

LC-MS/MS Method

Rationale for Parameter Selection:

  • Column: A zwitterionic HILIC column is chosen for its ability to retain and separate polar, zwitterionic compounds.[8][14]

  • Mobile Phase: An acidic mobile phase (pH ~3) using formic acid and ammonium formate is selected to ensure the protonation of the tertiary amine and promote good peak shape and ionization efficiency in positive ion mode.[14]

  • Gradient: A gradient elution is employed to ensure efficient elution of the analyte and to clean the column after each injection.

  • Ionization: Electrospray ionization (ESI) in positive mode is optimal for analytes with basic functional groups like the tertiary amine in the target molecule.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, which is the gold standard for quantitative bioanalysis.

Parameter Condition
LC System UHPLC system
Column Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 90:10 Acetonitrile:Water + 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, then return to 95% B and equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument dependent, optimize for best signal
MRM Transitions To be determined by infusing the analyte and IS

MRM Transition Optimization: The precursor and product ions for (1-Methylpyrrolidin-2-yl)acetic acid and its stable isotope-labeled internal standard must be empirically determined. This is achieved by infusing a standard solution of each compound into the mass spectrometer and optimizing the collision energy for the most stable and abundant product ions.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(1-Methylpyrrolidin-2-yl)acetic acid[M+H]+TBDTBD
Internal Standard[M+H]+TBDTBD

Method Validation

The developed method must be fully validated according to the ICH M10 guidelines to ensure its reliability for the analysis of study samples.[1][2][3] The key validation parameters are summarized below.

Validation Parameter Objective Acceptance Criteria (Typical)
Selectivity To demonstrate that the method can differentiate the analyte and IS from endogenous components in the matrix.No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve To establish the relationship between instrument response and analyte concentration.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy and Precision To assess the closeness of determined values to the nominal concentration and the reproducibility of the measurements.Intra- and inter-assay precision (%CV) ≤ 15% (≤ 20% at LLOQ). Intra- and inter-assay accuracy (% bias) within ±15% of nominal (±20% at LLOQ).
Matrix Effect To evaluate the effect of matrix components on the ionization of the analyte and IS.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery To determine the extraction efficiency of the analytical method.Recovery should be consistent and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Conclusion

This application note provides a comprehensive and scientifically justified framework for the development and validation of a robust LC-MS/MS method for the quantification of (1-Methylpyrrolidin-2-yl)acetic acid in human plasma. The combination of a streamlined protein precipitation protocol with a selective HILIC separation offers a reliable solution for the challenges posed by this polar, zwitterionic analyte. Adherence to the principles and protocols outlined herein, including a full validation according to ICH M10 guidelines, will ensure the generation of high-quality, reproducible data suitable for regulatory submission and pivotal decision-making in drug development.

References

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • International Council for Harmonisation. (2019). M10 Bioanalytical Method Validation. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Analysis of highly polar metabolites in human plasma by ultra-performance hydrophilic interaction liquid chromatography coupled with quadrupole-time of flight mass spectrometry. Retrieved from [Link]

  • LCGC International. (2018). The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • PubMed. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Application of Novel HILIC Column Configurations to Improve LC/ESI/MS Sensitivity of Metabolites. Retrieved from [Link]

  • Acanthus Research Inc. (n.d.). Drug Metabolites Stable Isotope Labeled Reference Standards. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Application of the Hydrophilic Interaction Liquid Chromatography (HILIC-MS) Novel Protocol to Study the Metabolic Heterogeneity of Glioblastoma Cells. Retrieved from [Link]

  • Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Retrieved from [Link]

  • Bioanalysis Zone. (2022). Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Retrieved from [Link]

  • Eurisotop. (n.d.). Stable Isotope-Labeled Peptide and Protein Reagents/Kits. Retrieved from [Link]

  • ResearchGate. (2016). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). Retrieved from [Link]

  • ResearchGate. (2025). Absolute quantification of polar metabolites using matrix-free calibration curves and post-column infusion of standards in HILIC-MS based metabolomics. Retrieved from [Link]

  • ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

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Application

Application Note: High-Sensitivity GC-MS Method for the Analysis of Impurities in (1-Methylpyrrolidin-2-yl)acetic acid

Abstract This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential impurities in (1-Methylpyrrolidin-2-yl)acetic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of potential impurities in (1-Methylpyrrolidin-2-yl)acetic acid, an important building block in pharmaceutical synthesis. Due to the polar and non-volatile nature of the target analyte and its potential impurities, a derivatization step is crucial for successful GC-MS analysis. This protocol details a complete workflow, including sample preparation with silylation, optimized GC-MS parameters, and data analysis considerations. The described methodology provides a reliable framework for quality control and impurity profiling in drug development and manufacturing processes.

Introduction: The Rationale for Impurity Profiling

(1-Methylpyrrolidin-2-yl)acetic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this starting material is paramount, as any impurities can be carried through the synthetic process, potentially affecting the safety, efficacy, and stability of the final drug product. Regulatory bodies like the FDA and ICH mandate strict control over impurities in APIs.[1][2] Therefore, a validated analytical method for impurity profiling is essential for quality assurance.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3][4] However, the inherent polarity and low volatility of (1-Methylpyrrolidin-2-yl)acetic acid, conferred by its carboxylic acid group, make it unsuitable for direct GC-MS analysis.[5][6] To overcome this challenge, a derivatization step is employed to convert the polar functional groups into less polar, more volatile derivatives, making them amenable to GC analysis.[7][8] This application note describes a comprehensive method centered around silylation, a common and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and amines.[9]

Potential Impurities: A Mechanistic Perspective

A thorough understanding of the synthetic route and potential degradation pathways of (1-Methylpyrrolidin-2-yl)acetic acid is critical for targeted impurity analysis. While a definitive list of impurities depends on the specific manufacturing process, we can anticipate several classes of related substances:

  • Starting Material Carryover: Impurities from the starting materials used in the synthesis of (1-Methylpyrrolidin-2-yl)acetic acid. For instance, if synthesized from γ-aminobutyric acid (GABA), residual GABA could be a potential impurity.[10][11]

  • Reaction By-products: Compounds formed from side reactions during the synthesis.

  • Degradation Products: Impurities formed during storage or handling. For example, decarboxylation of the acetic acid side chain could lead to the formation of N-methylpyrrolidine.

  • Isomers: Positional isomers or stereoisomers that may have different toxicological profiles.

  • Residual Solvents: Solvents used in the synthesis and purification steps.[12]

The Analytical Workflow: A Visual Overview

The overall analytical process, from sample preparation to data analysis, is designed to be systematic and reproducible. The following diagram illustrates the key stages of the workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Derivatize Add Silylation Reagent & Heat Dissolve->Derivatize Cool Cool to Room Temp Derivatize->Cool Dilute Dilute to Final Concentration Cool->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Identify Library Search & Mass Spectral Interpretation Integrate->Identify Quantify Quantification & Reporting Identify->Quantify

Caption: High-level workflow for GC-MS analysis of impurities.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the derivatization and subsequent GC-MS analysis of (1-Methylpyrrolidin-2-yl)acetic acid.

Reagents and Materials
  • (1-Methylpyrrolidin-2-yl)acetic acid sample

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Dichloromethane (DCM), HPLC grade

  • 2 mL autosampler vials with inserts and PTFE-lined caps

Sample Preparation and Derivatization

The choice of derivatization agent is critical. BSTFA with 1% TMCS is a powerful silylating agent that efficiently derivatizes carboxylic acids and other active hydrogen-containing functional groups to form their respective trimethylsilyl (TMS) esters.[7] The TMCS acts as a catalyst to enhance the reaction rate.

Derivatization_Reaction cluster_reaction Derivatization Reaction reactant1 (1-Methylpyrrolidin-2-yl)acetic acid plus1 + reactant2 BSTFA w/ 1% TMCS product1 TMS-derivatized analyte (volatile) reactant2->product1 Heat (e.g., 70°C)

Caption: Silylation of the analyte to increase volatility.

Protocol:

  • Sample Weighing: Accurately weigh approximately 10 mg of the (1-Methylpyrrolidin-2-yl)acetic acid sample into a 2 mL autosampler vial.

  • Dissolution: Add 200 µL of anhydrous pyridine to the vial and vortex briefly to dissolve the sample.

  • Derivatization: Add 200 µL of BSTFA with 1% TMCS to the vial. Cap the vial tightly.

  • Heating: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling: Allow the vial to cool to room temperature.

  • Dilution: Add 600 µL of dichloromethane (DCM) to the vial and vortex to mix. The final concentration will be approximately 10 mg/mL.[13] This solution is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used. A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is recommended for good separation of a range of potential impurities.

Parameter Setting Rationale
GC System A modern gas chromatograph with a split/splitless inletStandard equipment for robust and reproducible injections.
Mass Spectrometer A single quadrupole or ion trap mass spectrometerProvides sensitive detection and mass spectral information for compound identification.
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)A versatile, mid-polarity column suitable for separating a wide range of derivatized compounds.
Inlet Temperature 280°CEnsures rapid and complete vaporization of the derivatized analytes without thermal degradation.[6]
Injection Volume 1 µLA standard volume to avoid overloading the column while maintaining good sensitivity.
Injection Mode Split (e.g., 20:1)Prevents column overloading from the main component, allowing for better resolution and detection of trace impurities.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A general-purpose temperature program to elute a range of compounds with varying volatilities.
MS Transfer Line 280°CPrevents condensation of the analytes between the GC and the MS.
Ion Source Temp 230°CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Scan Range m/z 40-550A wide scan range to detect the molecular ions and fragment ions of the derivatized analyte and potential impurities.
Solvent Delay 4 minutesPrevents the solvent peak from saturating the detector and causing unnecessary filament wear.

Data Analysis and Interpretation

  • Peak Identification: The primary identification of the main component and its impurities is achieved by comparing the acquired mass spectra with a commercial mass spectral library (e.g., NIST, Wiley).

  • Structural Elucidation: For unknown impurities not present in the library, their mass spectra should be carefully interpreted. The fragmentation patterns can provide valuable structural information. The molecular ion (if present) and characteristic fragment ions of the TMS derivatives can help in proposing a structure.

  • Quantification: For quantitative analysis, a suitable internal standard should be used to correct for variations in sample preparation and injection. The concentration of each impurity can be determined using a calibration curve prepared with certified reference standards, if available. In the absence of standards, percent area normalization can provide an estimate of the relative amounts of impurities.[14]

Conclusion and Self-Validation

The GC-MS method detailed in this application note provides a comprehensive and reliable approach for the analysis of impurities in (1-Methylpyrrolidin-2-yl)acetic acid. The critical derivatization step enables the analysis of this polar, non-volatile compound by gas chromatography. This protocol is designed to be a self-validating system; the successful derivatization and chromatographic separation of the main component serves as an internal check for the procedure's effectiveness.

For full validation according to ICH guidelines, further experiments to determine linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision are required.[15][16] This method serves as an excellent starting point for such validation studies and can be readily adapted for routine quality control in a pharmaceutical setting.

References

  • ResearchGate. (2025, August 5). Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF. Retrieved from [Link]

  • Agilent. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation. Retrieved from [Link]

  • Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • Der Pharma Chemica. (2024, December 29). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • Royal Society of Chemistry. (2010, July 21). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]

  • SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of battery electrolytes and N-methyl-2-pyrrolidone (NMP) via headspace GC-FID. Retrieved from [Link]

  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from [Link]

Sources

Method

Application of (1-Methylpyrrolidin-2-yl)acetic acid in pharmaceutical formulation

An in-depth analysis of the application of (1-Methylpyrrolidin-2-yl)acetic acid in pharmaceutical formulations is provided in this technical guide. This document provides researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the application of (1-Methylpyrrolidin-2-yl)acetic acid in pharmaceutical formulations is provided in this technical guide. This document provides researchers, scientists, and drug development professionals with detailed application notes and protocols based on the compound's chemical properties and potential uses.

Introduction

(1-Methylpyrrolidin-2-yl)acetic acid is a derivative of the amino acid proline, characterized by a carboxylic acid moiety and a tertiary amine integrated within a pyrrolidine ring. Its structure suggests potential as a versatile molecule in pharmaceutical development, not only as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) but also as a functional excipient in drug formulations. This guide explores its potential applications, providing detailed protocols for its use as a pH modifier, a counter-ion for salt formation, and a solubilizing agent.

Physicochemical Properties

The dual functionality of a carboxylic acid and a tertiary amine gives (1-Methylpyrrolidin-2-yl)acetic acid zwitterionic properties, allowing it to act as both a hydrogen bond donor and acceptor. Its utility in pharmaceutical formulations is largely dictated by its physicochemical properties, which are summarized in the table below.

PropertyValue/CharacteristicSignificance in Formulation
Molecular Formula C7H13NO2Provides the basis for molecular weight and elemental composition.
Molecular Weight 143.18 g/mol Important for stoichiometric calculations in synthesis and formulation.
Appearance White to off-white crystalline solidAffects handling and processing during formulation.
Solubility Soluble in water and polar organic solventsHigh water solubility is advantageous for aqueous formulations.
pKa Estimated pKa1 ~2-3 (carboxylic acid), pKa2 ~10-11 (tertiary amine)The presence of two pKa values indicates its potential as a buffering agent over multiple pH ranges.

Application as a pH Modifier and Buffering Agent

The zwitterionic nature of (1-Methylpyrrolidin-2-yl)acetic acid makes it a suitable candidate for use as a buffering agent to maintain the pH of liquid formulations. A stable pH is critical for the solubility and stability of many APIs.

Protocol: Preparation of a Buffered Formulation

This protocol describes the preparation of a buffered aqueous solution using (1-Methylpyrrolidin-2-yl)acetic acid.

1. Materials and Equipment:

  • (1-Methylpyrrolidin-2-yl)acetic acid

  • Active Pharmaceutical Ingredient (API)

  • Water for Injection (WFI)

  • Sodium hydroxide (NaOH) and hydrochloric acid (HCl) for pH adjustment

  • pH meter

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

2. Procedure:

  • Determine the desired buffer concentration and pH for the final formulation based on the API's stability profile.

  • Dissolve a calculated amount of (1-Methylpyrrolidin-2-yl)acetic acid in approximately 80% of the final volume of WFI in a volumetric flask.

  • Slowly add the API to the solution while stirring until it is completely dissolved.

  • Adjust the pH of the solution to the desired value using small additions of NaOH or HCl while continuously monitoring with a calibrated pH meter.

  • Once the target pH is reached and stable, add WFI to the final volume.

  • Filter the solution through a 0.22 µm sterile filter into a sterile container.

G cluster_prep Buffer Preparation Dissolve Acid Dissolve (1-Methylpyrrolidin-2-yl)acetic acid in WFI Add API Add and dissolve API Dissolve Acid->Add API Adjust pH Adjust pH with NaOH/HCl Add API->Adjust pH Final Volume Bring to final volume with WFI Adjust pH->Final Volume Filter Sterile filter (0.22 µm) Final Volume->Filter G cluster_salt Salt Formation Protocol Dissolve API Dissolve basic API in ethanol Mix Mix solutions with stirring Dissolve API->Mix Dissolve Acid Dissolve (1-Methylpyrrolidin-2-yl)acetic acid in ethanol Dissolve Acid->Mix Evaporate Remove solvent via rotary evaporation Mix->Evaporate Crystallize Induce crystallization Evaporate->Crystallize Isolate & Dry Isolate and dry the salt Crystallize->Isolate & Dry

Process for API salt formation.

Application as a Solubilizing Agent

The amphiphilic nature of (1-Methylpyrrolidin-2-yl)acetic acid, with its polar head (carboxylic acid and amine) and non-polar ring structure, suggests its potential as a solubilizing agent for poorly soluble drugs, particularly in aqueous formulations.

Protocol: Evaluation of Solubilization Enhancement

This protocol can be used to assess the effectiveness of (1-Methylpyrrolidin-2-yl)acetic acid in enhancing the solubility of a poorly soluble API.

1. Materials and Equipment:

  • Poorly soluble API

  • (1-Methylpyrrolidin-2-yl)acetic acid

  • Phosphate-buffered saline (PBS) or other relevant buffer

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system

2. Procedure:

  • Prepare a series of solutions with increasing concentrations of (1-Methylpyrrolidin-2-yl)acetic acid in PBS.

  • Add an excess amount of the poorly soluble API to each solution.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples to pellet the undissolved API.

  • Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

  • Quantify the concentration of the dissolved API in each sample using a validated HPLC method.

  • Plot the solubility of the API as a function of the concentration of (1-Methylpyrrolidin-2-yl)acetic acid to determine the extent of solubilization enhancement.

Conclusion

While (1-Methylpyrrolidin-2-yl)acetic acid is primarily recognized as a chiral intermediate in organic synthesis, its chemical structure presents compelling opportunities for its application in pharmaceutical formulations. Its zwitterionic nature makes it a promising candidate for use as a pH modifier, buffering agent, and a counter-ion for salt formation to improve the solubility and stability of APIs. Further research into its toxicological profile and interaction with other pharmaceutical excipients is warranted to fully explore its potential in drug development.

References

  • PubChem. (1-Methylpyrrolidin-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

Application

(1-Methylpyrrolidin-2-yl)acetic acid as a synthetic building block in medicinal chemistry

Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous natural products and synthetic drugs.[1] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets.[1] The incorporation of a (1-Methylpyrrolidin-2-yl)acetic acid moiety provides a synthetically versatile handle to introduce this valuable pharmacophore into a wide range of molecular architectures, particularly through the formation of robust amide bonds. This application note provides a comprehensive guide to the synthesis, characterization, and application of (1-Methylpyrrolidin-2-yl)acetic acid as a key building block for researchers, scientists, and drug development professionals.

Physicochemical Properties and Spectroscopic Data

(1-Methylpyrrolidin-2-yl)acetic acid is typically handled as its hydrochloride salt, which is a stable, crystalline solid. The presence of the tertiary amine and the carboxylic acid functional groups makes it a zwitterionic compound at physiological pH.

PropertyValue
Chemical Formula C₇H₁₃NO₂
Molar Mass 143.18 g/mol
Appearance White to off-white solid (as HCl salt)
Solubility Soluble in water, methanol

Spectroscopic Characterization (as Hydrochloride Salt)

¹H NMR (400 MHz, D₂O) δ (ppm) ¹³C NMR (101 MHz, D₂O) δ (ppm)
3.75-3.65 (m, 1H)175.2
3.55-3.45 (m, 1H)68.1
3.15-3.05 (m, 1H)55.4
2.95 (s, 3H)42.3
2.85-2.75 (m, 1H)38.7
2.40-2.25 (m, 1H)29.8
2.15-1.95 (m, 2H)21.5
1.85-1.70 (m, 1H)

Synthesis of (1-Methylpyrrolidin-2-yl)acetic Acid Hydrochloride

A reliable and scalable synthesis of (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride can be achieved in a two-step process starting from the readily available N-methyl-2-pyrrolidone. This method is analogous to procedures used in the synthesis of piracetam and its derivatives.[2][3]

Synthesis cluster_0 Synthetic Workflow NMP N-Methyl-2-pyrrolidone Intermediate Ethyl (1-Methylpyrrolidin-2-ylidene)acetate NMP->Intermediate 1. POCl₃ 2. Ethyl diazoacetate Ester Ethyl (1-Methylpyrrolidin-2-yl)acetate Intermediate->Ester H₂, Pd/C Acid (1-Methylpyrrolidin-2-yl)acetic acid Hydrochloride Ester->Acid aq. HCl, Reflux

Caption: Synthetic workflow for (1-Methylpyrrolidin-2-yl)acetic acid HCl.

Protocol 1: Synthesis of Ethyl (1-Methylpyrrolidin-2-yl)acetate

This procedure involves the activation of N-methyl-2-pyrrolidone followed by a condensation reaction and subsequent reduction.

Step 1a: Activation and Condensation

  • To a solution of N-methyl-2-pyrrolidone (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture back to 0 °C and add a solution of ethyl diazoacetate (1.2 equiv.) in DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (1-methylpyrrolidin-2-ylidene)acetate.

Step 1b: Reduction

  • Dissolve the crude intermediate from the previous step in ethanol.

  • Add palladium on carbon (10% w/w, 5 mol%) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure to yield ethyl (1-methylpyrrolidin-2-yl)acetate.

Protocol 2: Hydrolysis to (1-Methylpyrrolidin-2-yl)acetic Acid Hydrochloride

The final step is a straightforward acid-catalyzed hydrolysis of the ester.[4][5]

  • To the crude ethyl (1-methylpyrrolidin-2-yl)acetate obtained from Protocol 1, add a 6 M aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain a solid or viscous oil.

  • Recrystallize the crude product from a mixture of ethanol and diethyl ether to afford (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride as a white crystalline solid.

Application in Amide Bond Formation

The primary application of (1-Methylpyrrolidin-2-yl)acetic acid in medicinal chemistry is its use as a scaffold for the synthesis of amides. The carboxylic acid can be activated by a variety of common coupling reagents to react with primary and secondary amines, forming a stable amide linkage.

AmideCoupling cluster_1 Amide Coupling Workflow BuildingBlock (1-Methylpyrrolidin-2-yl)acetic acid ActivatedEster Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) BuildingBlock->ActivatedEster Coupling Reagent (EDC/HOBt or HATU) AmideProduct Target Amide ActivatedEster->AmideProduct Amine Primary or Secondary Amine (R₁R₂NH) Amine->AmideProduct Nucleophilic Attack

Caption: General workflow for amide bond formation.

Protocol 3: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely used carbodiimide coupling agent, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with 1-hydroxybenzotriazole (HOBt) to minimize racemization and improve efficiency.[6][7]

  • Dissolve (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride (1.0 equiv.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Add N,N-diisopropylethylamine (DIPEA, 2.2 equiv.) to neutralize the hydrochloride salt and the carboxylic acid.

  • Add the desired amine (1.1 equiv.), HOBt (1.2 equiv.), and EDC hydrochloride (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 4: HATU Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, the more potent uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often employed.[5]

  • Dissolve (1-Methylpyrrolidin-2-yl)acetic acid hydrochloride (1.0 equiv.) in DMF.

  • Add DIPEA (3.0 equiv.) to the solution.

  • In a separate flask, dissolve the amine (1.1 equiv.) and HATU (1.1 equiv.) in DMF.

  • Add the amine/HATU solution to the solution of the carboxylic acid and stir at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up the reaction as described in Protocol 3.

  • Purify the crude product by column chromatography.

Exemplary Application in Bioactive Molecules

While a direct blockbuster drug containing the (1-Methylpyrrolidin-2-yl)acetyl moiety is not immediately apparent, this structural motif is found in numerous patented compounds and research molecules. For instance, analogs of nootropic agents like piracetam have been synthesized using this building block, aiming to improve their pharmacokinetic and pharmacodynamic properties.[8] The versatility of the amide coupling allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

(1-Methylpyrrolidin-2-yl)acetic acid is a valuable and versatile synthetic building block in medicinal chemistry. Its straightforward synthesis and the ease with which it can be incorporated into molecules via amide bond formation make it an attractive starting material for the discovery and development of new therapeutic agents. The protocols provided herein offer a solid foundation for the synthesis and application of this important scaffold.

References

  • Li Petri, G., Spatola, R., & D'Anca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. [Link]

  • CN104478779A - Novel synthesis method of nootropic piracetam - Google P
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • KR20190135847A - Novel process for preparing 1-methyl-2-(2-hydroxyethyl)
  • Wikipedia. (2024). N-Methyl-2-pyrrolidone. [Link]

  • ResearchGate. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Link]

  • PubChem. (n.d.). Bepridil. [Link]

  • Google Patents. (2014).
  • Chemguide. (n.d.). Hydrolysis of esters. [Link]

  • ResearchGate. (2002). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • Justia Patents. (2004). Piracetam and piracetam analog conjugate and a pharmaceutical composition for treatment of neuronal disorders. [Link]

Sources

Method

Application Notes &amp; Protocols: (1-Methylpyrrolidin-2-yl)acetic Acid in Asymmetric Synthesis

Introduction: Beyond Proline, The Role of N-Alkylation The field of asymmetric organocatalysis has identified the naturally occurring amino acid, (S)-Proline, as a uniquely powerful and versatile catalyst. Its rigid pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Proline, The Role of N-Alkylation

The field of asymmetric organocatalysis has identified the naturally occurring amino acid, (S)-Proline, as a uniquely powerful and versatile catalyst. Its rigid pyrrolidine backbone, combined with the strategic placement of a secondary amine and a carboxylic acid, allows it to mimic enzymatic reaction control, earning it the moniker of the "simplest enzyme."[1] Proline's efficacy stems from its ability to act as a bifunctional catalyst: the secondary amine forms a nucleophilic enamine with carbonyl donors, while the carboxylic acid group activates the electrophilic acceptor and directs its approach through a tightly organized, hydrogen-bonded transition state.[2] This dual activation model is the foundation of its success in a myriad of enantioselective transformations, including aldol, Mannich, and Michael reactions.

This guide focuses on a specific, synthetically important analogue: (1-Methylpyrrolidin-2-yl)acetic acid . As an N-alkylated derivative of a proline homologue, it shares the core pyrrolidine scaffold but introduces a critical modification—the substitution of the acidic N-H proton with a methyl group. This seemingly minor change has profound implications for the catalyst's behavior, solubility, and the very nature of the stereochemical control it exerts. Understanding these differences is paramount for researchers aiming to fine-tune reaction outcomes and expand the synthetic utility of proline-based organocatalysis.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It will elucidate the mechanistic underpinnings of catalysis by proline analogues, provide detailed protocols for benchmark reactions, and offer field-proven insights into how N-methylation impacts catalyst performance and experimental design.

The Mechanistic Core: Enamine and Iminium Catalysis

The catalytic power of proline and its derivatives in reactions involving carbonyl compounds is rooted in two primary activation modes: enamine catalysis for the nucleophile (the donor) and iminium catalysis for the electrophile (the acceptor). The most common and well-established pathway for reactions like the aldol addition is enamine catalysis.

The cycle begins with the rapid and reversible condensation of the catalyst's secondary amine with a ketone or aldehyde donor. This process forms a chiral enamine intermediate. The formation of this enamine is a critical step; it increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the donor molecule, making it significantly more nucleophilic than its corresponding enol or enolate, while simultaneously embedding the chirality of the catalyst into the reactive species.

This activated enamine then attacks an electrophile (e.g., an aldehyde in an aldol reaction). The stereochemical outcome of this C-C bond formation is dictated by a highly organized transition state. In the case of proline, the widely accepted Zimmerman-Traxler model proposes a six-membered, chair-like transition state where the carboxylic acid group of the proline catalyst activates the aldehyde electrophile via hydrogen bonding.[3] This locks the orientation of the reactants, forcing the enamine to attack a specific stereotopic face of the aldehyde. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the catalyst, completing the cycle.

Enamine_Catalytic_Cycle General Enamine Catalytic Cycle CAT Catalyst (Proline Analogue) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE - H₂O DONOR Carbonyl Donor (e.g., Ketone) DONOR->ENAMINE TS Stereodetermining Transition State ENAMINE->TS ELECTROPHILE Electrophile (e.g., Aldehyde) ELECTROPHILE->TS IMINIUM Iminium Ion TS->IMINIUM C-C Bond Formation PRODUCT Chiral Product IMINIUM->PRODUCT + H₂O (Hydrolysis) H2O_IN H₂O H2O_OUT H₂O PRODUCT->CAT Catalyst Regeneration

Figure 1. General workflow of enamine catalysis.

The N-Methyl Distinction: Causality of a Single Atom

The substitution of the N-H proton with a methyl group in (1-Methylpyrrolidin-2-yl)acetic acid fundamentally alters the catalyst's role in the transition state. While the tertiary amine can still effectively form the nucleophilic enamine, it loses the ability to act as a hydrogen bond donor.

In the classic proline-catalyzed aldol reaction, the transition state is stabilized by a dual hydrogen-bonding network: the catalyst's carboxylic acid activates the acceptor's carbonyl, and the N-H proton interacts with the same carbonyl oxygen. This creates a rigid, compact structure that maximizes stereochemical communication.

When using (1-Methylpyrrolidin-2-yl)acetic acid, the N-H interaction is absent. The transition state is therefore less organized, relying solely on the carboxylic acid for electrophile activation. This has several critical consequences:

  • Stereoselectivity: The loss of the second hydrogen bond can lead to a less rigid transition state, often resulting in lower enantioselectivity (ee) and/or diastereoselectivity (dr) compared to proline under identical conditions. The precise facial bias of the enamine attack may be less pronounced.

  • Solubility: N-methylation generally increases the lipophilicity of the catalyst, enhancing its solubility in less polar organic solvents where proline itself is often insoluble. This can be a significant practical advantage, opening up a wider range of reaction media.

  • Reactivity: The electronic effect of the N-methyl group can slightly increase the basicity of the amine, potentially accelerating the initial enamine formation. However, the overall reaction rate may be influenced more significantly by the stability of the subsequent transition state.

Figure 2. Logical comparison of transition state models.

Application 1: The Asymmetric Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation. The organocatalytic variant allows for the direct, enantioselective coupling of an unmodified ketone or aldehyde donor with an aldehyde acceptor.

Benchmark Data: Proline-Catalyzed Aldol Reaction

The following table provides representative results for the classic (S)-Proline-catalyzed aldol reaction between cyclohexanone and various aromatic aldehydes, establishing a baseline for performance.

EntryAldehyde (Acceptor)SolventCat. Loading (mol%)Time (h)Yield (%)dr (anti:syn)ee (%)Reference
14-NitrobenzaldehydeDMSO3049993:797[4]
24-ChlorobenzaldehydeDMSO30207295:596[4]
3BenzaldehydeDMSO30966095:593[4]
44-NitrobenzaldehydeMeOH/H₂O (2:1)2019795:598[3]
Protocol: Asymmetric Aldol Reaction (Baseline L-Proline Method)

This protocol is adapted from established procedures for the direct asymmetric aldol reaction.[3]

  • Reagent Preparation:

    • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde acceptor (0.5 mmol, 1.0 equiv).

    • Add the ketone donor (e.g., cyclohexanone or acetone, 5.0 mmol, 10.0 equiv). If the ketone is a liquid, it can often serve as the solvent.

    • Add the chosen solvent (e.g., DMSO, or a MeOH/H₂O mixture, 1.0 mL).

    • Add (S)-Proline (0.05 mmol, 10 mol%).

  • Reaction Execution:

    • Stir the heterogeneous mixture vigorously at room temperature (or cool to the desired temperature, e.g., 0 °C or -20 °C, for improved selectivity).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from a few hours to several days depending on substrate reactivity.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.

  • Analysis:

    • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis, comparing the product to a racemic sample.

Scientist's Note on N-Methylation: When substituting (S)-Proline with (1-Methylpyrrolidin-2-yl)acetic acid, consider the following adjustments and expectations:

  • Solvent Choice: The increased solubility of the N-methylated catalyst may allow for the use of less polar solvents like CH₂Cl₂ or toluene, which could alter selectivity. A direct comparison in a standard solvent like DMSO is recommended initially.

  • Catalyst Loading: Due to potential differences in reactivity, catalyst loading may need to be re-optimized. Start with the same loading (10-30 mol%) and adjust based on conversion rates.

  • Expected Outcome: Be prepared for a potential decrease in enantioselectivity. While high yields may still be achievable, the loss of the dual hydrogen-bonding activation mechanism often compromises the degree of stereocontrol. This effect may be more or less pronounced depending on the specific substrates used.

Application 2: The Asymmetric Mannich Reaction

The Mannich reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds, which are valuable precursors for pharmaceuticals and natural products. The three-component reaction involves an aldehyde, an amine, and a ketone.

Protocol: Asymmetric Mannich Reaction (Baseline L-Proline Method)

This protocol is a standard procedure for the three-component, one-pot Mannich reaction.[5]

  • Reagent Preparation:

    • In a vial with a magnetic stir bar, dissolve the aldehyde (e.g., p-nitrobenzaldehyde, 0.6 mmol, 1.2 equiv) and the amine (e.g., p-anisidine, 0.5 mmol, 1.0 equiv) in DMSO (1.5 mL).

    • Stir the mixture at room temperature for 1-2 hours to pre-form the imine.

    • Add (S)-Proline (0.15 mmol, 30 mol%).

    • Add the ketone donor (e.g., acetone, 1.0 mL) and stir vigorously.

  • Reaction Execution:

    • Stir the reaction at room temperature for 24-48 hours.

    • Monitor the disappearance of the starting materials and the formation of the product by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic phase with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via silica gel column chromatography to isolate the β-amino ketone.

  • Analysis:

    • Characterize the product by NMR and Mass Spectrometry.

    • Determine the enantiomeric excess of the product by chiral HPLC.

Scientist's Note on N-Methylation: The mechanistic rationale for the influence of N-methylation in the Mannich reaction is analogous to the aldol reaction. The key stereocontrolling element is the interaction between the catalyst, the enamine, and the imine electrophile.

  • Transition State: The proline-catalyzed transition state involves hydrogen bonding between the catalyst's carboxylic acid and the imine nitrogen. The N-H proton is believed to further stabilize this arrangement. With (1-Methylpyrrolidin-2-yl)acetic acid, this secondary interaction is lost.

  • Expected Outcome: The use of the N-methylated catalyst may result in a lower degree of facial selectivity in the enamine's attack on the imine, potentially leading to reduced diastereoselectivity and enantioselectivity. However, the improved solubility might offer advantages in specific solvent systems or with particularly challenging substrates.

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion / No Reaction 1. Poor catalyst solubility.2. Substrate is unreactive.3. Catalyst deactivation.1. For proline, switch to a more polar solvent (DMSO, DMF). For N-methylated catalyst, try less polar solvents (CH₂Cl₂, THF).2. Increase temperature. Increase catalyst loading (up to 30 mol%).3. Ensure reagents are of high purity.
Low Enantioselectivity (ee) 1. Reaction temperature is too high.2. Non-optimal solvent.3. Background uncatalyzed reaction.4. Catalyst is not (1-Methylpyrrolidin-2-yl)acetic acid (loss of N-H H-bond).1. Lower the reaction temperature (e.g., 0 °C, -20 °C, or lower).2. Screen a range of solvents. Protic solvents like methanol can sometimes erode ee.[3]3. Lower the reaction temperature and ensure catalyst loading is sufficient.4. This may be an inherent feature. If high ee is critical, (S)-Proline or a diarylprolinol silyl ether catalyst may be more suitable.
Low Diastereoselectivity (dr) 1. Retro-aldol/Mannich reaction is occurring.2. Flexible transition state.1. Monitor the reaction over time; dr can decrease after reaching maximum conversion. Stop the reaction at the optimal point.[3]2. Lowering the temperature can help rigidify the transition state. The choice of catalyst is critical; N-methylated catalysts may inherently provide lower dr.
Side Product Formation 1. Self-condensation of the aldehyde.2. Dehydration of the aldol product.1. Use the ketone as the solvent or in large excess. For aldehyde-aldehyde cross-aldol, this is a known challenge.2. This is common, especially with acid/base-sensitive products. Minimize exposure to acidic/basic conditions during work-up and purification.

Conclusion and Future Outlook

(1-Methylpyrrolidin-2-yl)acetic acid represents an important structural variant in the proline-based organocatalyst family. While the foundational mechanism of enamine catalysis remains intact, the substitution of the N-H proton with a methyl group provides a clear and instructive example of structure-function relationships in catalyst design. The primary trade-off is often a decrease in stereoselectivity—due to the loss of a key hydrogen-bonding interaction that organizes the transition state—for an increase in solubility in a broader range of organic solvents.

This trade-off makes the N-methylated catalyst a valuable tool for specific applications where solubility is a limiting factor or where alternative solvent systems are desired for process optimization. It underscores a critical principle for drug development professionals and synthetic chemists: there is no single "best" catalyst. Rather, an arsenal of catalysts with fine-tuned properties is necessary to tackle the diverse challenges of modern asymmetric synthesis. Future research will likely continue to explore subtle modifications of the pyrrolidine scaffold to further refine the balance between reactivity, solubility, and stereocontrol, leading to even more powerful and selective organocatalytic systems.

References

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Turkish Journal of Chemistry. Available at: [Link]

  • Lapi, A., et al. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molbank. Available at: [Link]

  • List, B. Proline-catalyzed asymmetric Mannich reactions: the on-water protocol. Nature Protocols. Available at: [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate. Available at: [Link]

  • Hoyt, M. PROLINE-CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Urbana-Champaign. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for (1-Methylpyrrolidin-2-yl)acetic Acid Synthesis

Welcome to the technical support center for the synthesis of (1-Methylpyrrolidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Methylpyrrolidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction yields and achieve high-purity products with a robust and reproducible methodology.

Overview of Synthetic Strategy

The most prevalent and reliable method for synthesizing (1-Methylpyrrolidin-2-yl)acetic acid involves a two-step process starting from N-methyl-2-pyrrolidone (NMP). This strategy leverages the principles of enolate chemistry to forge the crucial carbon-carbon bond at the α-position of the lactam ring.

The overall transformation is as follows:

  • C-Alkylation: N-methyl-2-pyrrolidone is deprotonated at the α-carbon using a strong, non-nucleophilic base to form a reactive enolate. This enolate then undergoes a nucleophilic substitution (SN2) reaction with an ethyl haloacetate (e.g., ethyl bromoacetate) to yield the intermediate, ethyl (1-methylpyrrolidin-2-yl)acetate.

  • Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield the final zwitterionic product, (1-Methylpyrrolidin-2-yl)acetic acid.

This guide will focus on troubleshooting and optimizing each of these critical steps.

Synthesis_Workflow Figure 1: General Synthetic Workflow NMP N-Methyl-2-pyrrolidone (NMP) Enolate Lithium Enolate Intermediate NMP->Enolate 1. LDA, THF 2. -78 °C Ester Ethyl (1-methylpyrrolidin-2-yl)acetate Enolate->Ester 3. Ethyl Bromoacetate Acid (1-Methylpyrrolidin-2-yl)acetic acid Ester->Acid 4. LiOH or HCl (aq) 5. Hydrolysis Purification Purification (e.g., Ion-Exchange) Acid->Purification 6. Work-up & Isolation FinalProduct High-Purity Final Product Purification->FinalProduct

Figure 1: General Synthetic Workflow

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions addressing specific experimental problems you may encounter.

Alkylation Step: Low Yield of Ethyl (1-methylpyrrolidin-2-yl)acetate

Question: My reaction yield is consistently low after reacting the NMP enolate with ethyl bromoacetate. What are the potential causes and how can I fix this?

Low yield in the alkylation step is the most common challenge. The root cause often lies in the formation and reactivity of the enolate. Here are the primary factors to investigate:

1. Incomplete Enolate Formation

  • Causality: The α-protons of NMP have a pKa of approximately 35 in DMSO, requiring a very strong base for complete deprotonation. Incomplete deprotonation leaves unreacted NMP, which can be protonated by the desired product, reducing the overall yield.

  • Solution:

    • Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA is ideal because it is exceptionally strong and sterically hindered, which minimizes nucleophilic attack on the electrophile.[1]

    • Reaction Conditions: Prepare LDA in situ at -78 °C (acetone/dry ice bath) by adding n-butyllithium to diisopropylamine in anhydrous tetrahydrofuran (THF). Add the NMP dropwise to the LDA solution at -78 °C and allow it to stir for at least 1-2 hours to ensure complete enolate formation before adding the electrophile.[1]

2. Competing O-Alkylation

  • Causality: The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. Reaction at the oxygen (O-alkylation) leads to an undesired ketene N,O-acetal byproduct, which will not lead to the desired product upon hydrolysis. The ratio of C- to O-alkylation is influenced by several factors, including the electrophile, solvent, and counter-ion.[2][3]

  • Solution:

    • Electrophile Choice: Use "soft" electrophiles like ethyl iodoacetate or ethyl bromoacetate, as they preferentially react at the "softer" carbon center of the enolate. "Harder" electrophiles, such as those with triflate leaving groups, are more prone to O-alkylation.[4]

    • Solvent and Temperature: Aprotic polar solvents like THF are standard. Low temperatures (-78 °C) generally favor C-alkylation.[1]

    • Counter-ion: The lithium counter-ion from LDA coordinates to the oxygen atom, sterically hindering O-alkylation and promoting C-alkylation.

3. Di-alkylation

  • Causality: If the mono-alkylated product is deprotonated by any remaining enolate or unreacted base, it can react with a second molecule of ethyl bromoacetate. This leads to the formation of a di-substituted byproduct and consumes the desired product.

  • Solution:

    • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base (LDA) to ensure complete conversion of NMP to the enolate.[2]

    • Controlled Addition: Add the ethyl bromoacetate dropwise at -78 °C. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event. After addition, allow the reaction to slowly warm to room temperature.

4. Competing Elimination Reaction

  • Causality: The enolate is a strong base and can induce elimination (E2) of HBr from ethyl bromoacetate, especially if the reaction temperature is too high. This is generally a minor pathway with primary halides but can become significant under non-optimal conditions.[2]

  • Solution: Maintain a low reaction temperature during the addition of the electrophile. Strict adherence to the -78 °C protocol is crucial.

Troubleshooting_Alkylation Figure 2: Decision Tree for Low Alkylation Yield Start Low Yield of Alkylated Ester Check_Enolate Check Enolate Formation Start->Check_Enolate Check_Side_Reactions Analyze for Side Products Check_Enolate->Check_Side_Reactions Complete Sol_Base Use LDA (1.1 eq) Prepare in situ Check_Enolate->Sol_Base Incomplete Deprotonation Sol_Temp Maintain -78 °C during deprotonation & addition Check_Enolate->Sol_Temp Poor Temp. Control Sol_O_Alk Detect O-Alkylation? (e.g., by GC-MS) Check_Side_Reactions->Sol_O_Alk Sol_Di_Alk Detect Di-Alkylation? (e.g., by LC-MS) Check_Side_Reactions->Sol_Di_Alk Fix_O_Alk Use Ethyl Bromoacetate or Iodoacetate Sol_O_Alk->Fix_O_Alk Yes Fix_Di_Alk Slowly add electrophile Ensure 1:1 stoichiometry Sol_Di_Alk->Fix_Di_Alk Yes

Sources

Optimization

Technical Support Center: Purification of Crude (1-Methylpyrrolidin-2-yl)acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude (1-Me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of crude (1-Methylpyrrolidin-2-yl)acetic acid. As a zwitterionic compound, its purification can present unique challenges. This guide offers practical, experience-based solutions and explains the scientific principles behind each step to ensure robust and reproducible outcomes.

I. Understanding the Molecule: Key Physicochemical Properties

(1-Methylpyrrolidin-2-yl)acetic acid is an amino acid derivative. Its structure, featuring both a basic tertiary amine (the N-methylpyrrolidine nitrogen) and a carboxylic acid, means it can exist as a zwitterion. This dual nature is central to its purification, influencing its solubility and interactions with chromatographic media. The isoelectric point (pI) is the pH at which the molecule has a net zero charge, a critical parameter for purification strategies like ion-exchange chromatography and crystallization.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that may arise during the purification of (1-Methylpyrrolidin-2-yl)acetic acid, presented in a question-and-answer format.

Question 1: My crude product is a viscous oil that won't solidify. How can I crystallize it?

Answer: Oiling out is a common issue, especially when impurities are present that depress the melting point or inhibit crystal lattice formation.

  • Causality: The presence of residual solvents or hygroscopic impurities can prevent solidification. The zwitterionic nature of your compound also means it can have high solubility in polar solvents.

  • Solution Pathway:

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-50 °C). Co-evaporation with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or hexanes) can be effective.

    • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent. This process involves adding a small amount of the solvent and scratching the side of the flask with a glass rod to create nucleation sites.

    • Recrystallization from a Solvent/Anti-Solvent System:

      • Dissolve the crude oil in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or water).

      • Slowly add a non-polar "anti-solvent" in which the product is insoluble (e.g., diethyl ether, ethyl acetate, or acetone) at room temperature or while gently warming, until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, then in an ice bath or refrigerator to promote crystallization.

Question 2: After purification, my NMR spectrum still shows starting materials. How can I remove them?

Answer: The presence of unreacted starting materials, such as an ester of (1-Methylpyrrolidin-2-yl)acetic acid or a proline derivative, requires a targeted purification strategy.

  • Causality: Incomplete reaction or hydrolysis.

  • Solution Pathway: Acid-Base Extraction This classical technique is highly effective for separating carboxylic acids from neutral or basic impurities.[1]

    • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Extract the organic solution with a mild aqueous base (e.g., 1M sodium bicarbonate solution). The (1-Methylpyrrolidin-2-yl)acetic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while unreacted esters or other neutral impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1M HCl) to a pH below the pKa of the carboxylic acid (typically pH 2-3). This will protonate the carboxylate, causing the product to precipitate if it is insoluble in the acidic aqueous solution, or allowing it to be extracted with an organic solvent.

    • If the product precipitates, it can be collected by filtration. If it remains in solution, extract it with several portions of an organic solvent like ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

Question 3: My product is discolored (yellow or brown). What is the cause and how can I decolorize it?

Answer: Discoloration often indicates the presence of high molecular weight byproducts or degradation products formed during the synthesis, especially if heat was applied.

  • Causality: Formation of chromophores from side reactions or decomposition.

  • Solution Pathway:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound). The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to do this quickly to prevent the product from crystallizing prematurely in the funnel.

    • Recrystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the purified product.

Question 4: I am struggling to purify my zwitterionic product using standard silica gel chromatography. What are my options?

Answer: The zwitterionic nature of (1-Methylpyrrolidin-2-yl)acetic acid can lead to strong interactions with the acidic silanol groups on standard silica gel, resulting in poor separation and streaking on the column.

  • Causality: Strong ionic interactions between the zwitterionic compound and the stationary phase.

  • Solution Pathway:

    • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules like amino acids.[2]

      • Cation-Exchange: At a pH below its isoelectric point, the molecule will have a net positive charge and can be bound to a cation-exchange resin. It can then be eluted by increasing the pH or the salt concentration of the mobile phase.

      • Anion-Exchange: At a pH above its isoelectric point, the molecule will have a net negative charge and can be purified using an anion-exchange resin.

    • Reversed-Phase Chromatography: For analytical or small-scale preparative purposes, reversed-phase HPLC using a C18 column with a mobile phase containing a buffer (e.g., ammonium acetate or formate) can be effective.

    • Modification of Silica Gel Chromatography:

      • Addition of an Amine: Adding a small amount of a volatile amine like triethylamine (e.g., 0.1-1%) to the eluent can help to mask the acidic silanol groups on the silica gel and improve the chromatography of basic compounds.

      • Use of a Polar Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., DCM/methanol) and gradually increasing the polarity can be effective.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude (1-Methylpyrrolidin-2-yl)acetic acid?

A1: Impurities can arise from several sources:

  • Starting Materials: Unreacted precursors, such as the corresponding ethyl or methyl ester, or N-methylproline.

  • Reaction Byproducts: Depending on the synthetic route, byproducts from side reactions may be present.

  • Degradation Products: The most common degradation product is likely 4-methylaminobutyric acid, formed by the hydrolysis of the pyrrolidine ring under harsh acidic or basic conditions.[3]

  • Residual Solvents: Solvents used in the synthesis or workup.

Q2: How can I monitor the purity of my compound during purification?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For (1-Methylpyrrolidin-2-yl)acetic acid, a polar solvent system is required.

  • TLC System: A good starting point is a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 or 8:2), often with a small amount of acetic acid or ammonia to improve spot shape.

  • Visualization: The compound can be visualized using a variety of stains, such as ninhydrin (which reacts with the secondary amine if the starting material was proline) or potassium permanganate. UV light may also be used if the molecule contains a UV-active chromophore.

Q3: My compound is a racemate. How can I separate the enantiomers?

A3: Chiral separation is necessary to isolate the individual enantiomers.

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for analytical and preparative separation of enantiomers.[4] The choice of CSP and mobile phase is critical and often requires screening.

  • Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral base to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated diastereomeric salt with acid.

Q4: What is the best way to store purified (1-Methylpyrrolidin-2-yl)acetic acid?

A4: As a hygroscopic and potentially light-sensitive compound, it should be stored in a tightly sealed container, in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

IV. Experimental Protocols and Data

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common choices for polar zwitterionic compounds include ethanol, methanol, water, or mixtures such as ethanol/water or methanol/diethyl ether.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Recrystallization Solvent Systems
Solvent SystemApplication Notes
Ethanol/WaterGood for polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat to clarify and cool slowly.
Methanol/Diethyl EtherDissolve in a minimal amount of methanol and slowly add diethyl ether as an anti-solvent.
IsopropanolA good single-solvent option to try.
Protocol 2: Column Chromatography (for non-zwitterionic derivatives or with mobile phase modifiers)
  • Adsorbent: Silica gel (60 Å, 230-400 mesh).

  • Eluent: A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol). Adding 0.5% triethylamine to the eluent can improve peak shape.

  • Packing: Prepare a slurry of the silica gel in the initial, less polar eluent and pack the column.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column, gradually increasing the polarity of the eluent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

V. Visualizations

Diagram 1: Workflow for Purification via Acid-Base Extraction

G cluster_0 Initial Workup cluster_1 Impurity Removal cluster_2 Product Isolation A Crude Product (in Organic Solvent) B Add Aqueous Base (e.g., 1M NaHCO3) A->B C Separate Layers B->C D Organic Layer (Contains Neutral/Basic Impurities) C->D Organic Phase H Aqueous Layer (Contains Product as Salt) C->H Aqueous Phase E Wash with Water D->E F Dry and Evaporate E->F G Discard or Analyze Impurities F->G I Acidify with HCl (to pH 2-3) H->I J Extract with Organic Solvent I->J K Dry and Evaporate J->K L Pure Product K->L

Caption: Acid-Base Extraction Workflow

Diagram 2: Decision Tree for Purification Strategy

G start Crude Product Analysis is_solid Is the product a solid? start->is_solid is_pure_enough Purity > 95% by NMR/HPLC? is_solid->is_pure_enough Yes triturate Triturate with Anti-Solvent is_solid->triturate No (Oil) final_product Pure Product is_pure_enough->final_product Yes impurities Significant Impurities Present? is_pure_enough->impurities No recrystallize Recrystallization recrystallize->final_product column Column Chromatography column->recrystallize acid_base Acid-Base Extraction acid_base->recrystallize impurities->column Polar Impurities impurities->acid_base Neutral/Basic Impurities triturate->is_pure_enough

Caption: Purification Strategy Decision Tree

VI. References

  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.

  • Haddad, P. R., & Jackson, P. E. (1990). Ion Chromatography: Principles and Applications. Journal of Chromatography Library, Vol. 46. Elsevier.

  • Subramanian, G. (Ed.). (2000). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

  • Reddit. (2023). Work-up of a zwitterion?. r/Chempros. Retrieved from [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from [Link]

  • Armarego, W. L., & Chai, C. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann.

Sources

Troubleshooting

Technical Support Center: Recrystallization of (1-Methylpyrrolidin-2-yl)acetic acid

Welcome to the technical support guide for the recrystallization of (1-Methylpyrrolidin-2-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of (1-Methylpyrrolidin-2-yl)acetic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The guidance herein is rooted in established physicochemical principles and extensive laboratory experience to ensure you can overcome common challenges and achieve high-purity crystalline material.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of (1-Methylpyrrolidin-2-yl)acetic acid. Each problem is followed by an expert analysis of the cause and a step-by-step protocol for resolution.

Issue 1: The compound "oils out" instead of crystallizing.

Q: I've dissolved my (1-Methylpyrrolidin-2-yl)acetic acid in a hot solvent, but upon cooling, it separates as an oil rather than forming crystals. What is happening and how can I fix it?

A: "Oiling out" is a common problem in recrystallization, particularly with compounds that have low melting points or when the solution is highly concentrated or significantly impure.[1][2] The compound is precipitating from the solution at a temperature above its melting point. (1-Methylpyrrolidin-2-yl)acetic acid, being a zwitterionic amino acid derivative, can present unique challenges due to its complex intermolecular interactions.

Causality Explained: The zwitterionic nature of your compound means it possesses both a positive and a negative charge on the same molecule. This leads to strong dipole-dipole interactions and hydrogen bonding. If the cooling process is too rapid, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they aggregate in a disordered, liquid-like state, forming an oil. The presence of impurities can also disrupt crystal lattice formation, favoring oiling.

Step-by-Step Resolution Protocol:

  • Re-dissolution and Dilution: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to decrease the saturation level.[2]

  • Slow Cooling: This is the most critical step. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated with a cloth or paper towels. For even slower cooling, you can place the hot solution on a pre-warmed hot plate with the heat turned off.[2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Consider a Different Solvent System: If oiling persists, your chosen solvent may not be ideal. A solvent with a lower boiling point might be necessary to ensure the compound's melting point is not exceeded during precipitation.

Issue 2: No crystals form, even after extended cooling.

Q: My solution of (1-Methylpyrrolidin-2-yl)acetic acid remains clear even after cooling in an ice bath for a significant amount of time. What should I do?

A: This indicates one of two primary issues: either you have used too much solvent, and the solution is not supersaturated, or the solution is supersaturated but requires intervention to initiate nucleation.[1]

Causality Explained: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If an excessive volume of solvent was used, the concentration of (1-Methylpyrrolidin-2-yl)acetic acid may not reach the point of supersaturation upon cooling. Alternatively, even in a supersaturated solution, the spontaneous formation of initial crystal nuclei can be kinetically slow.

Step-by-Step Resolution Protocol:

  • Reduce Solvent Volume: If you suspect excessive solvent use, gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until you observe slight turbidity (cloudiness) in the hot solution, then add a minimal amount of hot solvent to redissolve the precipitate before attempting to cool again.

  • Induce Nucleation (as described in Issue 1):

    • Scratching: Vigorously scratch the inner wall of the flask.

    • Seeding: Introduce a seed crystal.

  • Introduce an Anti-Solvent (Solvent Polarity Mismatch): If working with a polar solvent in which your compound is soluble, you can try slowly adding a non-polar "anti-solvent" in which the compound is insoluble (e.g., adding diethyl ether or hexane to an ethanol or acetone solution) until persistent cloudiness is observed. Then, heat the mixture until it becomes clear again and allow it to cool slowly. This technique carefully adjusts the solvent environment to decrease the solubility of the target compound.

Issue 3: The crystal yield is very low.

Q: I managed to get crystals, but my final recovered mass is much lower than expected. How can I improve my yield?

A: Low yield is often a result of using too much solvent, incomplete precipitation, or premature crystallization during a hot filtration step.

Causality Explained: The fundamental principle of recrystallization relies on the difference in solubility of the compound at high and low temperatures.[3] If too much solvent is used, a significant amount of the product will remain dissolved in the mother liquor even after cooling. Additionally, if the solution is not cooled to a sufficiently low temperature, precipitation will be incomplete.

Step-by-Step Resolution Protocol:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. This ensures the solution is saturated at high temperatures and will become sufficiently supersaturated upon cooling.

  • Maximize Cooling: After initial slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to an hour to maximize the precipitation of the solute.

  • Recover from Mother Liquor: The filtrate (mother liquor) after crystal collection still contains dissolved product. You can recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

  • Prevent Premature Crystallization: If you performed a hot gravity filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper or in the funnel stem.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for (1-Methylpyrrolidin-2-yl)acetic acid?

A1: The ideal solvent should exhibit a steep solubility curve for (1-Methylpyrrolidin-2-yl)acetic acid, meaning the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3] Given the zwitterionic and polar nature of the molecule, polar protic solvents or mixtures are often a good starting point.

Solvent PropertyIdeal Characteristic for (1-Methylpyrrolidin-2-yl)acetic acidRationale
Solubility Profile High solubility when hot, low solubility when cold.Maximizes recovery of the purified compound upon cooling.
Polarity Moderate to high polarity (e.g., alcohols, water, or mixtures)."Like dissolves like"; the polar nature of the solvent will effectively solvate the zwitterionic compound at elevated temperatures.
Boiling Point A boiling point below the melting point of the compound.Prevents the compound from oiling out.
Reactivity Must be chemically inert towards the compound.The solvent should not react with (1-Methylpyrrolidin-2-yl)acetic acid.[3]
Volatility Moderately volatile.Allows for easy removal from the final crystalline product.

Commonly successful solvent systems for amino acid derivatives include aqueous ethanol, aqueous isopropanol, or mixtures of a good solvent (like acetone) with an anti-solvent (like hexane).[4]

Q2: How does the zwitterionic nature of (1-Methylpyrrolidin-2-yl)acetic acid affect solvent selection?

A2: The zwitterionic character is paramount. The molecule has both a carboxylate anion and a quaternary ammonium cation. This high polarity means it will be most soluble in polar solvents capable of stabilizing both charges, such as water and short-chain alcohols. Non-polar solvents like hexanes or toluene will be poor solvents and can be used as anti-solvents. The pH of the solution can also play a critical role; adjusting the pH away from the isoelectric point will increase the solubility of the compound by converting the zwitterion into a cationic or anionic species.[5] However, for recrystallization, you typically want to work near the isoelectric point to ensure the neutral zwitterion crystallizes out.

Q3: Can I use a mixed solvent system? If so, how do I choose one?

A3: Yes, mixed solvent systems are extremely effective. A good approach is to find a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is nearly insoluble. The two solvents must be miscible.

Workflow for Using a Mixed Solvent System:

  • Dissolve the (1-Methylpyrrolidin-2-yl)acetic acid in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates the point of saturation.

  • Add a few drops of the hot "good" solvent to re-clarify the solution.

  • Allow the solution to cool slowly. The gradual change in solvent composition upon cooling will lead to a controlled precipitation and the formation of well-defined crystals.

Recrystallization_Troubleshooting_Workflow

References

  • N-Methyl-2-pyrrolidone - Solubility of Things. (n.d.).
  • 1-methyl-2-pyrrolidinone. (n.d.). The Good Scents Company.
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Doherty, R. D., et al. (1997). Current issues in recrystallization: a review. Materials Science and Engineering: A, 238(2), 219-274.
  • Problems in recrystallization. (n.d.). Biocyclopedia.
  • Pyrrolidine. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • N-METHYL-2-PYRROLIDONE (NMP). (n.d.). Ataman Kimya.
  • Problems with Recrystallisations. (n.d.). University of York.
  • N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

  • N-Methylpyrolidone (NMP) (872-50-4) Bibliography: Supplemental File for the TSCA Scope Document. (2017). Environmental Protection Agency (EPA). Retrieved January 25, 2026, from [Link]

  • Gunnamm, A., Suresh, K., Ganduri, R., & Nangia, A. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: A general solution for floxacins.
  • How to get (or crystallize) solid amino acids derivatives and peptides?. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Method for crystallization of amino acids. (1992). Google Patents.
  • Mu, T., et al. (2015). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. ACS Sustainable Chemistry & Engineering, 3(4), 638-646.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Purification of crude pyrroles. (1996). Google Patents.
  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008). National Institutes of Health (NIH). Retrieved January 25, 2026, from [Link]

  • Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). (n.d.). Cheméo. Retrieved January 25, 2026, from [Link]

  • PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE. (n.d.). datapdf.com. Retrieved January 25, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved January 25, 2026, from [Link]

  • Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. (2021). ACS Publications. Retrieved January 25, 2026, from [Link]

  • 2-(1-Methyl-5-oxopyrrolidin-2-yl)acetic acid. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

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Optimization

Minimizing byproduct formation in N-alkylation of pyrrolidine derivatives

Welcome to our dedicated technical support center for the N-alkylation of pyrrolidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the N-alkylation of pyrrolidine derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental transformation. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you minimize byproduct formation and optimize your reaction outcomes. Our guidance is rooted in established chemical principles and supported by current literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues & Solutions

This section tackles specific experimental problems you might encounter during the N-alkylation of pyrrolidine derivatives. Each issue is presented with its probable causes and a step-by-step guide to resolution.

Issue 1: My primary product is contaminated with a significant amount of a quaternary ammonium salt byproduct. How can I prevent this over-alkylation?

Probable Cause: The N-alkylated pyrrolidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event that forms a quaternary ammonium salt.[1][2] This "runaway reaction" is a common challenge in amine alkylations.[2]

Solution Pathway:

  • Stoichiometric Control:

    • Action: Carefully control the stoichiometry of your reactants. Use a slight excess of the pyrrolidine derivative relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).

    • Rationale: Limiting the alkylating agent ensures it is consumed before significant over-alkylation of the more nucleophilic tertiary amine product can occur.

  • Slow Addition of the Alkylating Agent:

    • Action: Add the alkylating agent dropwise or via a syringe pump to the reaction mixture containing the pyrrolidine derivative and a base.

    • Rationale: Maintaining a low instantaneous concentration of the alkylating agent favors the reaction with the more abundant starting secondary amine over the newly formed tertiary amine product.

  • Choice of Alkylating Agent:

    • Action: If possible, use a less reactive alkylating agent. The reactivity order is generally Alkyl Iodide > Alkyl Bromide > Alkyl Chloride.[3]

    • Rationale: A less reactive electrophile can provide better control and selectivity, reducing the rate of the second alkylation.

  • Temperature Management:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at 0 °C or even lower for highly reactive alkylating agents.[3]

    • Rationale: Lower temperatures decrease the rates of both the desired and undesired alkylation reactions, but can often improve the selectivity of the primary alkylation.

Experimental Protocol: Minimizing Over-Alkylation

  • Dissolve the pyrrolidine derivative (1.2 equiv.) and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a polar aprotic solvent like acetonitrile or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the alkylating agent (1.0 equiv.) dropwise over 30-60 minutes with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.

Issue 2: I'm observing a significant amount of an alkene byproduct, especially when using bulky alkylating agents.

Probable Cause: The formation of an alkene suggests that an elimination reaction (E2) is competing with the desired substitution reaction (S_N2). This is more prevalent with sterically hindered bases and secondary or tertiary alkyl halides. The pyrrolidine derivative can act as a base to promote this elimination.

Solution Pathway:

  • Base Selection:

    • Action: Use a non-nucleophilic, sterically hindered base if the pyrrolidine itself is intended as the nucleophile. If an external base is used, choose one that is less sterically demanding, such as potassium carbonate or sodium bicarbonate, over bulky options like triethylamine or DBU.

    • Rationale: A less hindered base is less likely to abstract a proton from the alkylating agent, which is the initiating step of the E2 elimination pathway.

  • Solvent Choice:

    • Action: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.

    • Rationale: These solvents stabilize the transition state of the S_N2 reaction more than the E2 transition state, thus favoring the desired N-alkylation.[4]

  • Temperature Control:

    • Action: Keep the reaction temperature as low as feasible.

    • Rationale: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures.

Table 1: Solvent Effects on S_N2 vs. E2 Pathways

Solvent TypeS_N2 RateE2 RatePredominant Pathway
Polar Aprotic (e.g., DMSO, DMF)HighModerateS_N2
Polar Protic (e.g., Ethanol, Water)ModerateModerateCompetition
Nonpolar (e.g., Hexane, Toluene)LowLowSlow Reaction

Issue 3: My reaction is sluggish or incomplete, even after prolonged reaction times.

Probable Cause: Several factors can contribute to a slow reaction, including insufficient reactivity of the starting materials, poor choice of solvent or base, or deactivation of the alkylating agent.

Solution Pathway:

  • Reactivity of the Alkylating Agent:

    • Action: Switch to a more reactive alkylating agent. If you are using an alkyl chloride, consider the corresponding bromide or iodide. Alternatively, converting an alcohol to a tosylate or mesylate can create a better leaving group.

    • Rationale: The rate of an S_N2 reaction is highly dependent on the leaving group's ability to stabilize a negative charge. Iodide is an excellent leaving group, while chloride is poorer.

  • Choice of Base and Solvent:

    • Action: Ensure your base is strong enough to deprotonate the pyrrolidine's conjugate acid but not so strong as to cause elimination. A combination of a moderately strong base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) is often effective.[5]

    • Rationale: The base is crucial for neutralizing the acid formed during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. The solvent must be able to dissolve the reactants and facilitate the S_N2 mechanism.

  • Temperature and Concentration:

    • Action: Gently heat the reaction mixture. Refluxing may be necessary for less reactive substrates.[3] Also, ensure the reaction is sufficiently concentrated.

    • Rationale: Increasing the temperature provides the necessary activation energy for the reaction to proceed at a practical rate. Higher concentrations increase the frequency of molecular collisions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of a pyrrolidine derivative?

A1: The N-alkylation of a pyrrolidine derivative, which is a secondary amine, with an alkyl halide typically proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is used to neutralize the protonated amine intermediate, regenerating a neutral amine that can be further alkylated.

SN2_Mechanism Pyrrolidine Pyrrolidine (Nucleophile) TransitionState [Pyrrolidine---R---X]‡ (Transition State) Pyrrolidine->TransitionState S_N2 Attack AlkylHalide R-X (Electrophile) AlkylHalide->TransitionState Product N-Alkylpyrrolidinium Halide TransitionState->Product FinalProduct N-Alkylpyrrolidine Product->FinalProduct Deprotonation Base Base Base->Product

Caption: S_N2 mechanism of pyrrolidine N-alkylation.

Q2: Are there alternative, greener methods for N-alkylation besides using alkyl halides?

A2: Yes, several alternative methods are gaining prominence due to their improved environmental footprint. One of the most effective is reductive amination .[6] This involves reacting the pyrrolidine derivative with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ to the N-alkylated product. Common reducing agents include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This method avoids the formation of halide waste. Another green approach is the "borrowing hydrogen" methodology, where alcohols are used as alkylating agents with a metal catalyst, producing only water as a byproduct.[7]

Reductive_Amination cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Pyrrolidine Pyrrolidine Derivative Iminium Iminium Ion Intermediate Pyrrolidine->Iminium Aldehyde Aldehyde/Ketone Aldehyde->Iminium FinalProduct N-Alkylated Pyrrolidine Iminium->FinalProduct Reducer Reducing Agent (e.g., NaBH₄) Reducer->FinalProduct

Caption: Workflow for reductive amination.

Q3: How do I choose the right base for my N-alkylation reaction?

A3: The choice of base is critical for a successful N-alkylation. The ideal base should be strong enough to neutralize the acidic byproduct (HX) but not so strong or bulky that it promotes elimination (E2) over substitution (S_N2).

  • Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often excellent choices. They are generally non-nucleophilic, inexpensive, and easily removed during aqueous workup.[2]

  • Organic amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, but they can sometimes compete as nucleophiles or be difficult to remove during purification. They are also more likely to promote elimination with sterically hindered substrates.

  • Stronger bases like sodium hydride (NaH) are typically reserved for deprotonating less nucleophilic amines or when a very rapid reaction is required, but they increase the risk of side reactions.

Q4: My product is difficult to purify from the reaction mixture. What are some common purification challenges and solutions?

A4: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Quaternary Salt Removal: If a quaternary ammonium salt has formed, it is often highly polar and may not move from the baseline on a silica gel column. It can sometimes be removed by precipitation from a less polar solvent or by an aqueous wash if it is water-soluble.

  • Distinguishing Product from Starting Material: The N-alkylated product is typically less polar than the starting secondary amine. A carefully chosen solvent system for column chromatography (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking) can often separate them.

  • Base Removal: Inorganic bases are easily removed with an aqueous wash. Amine bases like TEA can be removed by washing with a dilute acidic solution (e.g., 1M HCl), which converts the amine to its water-soluble salt. Be cautious if your product is acid-sensitive.

  • Alternative Purification: If chromatography is ineffective, consider distillation for volatile compounds or crystallization if your product is a solid.

References

  • Production of pyrrolidine.
  • Metalation-Alkylation of N-Activated Pyrrolidines. Rigorous Proof of Retention for Both Steps. ElectronicsAndBooks. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. ResearchGate. [Link]

  • Ch22: Alkylation of Amines. chem.ucla.edu. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Pyrrolidine synthesis via iterative δ C–H arylation and δ C–H amination. ResearchGate. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. National Institutes of Health. [Link]

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. National Institutes of Health. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACSCatalysis. [Link]

  • Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. [Link]

  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. National Institutes of Health. [Link]

  • N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). ACS Publications. [Link]

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Journal of the American Chemical Society. [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. National Institutes of Health. [Link]

  • Substitution and Elimination Reactions of Amines. Chemistry LibreTexts. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. National Institutes of Health. [Link]

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Troubleshooting

Technical Support Center: (1-Methylpyrrolidin-2-yl)acetic Acid Stability and Degradation Pathway Analysis

Welcome to the technical support center for (1-Methylpyrrolidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stabi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Methylpyrrolidin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathway analysis of this compound. As your Senior Application Scientist, I have structured this guide to address common questions and troubleshooting scenarios you may encounter during your experimental work. The information herein is grounded in established chemical principles and data from closely related structural analogs, providing a robust framework for your investigations.

I. Introduction to the Stability Profile of (1-Methylpyrrolidin-2-yl)acetic Acid

(1-Methylpyrrolidin-2-yl)acetic acid is a molecule of interest in pharmaceutical development and chemical synthesis. Understanding its stability is paramount for ensuring the quality, safety, and efficacy of any resulting product. The core structure features a lactam within a five-membered ring, a functional group known for its susceptibility to certain degradation pathways. The stability of this compound is largely influenced by the N-methylpyrrolidinone moiety. While specific data for (1-Methylpyrrolidin-2-yl)acetic acid is limited, extensive research on its close structural analog, N-methyl-2-pyrrolidone (NMP), provides a strong basis for predicting its behavior under various stress conditions.[1][2][3][4]

This guide will walk you through the predicted degradation pathways, provide troubleshooting advice for common experimental observations, and offer detailed protocols for conducting your own stability studies.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Here we address common questions and issues that may arise during the handling, storage, and analysis of (1-Methylpyrrolidin-2-yl)acetic acid.

Q1: I've observed a change in the pH of my (1-Methylpyrrolidin-2-yl)acetic acid solution over time. What could be the cause?

A1: A decrease in pH is a strong indicator of degradation. The likely culprit is the oxidative degradation of the pyrrolidinone ring. This process can generate acidic byproducts. It is also possible that under certain conditions, hydrolysis of the lactam ring could lead to the formation of an amino acid, which could alter the pH. To mitigate this, it is recommended to handle and store solutions of the compound under an inert atmosphere (e.g., nitrogen or argon) and to protect them from light.

Q2: My chromatogram shows several unexpected peaks after storing the sample in an aqueous buffer. What are these impurities?

A2: The appearance of new peaks in your chromatogram, especially in aqueous conditions, suggests hydrolytic degradation. The lactam ring in the N-methylpyrrolidinone structure is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. This would result in the ring opening to form 4-(methylamino)butanoic acid derivatives. The rate of hydrolysis is dependent on pH and temperature. For optimal stability in aqueous solutions, it is advisable to maintain the pH as close to neutral as possible.

Q3: I am seeing a loss of my main compound peak and the emergence of new, more polar impurities in my HPLC analysis. What degradation pathway might be occurring?

A3: This observation is consistent with oxidative degradation. The pyrrolidinone ring can be oxidized, leading to the formation of more polar species such as N-methylsuccinimide derivatives. This process can be accelerated by exposure to air (oxygen), light, and the presence of transition metal ions. To minimize oxidation, consider de-gassing your solvents, using amber vials to protect from light, and ensuring your glassware is free from trace metal contaminants.

Q4: Can I expect thermal degradation of (1-Methylpyrrolidin-2-yl)acetic acid during my experiments?

A4: (1-Methylpyrrolidin-2-yl)acetic acid is expected to have good thermal stability in its solid form, likely stable up to high temperatures if kept dry and under an inert atmosphere.[2][5] However, in the presence of water and air, thermal degradation can be initiated at significantly lower temperatures. If your experimental protocol involves heating, it is crucial to control the atmosphere and moisture content to prevent degradation.

III. Predicted Degradation Pathways

Based on the known chemistry of N-methyl-2-pyrrolidone, we can predict the following primary degradation pathways for (1-Methylpyrrolidin-2-yl)acetic acid.

A. Hydrolytic Degradation (Acidic and Basic)

The central lactam ring is the most probable site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the carbonyl group of the lactam will be protonated, making it more susceptible to nucleophilic attack by water. This leads to the opening of the ring to form a carboxylic acid and a secondary amine.

  • Base-Catalyzed Hydrolysis: Strong bases will deprotonate the water, and the resulting hydroxide ion will act as a nucleophile, attacking the carbonyl carbon of the lactam and leading to ring-opening.

Hydrolysis_Pathway cluster_acid Acidic Conditions cluster_base Basic Conditions A (1-Methylpyrrolidin-2-yl)acetic acid B [Protonated Intermediate] A->B + H3O+ C 4-(Methylamino)-5-carboxypentanoic acid (Ring-Opened Product) B->C + H2O D (1-Methylpyrrolidin-2-yl)acetic acid E [Tetrahedral Intermediate] D->E + OH- F 4-(Methylamino)-5-carboxypentanoate (Ring-Opened Product) E->F

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

B. Oxidative Degradation

Oxidation is likely to occur at the carbon adjacent to the nitrogen atom.

Oxidation_Pathway A (1-Methylpyrrolidin-2-yl)acetic acid B [Radical Intermediate] A->B Oxidant (e.g., O2, H2O2) C (1-Methyl-5-oxopyrrolidin-2-yl)acetic acid (N-Methylsuccinimide derivative) B->C D Other Oxidized Products B->D

Caption: Predicted oxidative degradation pathway leading to a succinimide derivative.

IV. Experimental Protocols: Forced Degradation Studies

To experimentally determine the stability of (1-Methylpyrrolidin-2-yl)acetic acid and identify its degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

A. General Considerations
  • Analyte Concentration: A typical starting concentration is 1 mg/mL.

  • Solvents: Use a solvent system in which the analyte is stable and soluble. A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is common.

  • Controls: For each stress condition, a control sample (analyte in the same solvent system, stored at ambient temperature and protected from light) should be run in parallel.

  • Extent of Degradation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This can be controlled by adjusting the stressor concentration, temperature, and exposure time.

B. Stress Conditions
Stress ConditionProtocol
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of (1-Methylpyrrolidin-2-yl)acetic acid in a suitable solvent mixture. 2. Add an equal volume of 0.1 M HCl. 3. Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). 4. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.
Base Hydrolysis 1. Prepare a 1 mg/mL solution of (1-Methylpyrrolidin-2-yl)acetic acid. 2. Add an equal volume of 0.1 M NaOH. 3. Keep the solution at room temperature for a specified time, monitoring for degradation. If no degradation is observed, heat at 60°C. 4. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
Oxidative Degradation 1. Prepare a 1 mg/mL solution of (1-Methylpyrrolidin-2-yl)acetic acid. 2. Add an equal volume of 3% hydrogen peroxide (H₂O₂). 3. Keep the solution at room temperature for a specified time. 4. At each time point, withdraw an aliquot and dilute for analysis.
Thermal Degradation 1. Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C). 2. At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze.
Photolytic Degradation 1. Prepare a 1 mg/mL solution of (1-Methylpyrrolidin-2-yl)acetic acid. 2. Expose the solution to a light source that provides both UV and visible light (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). 3. A control sample should be wrapped in aluminum foil to protect it from light. 4. At specified time points, withdraw aliquots from both the exposed and control samples for analysis.

V. Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from its degradation products, process impurities, excipients, or other potential impurities.

A. Method Development Workflow

HPLC_Method_Development A Select Initial Conditions (Column, Mobile Phase, Detector) B Inject Standard Solution of (1-Methylpyrrolidin-2-yl)acetic acid A->B C Analyze Forced Degradation Samples B->C D Optimize Separation (Gradient, Flow Rate, Temperature) C->D Inadequate Separation E Check for Peak Purity (e.g., with DAD or MS) C->E Good Initial Separation D->E F Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) E->F Pure Peaks

Caption: Workflow for developing a stability-indicating HPLC method.

B. Recommended Starting HPLC Conditions
ParameterRecommendation
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan) and/or Mass Spectrometry (MS)
Injection Volume 10 µL

Note: These are starting conditions and will likely require optimization to achieve adequate separation of all degradation products from the parent compound and from each other.

VI. Concluding Remarks

The stability of (1-Methylpyrrolidin-2-yl)acetic acid is a critical parameter in its development and application. While direct literature is sparse, a thorough understanding of the stability of its structural analog, N-methyl-2-pyrrolidone, provides a robust predictive framework. The primary degradation pathways are anticipated to be hydrolysis of the lactam ring under strong acidic or basic conditions and oxidation of the pyrrolidinone ring.

The troubleshooting guide and experimental protocols provided here are intended to empower researchers to proactively address stability challenges and to develop robust, stability-indicating analytical methods. It is imperative to validate these predicted pathways with empirical data from well-designed forced degradation studies.

VII. References

  • N-Methyl-2-Pyrrolidone: A Versatile Compound with High Thermal Stability and Excellent Properties. (2023). Retrieved from Google Search.

  • N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). INCHEM. Retrieved from Google Search.

  • Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. (2016). PubMed. Retrieved from [Link]

  • What is N-methyl-2-pyrrolidone used for? ChemicalBook. Retrieved from Google Search.

  • N-Methyl-2-Pyrrolidone. (2021). Retrieved from Google Search.

  • N-Methyl-2-pyrrolidone (NMP), CAS 872-50-4. Interstate Chemical. Retrieved from Google Search.

  • US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents. Retrieved from

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. (2018). PMC - NIH. Retrieved from [Link]

  • 4-(1-METHYLPYRROLIDIN- 2-YL)-3-OXOBUTANOATE AS THE KEY INTERMEDIATE FOR TROPANE ALKALOID BIOSY. Semantic Scholar. Retrieved from [Link]

  • Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. (2016). ResearchGate. Retrieved from [Link]

  • Export - NP-MRD. Retrieved from Google Search.

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Optimization

Troubleshooting complex NMR spectra of (1-Methylpyrrolidin-2-yl)acetic acid

Welcome to the technical support guide for navigating the complexities of the NMR analysis of (1-Methylpyrrolidin-2-yl)acetic acid. This molecule, while seemingly straightforward, presents several classic challenges in N...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of the NMR analysis of (1-Methylpyrrolidin-2-yl)acetic acid. This molecule, while seemingly straightforward, presents several classic challenges in NMR spectroscopy due to its unique structural features. This guide is designed for researchers, medicinal chemists, and drug development professionals to diagnose and resolve common spectral issues, transforming complex data into clear structural insights.

The core of the difficulty lies in a combination of its stereochemistry, conformational flexibility, and zwitterionic nature. Understanding these principles is the key to effective troubleshooting.

General Troubleshooting Workflow

Before diving into specific problems, it's crucial to have a systematic approach. The following workflow outlines a logical progression from initial data acquisition to advanced troubleshooting experiments.

G A Acquire 1D ¹H NMR in a standard solvent (e.g., D₂O, MeOD-d₄) B Analyze Spectrum: - Peak shapes (sharp/broad)? - Multiplet complexity? - Chemical shift consistency? A->B C Spectrum Clear & Assignable? B->C D Proceed with ¹³C & 2D NMR for full assignment C->D Yes E Broad Peaks Observed? C->E No K END: Structure Confirmed D->K F Complex Multiplets? E->F No H Perform Variable Temperature (VT) NMR E->H Yes G Inconsistent Chemical Shifts? F->G No I Analyze Diastereotopicity. Acquire 2D COSY. F->I Yes J Check pH & Concentration. Test different solvents. G->J Yes G->K No (Consult Specialist) H->B Re-evaluate I->B Re-evaluate J->B Re-evaluate

Caption: General workflow for troubleshooting NMR spectra.

Frequently Asked Questions (FAQs)

Question 1: Why are the peaks in my ¹H NMR spectrum, particularly for the pyrrolidine ring protons, unusually broad?

Answer:

The Underlying Cause: Chemical Exchange Broad peaks in an NMR spectrum are a classic sign of dynamic processes occurring on a timescale similar to the NMR experiment itself (microseconds to milliseconds).[1][2] For (1-Methylpyrrolidin-2-yl)acetic acid, there are two primary culprits:

  • Conformational Dynamics: The five-membered pyrrolidine ring is not planar and exists in a state of rapid conformational flux, "puckering" between various envelope and twist forms. If the rate of this interconversion is intermediate on the NMR timescale, the signals for the ring protons will be broadened because they are averaging over multiple chemical environments.[3]

  • pH and Zwitterionic Equilibrium: As an amino acid derivative, this molecule likely exists as a zwitterion in neutral to moderately acidic solutions. Fluctuations in sample pH, even minor ones, can alter the protonation state of the carboxylate group.[4][5] This can affect the electronic environment of the entire molecule and lead to exchange broadening, especially if the pH is near the pKa of the carboxylic acid or the protonated amine.

Troubleshooting Strategy & Protocol:

The best way to diagnose and resolve peak broadening from chemical exchange is through Variable Temperature (VT) NMR Spectroscopy .[6]

Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a sample in a suitable solvent with a wide temperature range (e.g., DMSO-d₆ or Toluene-d₈). Ensure the concentration is not excessively high to avoid aggregation-related broadening.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Heating: Increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Expected Outcome: If the exchange is fast, heating will increase the rate of interconversion further, moving it into the "fast exchange" regime. This should cause the broad peaks to sharpen into a single, time-averaged signal.[1]

  • Cooling: Decrease the temperature from ambient in increments of 10-15 K (e.g., to 283 K, 268 K, etc.).

    • Expected Outcome: Cooling slows the dynamic process. If you can reach the "slow exchange" regime, the single broad peak may resolve into two or more distinct, sharp signals, each representing a specific conformation.[7]

G cluster_0 Slow Exchange (Low Temp) cluster_1 Intermediate Exchange (Room Temp) cluster_2 Fast Exchange (High Temp) Conformer A Conformer A Conformer B Conformer B A <=> B A <=> B Spectrum_Inter One Broad Peak A <<=>> B A <<=>> B Spectrum_Fast One Sharp Averaged Peak Slow Exchange (Low Temp) Slow Exchange (Low Temp) Intermediate Exchange (Room Temp) Intermediate Exchange (Room Temp) Slow Exchange (Low Temp)->Intermediate Exchange (Room Temp) Heating Fast Exchange (High Temp) Fast Exchange (High Temp) Intermediate Exchange (Room Temp)->Fast Exchange (High Temp) Heating

Caption: Diastereotopicity in (1-Methylpyrrolidin-2-yl)acetic acid.

Troubleshooting Strategy & Protocol:

You cannot "remove" diastereotopicity, but you can resolve it using 2D NMR Spectroscopy , specifically a ¹H-¹H COSY (Correlation Spectroscopy) experiment.

Protocol: Acquiring a COSY Spectrum

  • Purpose: A COSY spectrum shows which protons are coupled to each other (typically through 2-3 bonds). [8]2. Acquisition: Run a standard gCOSY or DQF-COSY experiment.

  • Interpretation:

    • The 1D ¹H spectrum appears on both the horizontal and vertical axes.

    • Diagonal peaks correspond to the signals in the 1D spectrum.

    • Cross-peaks (off-diagonal signals) are the key. A cross-peak between proton A and proton B indicates that they are spin-spin coupled.

  • Application: By tracing the connectivity from the less-overlapped C2 proton, you can walk your way around the spin system, identifying which protons belong to the C3 position, then C4, and so on. You can also definitively identify the two diastereotopic protons of the sidechain methylene group by their mutual cross-peak and their shared coupling to the C2 proton.

Question 3: My chemical shifts change from run to run, and my spectrum looks different in D₂O versus MeOD-d₄. What is happening?

Answer:

The Underlying Cause: High Sensitivity to the Chemical Environment This variability is a direct consequence of the molecule's zwitterionic and polar nature. Chemical shifts are highly sensitive to:

  • pH: The protonation state of the carboxylic acid is pH-dependent. As pH changes, the charge on the molecule changes, which significantly alters the electron density and thus the chemical shifts of nearby protons, especially the C2-H and the sidechain -CH₂-. [9][10]2. Solvent: Different deuterated solvents have different polarities, dielectric constants, and abilities to form hydrogen bonds. [11][12]These interactions can stabilize or destabilize the zwitterionic form, leading to large changes in chemical shifts. For example, a polar, protic solvent like D₂O will stabilize the zwitterion, while a less polar solvent might favor the neutral form.

  • Concentration: At high concentrations, molecules can interact with each other through hydrogen bonding or electrostatic interactions, causing changes in chemical shifts. [13]

    Solvent Typical Effect on Zwitterionic Amino Acids Expected Impact on Spectrum
    D₂O Strongly stabilizes the zwitterionic form. Carboxylic acid proton exchanges with deuterium and becomes invisible. Shifts reflect the charged state.
    Methanol-d₄ Also stabilizes the zwitterion. Similar to D₂O, but with different absolute shift values due to solvent magnetic anisotropy.
    DMSO-d₆ Good H-bond acceptor, can accommodate both forms. The acidic COOH proton is often visible as a broad peak at high ppm.

    | CDCl₃ | Poorly solvates charged species. | The molecule may be poorly soluble or exist in an aggregated or neutral state, leading to a very different spectrum. |

Troubleshooting Strategy & Protocol:

To obtain reproducible and interpretable spectra, you must control the chemical environment.

Protocol: Standardizing Sample Conditions

  • Control the pH: For aqueous samples (D₂O), use a buffer. Prepare a stock solution of a suitable NMR buffer (e.g., phosphate or acetate) in D₂O and use it to dissolve your sample. Aim for a pH value that is at least 1.5-2 units away from the pKa values of the functional groups to ensure a single, stable ionic state. [4]2. Be Consistent with Solvent: Choose a single, appropriate solvent for all related experiments and report it with your data. For this molecule, D₂O or Methanol-d₄ are good starting points.

  • Maintain Consistent Concentration: Use the same concentration for all comparative measurements. A typical concentration for ¹H NMR is 5-10 mg in 0.6-0.7 mL of solvent.

  • Confirm Exchangeable Protons: To identify the carboxylic acid proton (if visible, e.g., in DMSO-d₆), add a single drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton peak should disappear or significantly decrease in intensity. [13]

Question 4: How can I confidently assign all proton and carbon signals?

Answer:

The Underlying Cause: Spectral Overlap and Ambiguity While 1D ¹H and ¹³C NMR provide essential information, the complexity and overlapping signals in the spectrum of (1-Methylpyrrolidin-2-yl)acetic acid make unambiguous assignment difficult. A full, verified assignment requires a suite of 2D NMR experiments. [14][15] Troubleshooting Strategy & Protocol:

A standard workflow using heteronuclear 2D NMR experiments is the most robust method for complete structural elucidation.

Protocol: A 2D NMR Workflow for Structure Elucidation

ExperimentPurposeInformation Gained for (1-Methylpyrrolidin-2-yl)acetic acid
¹H-¹H COSY Shows ³JHH couplings.Maps out the proton-proton connectivities within the pyrrolidine ring and the side chain.
¹H-¹³C HSQC Shows ¹JHC correlations.Directly links each proton to the carbon it is attached to. [14][16]
¹H-¹³C HMBC Shows ²JHC and ³JHC (long-range) correlations.Connects molecular fragments. Crucial for identifying the quaternary C2, the carbonyl carbon, and linking the N-methyl group to the ring.

Step-by-Step Interpretation:

  • Acquire the Data: Run ¹H, ¹³C, COSY, HSQC, and HMBC experiments on a well-prepared, standardized sample.

  • HSQC Analysis: Use the HSQC spectrum to correlate every proton signal with its directly attached carbon. This is the foundation of your assignment. [17]For example, you can now label the carbon signals for C3, C4, C5, the sidechain methylene, and the N-methyl group based on their known proton shifts.

  • COSY Analysis: Use the COSY data to confirm the proton assignments from the HSQC. Trace the path from H2 -> H3 -> H4 -> H5. This validates the ring structure.

  • HMBC Analysis: This is the final step to connect all the pieces.

    • Look for a correlation from the N-methyl protons to the adjacent ring carbons (C2 and C5 ). This confirms the position of the methyl group.

    • Look for correlations from the sidechain methylene protons to the carbonyl carbon (C=O) and to C2 .

    • Look for a correlation from the H2 proton to the carbonyl carbon . This definitively links the acetic acid sidechain to the C2 position of the pyrrolidine ring.

By systematically combining the information from these three experiments, every proton and carbon can be assigned without ambiguity.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. [Link]

  • Sibille, D., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR. [Link]

  • Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

  • Shenderovich, I. G., et al. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Royal Society Open Science. [Link]

  • Chemistry For Everyone. (2023). What Causes NMR Peak Broadening?. YouTube. [Link]

  • ACS Publications. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]

  • ResearchGate. Figure 2. 1D 1 H NMR spectra of the reaction mixture of L-proline and.... [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

  • MDPI. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. [Link]

  • ResearchGate. 2D-NMR spectra of (L1) COSY NMR (a), HSQC NMR (b). [Link]

  • University of Cambridge. Chemical Exchange. [Link]

  • Protein NMR. Chemical Exchange. [Link]

  • Putko, P., et al. (2024). A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. [Link]

  • OChem Tutorials. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Chemistry LibreTexts. 4.1: Obtaining and Interpreting NMR Spectra. [Link]

  • Sibille, D., et al. (2022). Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ResearchGate. pH-dependent chemical shift of carbonyl ¹³C-atoms of representative.... [Link]

  • Jaspars, M. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of (1-Methylpyrrolidin-2-yl)acetic acid in Nonpolar Solvents

Welcome to the technical support guide for (1-Methylpyrrolidin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (1-Methylpyrrolidin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound, particularly in nonpolar solvent systems. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to facilitate the successful use of (1-Methylpyrrolidin-2-yl)acetic acid in a variety of experimental contexts.

Understanding the Core Challenge: The Zwitterionic Nature of (1-Methylpyrrolidin-2-yl)acetic acid

(1-Methylpyrrolidin-2-yl)acetic acid is an amino acid derivative. At physiological pH, and in its solid state, it exists as a zwitterion. This means that the molecule contains both a positively charged group (the tertiary amine in the pyrrolidine ring) and a negatively charged group (the carboxylate). This dual charge character results in strong intermolecular electrostatic interactions and hydrogen bonding, leading to high lattice energy in the solid state and a strong preference for polar solvents that can solvate these charged moieties. Consequently, its solubility in nonpolar solvents is exceedingly low, posing a significant hurdle for reactions, formulations, and analytical methods that require a nonpolar environment.

The general principle of "like dissolves like" governs solubility, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents[1][2]. The zwitterionic nature of (1-Methylpyrrolidin-2-yl)acetic acid makes it highly polar, hence its poor solubility in nonpolar media.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why won't (1-Methylpyrrolidin-2-yl)acetic acid dissolve in my nonpolar solvent (e.g., hexane, toluene, dichloromethane)?

Answer: The insolubility of (1-Methylpyrrolidin-2-yl)acetic acid in nonpolar solvents stems from its zwitterionic structure. The molecule has a positively charged tertiary amine and a negatively charged carboxylate group. These charges lead to strong crystal lattice forces and a high affinity for polar solvents that can effectively solvate the charged centers. Nonpolar solvents lack the ability to stabilize these charges, making it energetically unfavorable for the compound to dissolve.

To overcome this, you need to modify the molecule to reduce its polarity. This can be achieved through several strategies, which are detailed in the following questions.

FAQ 2: I've tried heating the mixture, but the compound still doesn't dissolve. What should I do next?

Answer: While increasing the temperature can sometimes improve solubility, it is often insufficient for highly polar compounds in nonpolar solvents. The energy input from heating is typically not enough to overcome the strong intermolecular forces of the zwitterion.

Instead of relying solely on temperature, consider one of the following chemical modification strategies:

  • Pro-drug formation (Esterification): Convert the carboxylic acid to an ester. This neutralizes the negative charge and increases the lipophilicity of the molecule.

  • Salt Formation: Convert the zwitterion into a lipophilic salt by reacting it with a suitable acid or base.

  • Ion Pairing: Use a lipophilic counter-ion to form a neutral, more soluble complex in the nonpolar solvent.

  • Co-Solvent System: Introduce a polar, aprotic co-solvent to your nonpolar system to increase the overall polarity of the solvent mixture.

FAQ 3: How can I make a pro-drug of (1-Methylpyrrolidin-2-yl)acetic acid to improve its solubility?

Answer: Creating a pro-drug through esterification of the carboxylic acid is an excellent strategy to enhance nonpolar solvent solubility[3][4]. By converting the carboxylate into an ester, you neutralize the negative charge and add a lipophilic alkyl or aryl group, which significantly increases its affinity for nonpolar environments.

A common method for this is the Fischer esterification or using a coupling agent. For a detailed procedure, please refer to the Experimental Protocols section below.

The general reaction is as follows:

(1-Methylpyrrolidin-2-yl)acetic acid + R-OH (Alcohol) --(Acid Catalyst)--> (1-Methylpyrrolidin-2-yl)acetate-R + H₂O

FAQ 4: What is ion pairing and how can it help with solubility?

Answer: Ion pairing involves the addition of a large, lipophilic counter-ion that associates with the charged functional groups of your molecule[5][6]. This forms a neutral, charge-masked ion pair that is more soluble in nonpolar organic solvents.

  • For the positively charged tertiary amine , you can use a lipophilic anion such as docusate (dioctyl sulfosuccinate) or a long-chain alkyl sulfonate.

  • For the negatively charged carboxylate , you can use a lipophilic cation like a tetraalkylammonium salt (e.g., tetrabutylammonium bromide)[7].

The choice of the ion-pairing agent is critical and depends on the specific nonpolar solvent you are using[6][8][9].

FAQ 5: Can I use a co-solvent? If so, which ones are recommended?

Answer: Yes, using a co-solvent can be a simple and effective method to improve solubility[10]. A co-solvent system works by modifying the overall polarity of the solvent mixture to be more favorable for your compound.

For dissolving (1-Methylpyrrolidin-2-yl)acetic acid in a nonpolar solvent, you should choose a polar, aprotic co-solvent that is miscible with your nonpolar solvent. Good options include:

  • N-Methyl-2-pyrrolidone (NMP): Structurally similar to parts of your molecule, NMP is an excellent solubilizing agent for a wide range of compounds and is miscible with most common organic solvents[11][12][13].

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

Start by adding the co-solvent in small increments (e.g., 5-10% v/v) to your nonpolar solvent and observe the effect on solubility.

Troubleshooting Guide: A Decision-Making Workflow

This workflow will guide you through a logical sequence of steps to address the solubility challenges of (1-Methylpyrrolidin-2-yl)acetic acid.

Solubility_Troubleshooting start Start: (1-Methylpyrrolidin-2-yl)acetic acid insoluble in nonpolar solvent strategy Select a Solubilization Strategy start->strategy cosolvent Attempt Co-Solvent System strategy->cosolvent Quick & Non-covalent esterification Perform Esterification (Pro-drug synthesis) strategy->esterification Covalent Modification ion_pairing Attempt Ion Pairing strategy->ion_pairing Non-covalent failure Re-evaluate strategy or consult with a specialist strategy->failure check_solubility1 Is solubility sufficient? cosolvent->check_solubility1 check_solubility2 Is solubility sufficient? esterification->check_solubility2 check_solubility3 Is solubility sufficient? ion_pairing->check_solubility3 check_solubility1->strategy No success Success: Proceed with experiment check_solubility1->success Yes check_solubility2->strategy No check_solubility2->success Yes check_solubility3->strategy No check_solubility3->success Yes

Caption: A step-by-step decision-making workflow for troubleshooting solubility issues.

Data Summary: Expected Solubility Enhancements

The following table provides an illustrative comparison of the expected solubility of (1-Methylpyrrolidin-2-yl)acetic acid in a typical nonpolar solvent (Toluene) using the different strategies discussed. Note: These are estimated values for comparative purposes.

StrategyModification/AdditiveExpected Solubility in Toluene at 25°C (mg/mL)Principle of Action
None -< 0.01High polarity of the zwitterion
Co-Solvent 20% NMP (v/v)1 - 5Increases the polarity of the bulk solvent[12][13]
Ion Pairing 1.1 eq. Docusate Sodium5 - 15Forms a charge-neutral, lipophilic ion pair
Esterification Ethyl Ester derivative> 50Neutralizes the carboxylate and adds a lipophilic group

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

Objective: To dissolve (1-Methylpyrrolidin-2-yl)acetic acid in a nonpolar solvent using N-Methyl-2-pyrrolidone (NMP) as a co-solvent.

Materials:

  • (1-Methylpyrrolidin-2-yl)acetic acid

  • Nonpolar solvent (e.g., Toluene)

  • N-Methyl-2-pyrrolidone (NMP)[14]

  • Magnetic stirrer and stir bar

  • Glass vial

Procedure:

  • Weigh the desired amount of (1-Methylpyrrolidin-2-yl)acetic acid and place it in the glass vial.

  • Add the desired volume of the nonpolar solvent (e.g., Toluene).

  • Begin stirring the mixture at room temperature.

  • Slowly add NMP dropwise to the suspension.

  • Continue adding NMP in small increments (e.g., 1-2% of the total volume at a time) until the solid is fully dissolved.

  • Note the final percentage (v/v) of NMP required for complete dissolution.

Protocol 2: Esterification to Synthesize Ethyl (1-Methylpyrrolidin-2-yl)acetate

Objective: To covalently modify (1-Methylpyrrolidin-2-yl)acetic acid into its ethyl ester to dramatically increase its solubility in nonpolar solvents. This is a common strategy in the synthesis of pro-drugs to improve bioavailability[4][15].

Materials:

  • (1-Methylpyrrolidin-2-yl)acetic acid

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)

  • Anhydrous diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend (1-Methylpyrrolidin-2-yl)acetic acid (1 equivalent) in an excess of absolute ethanol.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Carefully wash the ether solution with saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the crude ethyl ester.

  • The product can be further purified by column chromatography if necessary.

Protocol 3: Quantitative Solubility Measurement (Shake-Flask Method)

Objective: To accurately determine the solubility of the parent compound or its derivatives in a specific nonpolar solvent. The shake-flask method is a reliable technique for this purpose[16][17].

Materials:

  • The compound to be tested

  • The chosen nonpolar solvent

  • A temperature-controlled shaker bath

  • Centrifuge

  • Analytical balance

  • HPLC or other suitable analytical instrument for quantification[18]

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.

  • Place the vial in a shaker bath set to a constant temperature (e.g., 25°C).

  • Shake the vial for 24-48 hours to ensure equilibrium is reached.

  • After shaking, allow the vial to stand at the same temperature to let the excess solid settle.

  • Centrifuge the vial to ensure all solid material is pelleted.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-calibrated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Visualization of Solubilization Mechanisms

Solubilization_Mechanisms cluster_0 Insoluble Zwitterion cluster_1 Strategy 1: Esterification cluster_2 Strategy 2: Ion Pairing Zwitterion (1-Methylpyrrolidin-2-yl)acetic acid N+ COO- Solvent1 Nonpolar Solvent (e.g., Toluene) Ester Ethyl (1-Methylpyrrolidin-2-yl)acetate N COOEt Zwitterion:c->Ester:c + EtOH, H+ IonPair Ion Pair Complex Zwitterion Docusate- Zwitterion:n->IonPair:z + Docusate- Insoluble Insoluble Solvent2 Nonpolar Solvent Soluble1 Soluble Solvent3 Nonpolar Solvent Soluble2 Soluble

Caption: Mechanisms for enhancing the solubility of (1-Methylpyrrolidin-2-yl)acetic acid in nonpolar solvents.

References

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Akhlaghian, F., & Sadeghi, S. (2006). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Sciences, 12(1), 1-8. Retrieved from [Link]

  • Boge, T. C., et al. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2006). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

  • Delgado, D. R., et al. (2022). Effect of N-Methyl-pyrrolidone (NMP) on the Equilibrium Solubility of Meloxicam in Aqueous Media: Correlation, Dissolution Thermodynamics, and Preferential Solvation. ACS Omega. ACS Publications. Retrieved from [Link]

  • LOBA CHEMIE. (n.d.). N-METHYL 2-PYRROLIDONE. Retrieved from [Link]

  • Ferreira, M., et al. (2024). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceuticals. PMC. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]

  • ResearchGate. (n.d.). Zwitterionic Deep Eutectic Solvents as Effective Alternatives to Organic Solvents and to Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). [N-Methyl-2-pyrrolidone][C1-C4 Carboxylic Acid]: A Novel Solvent System with Exceptional Lignin Solubility. Retrieved from [Link]

  • University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • LCGC International. (2008). Ion Pairing — Blessing or Curse?. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). Retrieved from [Link]

  • Jessop Lab. (n.d.). Switchable Solvents. Retrieved from [Link]

  • PubMed. (2016). Dissolution Properties of Co-Amorphous Drug-Amino Acid Formulations in Buffer and Biorelevant Media. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). US4321403A - N-Methylpyrrolidone solvent in esterification of carboxybenzenes.
  • Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?. YouTube. Retrieved from [Link]

  • ACS Publications. (2024). Adhesive Zwitterionic Poly(ionic liquid) with Unprecedented Organic Solvent Resistance. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Retrieved from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Reddit. (n.d.). How are non polar amino acids soluble in polar solvents ? Isn't it that like dissolves like ?. Retrieved from [Link]

  • MDPI. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • MDPI. (2024). Reaction Thermodynamic and Kinetics for Esterification of 1-Methoxy-2-Propanol and Acetic Acid over Ion-Exchange Resin. Retrieved from [Link]

  • Chemaxon. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties of Aqueous N-Methyl Pyrrolidone at Different Temperatures. Retrieved from [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • ACS Publications. (2024). Electrostatic Interaction-Induced Clusteroluminescence of Polyelectrolyte with UCST Behavior. Retrieved from [Link]

  • ResearchGate. (n.d.). Organic Solvents Containing Zwitterion as Electrolyte for Li Ion Cells. Retrieved from [Link]

  • Google Patents. (n.d.). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

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Optimization

Technical Support Center: A Guide to Improving the Scalability of (1-Methylpyrrolidin-2-yl)acetic Acid Production

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the scalable production of (1-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the scalable production of (1-Methylpyrrolidin-2-yl)acetic acid. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during synthesis and purification.

Introduction to Scalable Synthesis

(1-Methylpyrrolidin-2-yl)acetic acid is a key building block in the synthesis of various pharmaceutical compounds. Its production on a larger scale presents several challenges that can impact yield, purity, and overall process efficiency. A common and scalable synthetic route commences with the readily available N-methyl-2-pyrrolidone (NMP). This guide will focus on a two-step process:

  • Synthesis of methyl (1-methylpyrrolidin-2-yl)acetate: This intermediate is typically prepared from N-methyl-2-pyrrolidone.

  • Hydrolysis to (1-Methylpyrrolidin-2-yl)acetic acid: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

This guide will provide a comprehensive overview of the potential issues that can arise in each of these stages and offer robust solutions to overcome them.

Visualizing the Synthetic Pathway

To provide a clear overview of the primary synthetic route discussed, the following diagram illustrates the key transformations.

Synthesis_Pathway NMP N-Methyl-2-pyrrolidone (NMP) Intermediate_Ester Methyl (1-methylpyrrolidin-2-yl)acetate NMP->Intermediate_Ester Introduction of acetate moiety Final_Acid (1-Methylpyrrolidin-2-yl)acetic acid Intermediate_Ester->Final_Acid Hydrolysis Troubleshooting_Hydrolysis cluster_start Low Yield in Hydrolysis cluster_analysis Analysis cluster_solutions Solutions Start Low Yield Observed Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Product Pure? Check_Completion->Check_Purity Yes Incomplete_Rxn Incomplete Reaction: - Increase temperature - Increase base concentration - Add co-solvent Check_Completion->Incomplete_Rxn No Impure_Product Impure Product: - Optimize workup pH - Recrystallize - Use ion-exchange Check_Purity->Impure_Product No Success Yield Improved Check_Purity->Success Yes Incomplete_Rxn->Start Re-run Reaction Impure_Product->Success After Purification

Troubleshooting

Technical Support Center: Monitoring (1-Methylpyrrolidin-2-yl)acetic Acid Reactions Using Thin-Layer Chromatography

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of thin-layer chromatography (TLC) for monitoring reactions involving (1-Methylp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of thin-layer chromatography (TLC) for monitoring reactions involving (1-Methylpyrrolidin-2-yl)acetic acid and structurally related polar, nitrogen-containing compounds. The principles and troubleshooting steps outlined herein are designed to ensure robust, reproducible, and accurate reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring reactions with (1-Methylpyrrolidin-2-yl)acetic acid?

A1: TLC is a rapid, cost-effective, and highly sensitive technique ideal for real-time reaction monitoring.[1][2] For a polar, zwitterionic-capable molecule like (1-Methylpyrrolidin-2-yl)acetic acid, TLC on a polar stationary phase (like silica gel) allows for clear differentiation between the starting material, intermediates, and the final product based on their polarity differences. Its simplicity enables multiple time points to be analyzed quickly, providing a clear kinetic profile of the reaction.

Q2: What are the primary challenges when running TLC for a polar, basic compound like (1-Methylpyrrolidin-2-yl)acetic acid?

A2: The primary challenges include:

  • Spot Streaking: The basic nitrogen of the pyrrolidine ring and the acidic carboxylic acid group can interact strongly and irregularly with the acidic silica gel stationary phase, leading to elongated or "streaky" spots.[2][3]

  • Low Rf Values: Highly polar compounds often exhibit strong retention on silica gel, resulting in spots that barely move from the baseline (low Rf).[4] This makes it difficult to resolve the product from the starting material.

  • Visualization: As (1-Methylpyrrolidin-2-yl)acetic acid lacks a strong chromophore, it will not be visible under UV light unless a fluorescent indicator is used on the TLC plate.[5] Therefore, chemical staining is required for visualization.

Q3: What is the ideal Rf (Retardation Factor) value I should aim for?

A3: The ideal Rf value for your compound of interest is typically between 0.3 and 0.6.[6] Rf values in this range indicate good separation from both the baseline (Rf = 0) and the solvent front (Rf = 1), allowing for clear resolution between different components in the reaction mixture.[7][8] An Rf value is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[9]

Q4: How do I select an appropriate solvent system (mobile phase)?

A4: For polar compounds like (1-Methylpyrrolidin-2-yl)acetic acid, a polar solvent system is necessary to move the spots off the baseline. Good starting points include mixtures of a relatively non-polar solvent with a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Methanol.[1][10] To mitigate streaking due to the basic nitrogen and acidic carboxyl group, adding a small amount of a modifier is crucial. Adding a few drops of acetic acid can improve the spot shape of acidic compounds, while a small amount of triethylamine or ammonium hydroxide can improve the chromatography of basic compounds.[3]

Experimental Workflow for TLC Reaction Monitoring

The following diagram illustrates the standard workflow for using TLC to monitor the progress of a chemical reaction.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare TLC Chamber (Solvent + Filter Paper) E2 Develop Plate in Chamber P1->E2 Saturate P2 Prepare TLC Plate (Draw Baseline with Pencil) E1 Spot Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) P2->E1 P3 Prepare Reaction Samples (Dilute Aliquots) P3->E1 E1->E2 E3 Dry Plate E2->E3 A1 Visualize Plate (e.g., UV, Stain) E3->A1 A2 Mark Spots & Solvent Front A1->A2 A3 Calculate Rf Values & Assess Reaction Progress A2->A3

Caption: Standard workflow for TLC reaction monitoring.

Troubleshooting Guide

Problem Potential Cause(s) Scientific Explanation Recommended Solution(s)
Spots are streaking or tailing 1. Sample is too concentrated.[2][11] 2. Compound is interacting too strongly with the silica gel (e.g., basic amine on acidic silica).[3] 3. Solvent polarity is insufficient.1. Overloading the stationary phase prevents a clean equilibrium, causing the spot to smear as the solvent moves. 2. Strong acid-base interactions between the analyte and the silica surface lead to irreversible or slow-to-desorb binding, causing the spot to drag. 3. The mobile phase is not competitive enough to displace the polar analyte from the stationary phase.1. Dilute the reaction aliquot significantly with a volatile solvent before spotting. 2. Add a modifier to the mobile phase: for basic compounds, add 0.5-2% triethylamine or ammonium hydroxide; for acidic compounds, add 0.5-2% acetic acid.[3] 3. Increase the proportion of the polar solvent (e.g., methanol) in your mobile phase.
Spots remain on the baseline (Low Rf) 1. Mobile phase is not polar enough.[4] 2. Incorrect stationary phase (e.g., normal phase for a very polar compound).1. The analyte has a much stronger affinity for the polar stationary phase than for the non-polar mobile phase, resulting in minimal movement. 2. The inherent properties of the stationary phase are too retentive for the analyte.1. Systematically increase the polarity of the mobile phase. For a Dichloromethane/Methanol system, increase the percentage of Methanol. A highly polar system like Ethyl Acetate/Butanol/Acetic Acid/Water might be necessary.[1] 2. Consider using a different stationary phase, such as alumina or reverse-phase silica gel plates.[4]
Spots run with the solvent front (High Rf) 1. Mobile phase is too polar.[7]1. The analyte has a much stronger affinity for the mobile phase than the stationary phase, causing it to travel with the solvent front without sufficient interaction for separation.1. Decrease the polarity of the mobile phase. For a Dichloromethane/Methanol system, decrease the percentage of Methanol.
No spots are visible after staining 1. Compound concentration is too low. 2. The chosen stain is not suitable for the compound's functional groups. 3. Insufficient heating after staining.1. The amount of material spotted is below the detection limit of the staining reagent. 2. Stains react with specific functional groups. (1-Methylpyrrolidin-2-yl)acetic acid lacks easily oxidizable groups for stains like permanganate. 3. Many staining reactions require thermal activation to proceed at a reasonable rate.1. Spot the plate multiple times in the same location, allowing the solvent to dry between applications.[1] 2. Use a stain suitable for amino acids or amines, such as Ninhydrin , which reacts with the secondary amine (though the color may be yellow/orange for proline-like structures).[12] Iodine vapor is a good general-purpose, non-destructive choice. 3. Ensure adequate heating with a heat gun or on a hot plate after applying the stain, as specified by the stain's protocol.
Uneven solvent front 1. The bottom of the TLC plate is not flat. 2. The plate is touching the side of the developing chamber or the filter paper.[7]1. An uneven plate bottom leads to an uneven start for the solvent migration. 2. Capillary action from the side of the chamber or filter paper can wick solvent up the plate unevenly.1. Ensure the plate is cut cleanly and sits flat on the bottom of the chamber. 2. Carefully place the plate in the center of the chamber, ensuring it does not touch the filter paper wick.

Recommended Protocols and Reagents

Step-by-Step Protocol for Monitoring a Reaction
  • Preparation of the TLC Chamber:

    • Pour a suitable solvent system (see table below) into a developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the chamber wall, to ensure the chamber atmosphere is saturated with solvent vapor. Cover the chamber.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and your reaction mixture (R).

  • Spotting the Plate:

    • Dissolve a small amount of your starting material in a volatile solvent. Using a capillary spotter, apply a small spot to the "SM" lane.

    • Withdraw a small aliquot from your reaction vessel and dilute it with a volatile solvent.

    • Apply a small spot of the diluted reaction mixture to the "R" lane.

    • Apply a spot of the starting material solution directly on top of the reaction mixture spot in the "C" lane. This co-spot helps to confirm the identity of the starting material in the reaction lane.

  • Developing the Plate:

    • Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber.

    • Allow the solvent to ascend the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.[11]

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Dry the plate thoroughly, using a gentle stream of air or by placing it in a fume hood.

    • Visualize the spots. Since (1-Methylpyrrolidin-2-yl)acetic acid is not UV-active, proceed directly to chemical staining.

    • Ninhydrin Stain: Spray the plate with a ninhydrin solution and gently heat with a heat gun until colored spots appear. Primary amines typically give a purple color, while secondary amines like the one in the target molecule may yield a yellow or orange spot.[12]

    • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will appear as brownish spots.

  • Analysis:

    • Circle the spots with a pencil.

    • Measure the distance from the baseline to the center of each spot and to the solvent front.

    • Calculate the Rf value for each spot.

    • Assess the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot in the reaction lane.

Recommended Solvent Systems for (1-Methylpyrrolidin-2-yl)acetic acid
Solvent System (by volume) Modifier Application Notes
Dichloromethane : Methanol (9:1 to 8:2)1% Triethylamine or Ammonium HydroxideGood starting point. The base neutralizes the acidic silica, preventing streaking of the basic pyrrolidine nitrogen. Adjust the methanol ratio to achieve the desired Rf.
Ethyl Acetate : Methanol (9:1 to 7:3)1% Acetic AcidUseful if the product is significantly more polar than the starting material. The acetic acid can improve the spot shape of the carboxylic acid moiety.
n-Butanol : Acetic Acid : Water (4:1:1)NoneA classic, highly polar system for amino acids and their derivatives. This single-phase system is effective for very polar compounds that do not move in less polar systems.

References

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. [Link]

  • Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • Chromatography Forum. Determination of N-Methyl-2-pyrrolidone, NMP. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Washington State University. Monitoring Reactions by TLC. [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. [Link]

  • Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • Scientific Laboratory Supplies. Thin-Layer Chromatography. [Link]

  • David A. Katz. Thin Layer Chromatography. [Link]

  • Organic Chemistry @ CU Boulder. TLC of aminoacids and short peptides. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • University of York, Department of Chemistry. Visualising plates. [Link]

  • Unknown Source. Thin Layer Chromatography. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • ochemistree. (2013, June 14). Calculating Rf Values [Video]. YouTube. [Link]

  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? [Online forum post]. r/OrganicChemistry. [Link]

  • ResearchGate. (2025, August 6). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. [Link]

  • University of Toronto Scarborough. Thin Layer Chromatography. [Link]

Sources

Optimization

Strategies for drying and removing water from (1-Methylpyrrolidin-2-yl)acetic acid

Welcome to the technical support guide for handling (1-Methylpyrrolidin-2-yl)acetic acid. This document provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling (1-Methylpyrrolidin-2-yl)acetic acid. This document provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for effectively drying and removing water from this hygroscopic compound. Adherence to these protocols is critical for ensuring reproducibility in your experiments and maintaining the integrity of your downstream applications.

The Challenge: Understanding the Hygroscopic Nature of (1-Methylpyrrolidin-2-yl)acetic acid

(1-Methylpyrrolidin-2-yl)acetic acid, by virtue of its polar structure containing both a carboxylic acid and a tertiary amine, readily absorbs moisture from the atmosphere. This hygroscopic nature can lead to several experimental complications:

  • Inaccurate Stoichiometry: The presence of water inflates the measured weight of the compound, leading to errors in molar calculations for subsequent reactions.

  • Reaction Inhibition: Water can act as an unwanted nucleophile or base, interfering with or inhibiting sensitive chemical transformations.

  • Degradation: The presence of water may promote hydrolysis or other degradation pathways, compromising sample purity.

  • Physical State Alteration: The compound may appear as a viscous oil or a sticky solid instead of a free-flowing powder, making handling and accurate dispensing difficult.

This guide outlines several validated methods to mitigate these issues, ensuring your sample is appropriately dried for its intended use.

Method Selection: Choosing the Right Drying Strategy

The optimal drying method depends on the scale of your experiment, the required level of dryness, the thermal stability of your compound, and the available laboratory equipment. The following table provides a comparative overview of the most effective techniques.

Method Principle Efficiency Speed Scale Key Considerations
Azeotropic Distillation Co-distillation with a solvent that forms a low-boiling azeotrope with water.Very HighModerate to FastMedium to LargeRequires a solvent in which the compound is soluble (e.g., toluene). Potential for thermal stress on the compound.
Lyophilization (Freeze-Drying) Sublimation of frozen water under high vacuum.HighSlowSmall to LargeIdeal for thermally sensitive compounds. Requires specialized equipment (lyophilizer).
High-Vacuum Oven Drying Evaporation of water at reduced pressure, often with gentle heating.Moderate to HighModerateSmall to MediumEffective and straightforward. Requires careful temperature control to avoid decomposition.
Drying over Desiccants (in solution) Use of anhydrous inorganic salts to sequester water from an organic solution.ModerateSlowSmall to LargeBest for removing residual water from an organic extract, not for drying the neat solid. Chemical compatibility is crucial.

Experimental Protocols & Methodologies

Method 1: Azeotropic Distillation with Toluene

This method is highly effective for removing water from polar compounds that are soluble in a water-immiscible solvent like toluene. The toluene-water azeotrope boils at 84.1°C, allowing for the removal of water at a temperature below its normal boiling point.

Step-by-Step Protocol:

  • Dissolution: Dissolve the hydrated (1-Methylpyrrolidin-2-yl)acetic acid in a minimal amount of a suitable co-solvent if necessary (e.g., methanol), then add toluene (approx. 10-20 times the volume of the co-solvent). If the compound is directly soluble in toluene, proceed to the next step.

  • Apparatus Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap, a condenser, and a receiving flask. The Dean-Stark trap will collect the condensed azeotrope, separating the denser water from the toluene, which is returned to the distillation flask.

  • Heating: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.

  • Water Removal: Continue the distillation until no more water collects in the Dean-Stark trap. The temperature of the vapor will rise to the boiling point of pure toluene (~111°C) once all the water has been removed.

  • Solvent Removal: Once drying is complete, allow the solution to cool. Remove the toluene under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum for several hours to remove any residual toluene.

Causality and Expertise: The choice of toluene is strategic; it has a boiling point significantly different from the water azeotrope, providing a clear thermal indicator of when the drying process is complete. The Dean-Stark apparatus provides a continuous and efficient physical separation of the immiscible water from the refluxing solvent.[1][2]

azeotropic_distillation cluster_0 Setup cluster_1 Process cluster_2 Final Steps A Dissolve Compound in Toluene B Assemble Apparatus (with Dean-Stark Trap) A->B C Heat to Reflux B->C D Collect Water in Dean-Stark Trap C->D E Monitor Temperature & Water Collection D->E F Cool Solution E->F Water removal complete G Remove Toluene (Rotary Evaporator) F->G H Dry Under High Vacuum G->H

Azeotropic Distillation Workflow
Method 2: Lyophilization (Freeze-Drying)

Lyophilization is the gentlest method for water removal and is particularly suited for compounds that may be unstable at elevated temperatures. The process involves freezing the sample and then sublimating the ice to vapor under a deep vacuum.

Step-by-Step Protocol:

  • Dissolution: Dissolve the (1-Methylpyrrolidin-2-yl)acetic acid in a minimal amount of deionized water or a suitable solvent with a relatively high freezing point (e.g., tert-butanol).

  • Freezing: Place the solution in a lyophilization flask and freeze it completely. It is advisable to rotate the flask during freezing to create a thin, uniform layer on the flask walls, which maximizes the surface area for sublimation. A temperature of -40°C or lower is recommended.

  • Lyophilization: Connect the frozen sample to a lyophilizer. The instrument will apply a high vacuum (typically <100 mTorr) and gradually warm the sample to facilitate the sublimation of the ice.

  • Process Completion: The process is complete when all the ice has sublimated, leaving a fluffy, dry powder. This can take anywhere from several hours to a few days depending on the sample size and water content.

  • Storage: Once dried, immediately transfer the compound to a desiccator or store under an inert atmosphere to prevent rehydration.

Causality and Expertise: By removing water via sublimation, the compound is never in a liquid state where degradation or hydrolysis could occur.[3][4] This preserves the compound's chemical and physical integrity, often resulting in a high-purity, amorphous solid that is easily redissolved.[3][4]

lyophilization A Dissolve Compound in Water/t-BuOH B Freeze Sample (e.g., -40°C or lower) A->B C Connect to Lyophilizer (Apply High Vacuum) B->C D Sublimation of Ice to Vapor C->D E Collect Dry Powder D->E F Store in Desiccator E->F

Lyophilization Workflow

Troubleshooting Guide & FAQs

Q1: I dried my compound in a vacuum oven, but my NMR still shows a broad peak for water. Why?

A1: This is a common issue with highly hygroscopic compounds.

  • Insufficient Drying Time/Vacuum: The compound may require a longer drying time or a deeper vacuum (<1 Torr) to remove strongly bound water molecules.

  • Temperature Too Low: While caution is needed, a slight increase in temperature (e.g., to 40-50°C, assuming thermal stability) can significantly enhance the rate of water evaporation under vacuum.[5][6]

  • Re-adsorption of Moisture: Did you vent the vacuum oven with ambient air? Ambient air contains moisture that can be rapidly re-adsorbed by the dry, hygroscopic compound. Always vent with a dry, inert gas like nitrogen or argon. Similarly, ensure you handle and weigh the dried sample in a low-humidity environment (e.g., a glove box or under a nitrogen blanket).

Q2: After attempting azeotropic distillation with toluene, my yield is low and the product is discolored. What could have gone wrong?

A2:

  • Thermal Decomposition: Although N-Methyl-2-pyrrolidone is thermally stable, the acetic acid derivative might be less so. Prolonged heating at the boiling point of toluene (~111°C) could cause some degradation. Consider using a solvent that forms a lower-boiling azeotrope with water, such as benzene (boiling point of azeotrope: 69.3°C), though be mindful of its higher toxicity.

  • Co-distillation: If your compound has some volatility, it might have co-distilled with the toluene. Ensure your condenser is efficient and cold.

  • Reaction with Solvent: This is unlikely with a relatively inert solvent like toluene, but impurities in the solvent could be a factor. Always use high-purity, dry solvents.

Q3: Can I use common drying agents like anhydrous sodium sulfate or magnesium sulfate directly on the wet solid?

A3: No, this is not an effective method for bulk water removal from a solid. Anhydrous salts are designed to remove residual water from an organic solution.[7][8] When mixed directly with a wet, sticky solid, they tend to form clumps, trapping your compound and making separation difficult and inefficient. The drying agent's capacity is quickly overwhelmed, and it cannot remove water that is tightly bound within the crystal lattice or amorphous solid.

Q4: I am considering using molecular sieves to dry a solution of my compound in dichloromethane (DCM). Are there any compatibility issues?

A4: Molecular sieves (typically 3Å or 4Å for water removal) are generally compatible with amines and carboxylic acids in neutral organic solvents. However, there are important considerations:

  • Acidity: In the presence of acidic protons (from the carboxylic acid), molecular sieves (which are aluminosilicates) can be slowly degraded, potentially leaching aluminum salts into your solution. This is more of a concern with strongly acidic solutions or prolonged exposure.

  • Activation: Ensure the molecular sieves are properly activated (heated under vacuum) before use to maximize their water-adsorbing capacity.

  • Procedure: For drying a solution, add the activated sieves, swirl, and let it stand for several hours before filtering. Do not use them to dry neat acidic compounds.

Q5: How do I choose the best drying method for my experiment?

A5: This decision tree can guide your choice:

decision_tree A Is the compound thermally sensitive? B Lyophilization (Freeze-Drying) is the ideal method. A->B Yes C Do you have a lyophilizer? A->C No D Is the compound soluble in a water-immiscible solvent (e.g., Toluene)? C->D No G Consider High-Vacuum Oven Drying at room temperature for an extended period. C->G Yes E Azeotropic Distillation is a highly effective option. D->E Yes F High-Vacuum Oven Drying with gentle heat is the most practical choice. D->F No

Decision Tree for Selecting a Drying Method

References

  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • Chai, C. L. L., et al. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 75(6), 2076–2081.
  • Sciencemadness Discussion Board. (2007). drying the water out of hygroscopic crystals. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. Retrieved from [Link]

  • Patel, S. M., et al. (2020). Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. AAPS PharmSciTech, 21(7), 252.
  • Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]

  • Digivac. (n.d.). Vacuum Drying Temperature-Sensitive Materials Effectively. Retrieved from [Link]

  • The Hive. (2003). Drying agents and their compatibilities. Retrieved from [Link]

  • Gadal, S., et al. (2024). Lyophilization Technology for Improving Stability of Small and Large Molecules. Drug Development and Delivery. Retrieved from [Link]

  • Reddit. (2023). struggling to dry sticky compounds – any advice?. r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. Retrieved from [Link]

  • Drawell. (n.d.). Basic Statement of Vacuum Drying Oven – Learn Now. Retrieved from [Link]

  • PubMed. (2020). Lyophilization of Small-Molecule Injectables: an Industry Perspective.... Retrieved from [Link]

  • Binder. (2022). Vacuum drying oven. Retrieved from [Link]

  • YouTube. (2023). Azeotropic Distillation. Pharma World K. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

Sources

Troubleshooting

Managing moisture sensitivity of (1-Methylpyrrolidin-2-yl)acetic acid during reactions

An authoritative guide for researchers and drug development professionals on managing the moisture sensitivity of (1-Methylpyrrolidin-2-yl)acetic acid in chemical reactions. Technical Support Center: Managing (1-Methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers and drug development professionals on managing the moisture sensitivity of (1-Methylpyrrolidin-2-yl)acetic acid in chemical reactions.

Technical Support Center: Managing (1-Methylpyrrolidin-2-yl)acetic acid

Introduction: The Challenge of a Hygroscopic Reagent

(1-Methylpyrrolidin-2-yl)acetic acid is a valuable building block in pharmaceutical synthesis. However, its inherent hygroscopicity—the tendency to readily absorb moisture from the atmosphere—presents a significant challenge. The presence of water, even in trace amounts, can compromise reaction efficiency, yield, and purity. This guide provides expert insights and practical troubleshooting strategies to help you manage the moisture sensitivity of this reagent and ensure the success of your experiments. The principles discussed here are grounded in established practices for handling hygroscopic and moisture-sensitive materials in organic synthesis.[1]

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction is failing or giving very low yields. How could moisture be the cause?

A1: Moisture is a primary antagonist in amide coupling reactions, especially those using common activating agents. Its detrimental effects are multifaceted:

  • Deactivation of Coupling Agents: Carbodiimides (e.g., EDC, DCC) and uronium/phosphonium salts (e.g., HATU, HBTU) are highly electrophilic and react rapidly with water. This hydrolysis consumes the coupling agent, rendering it unable to activate the carboxylic acid for amide bond formation.

  • Hydrolysis of Activated Intermediates: The activated species (e.g., an O-acylisourea intermediate) is also susceptible to hydrolysis, reverting it to the starting carboxylic acid.

  • Reduced Nucleophilicity: Water can protonate the amine reactant, decreasing its nucleophilicity and slowing the desired reaction rate.

Troubleshooting Workflow for Amide Coupling:

Caption: Troubleshooting low yields in amide coupling.

Q2: I'm performing an esterification and my NMR shows significant unreacted carboxylic acid. Is this a moisture issue?

A2: Yes, this is a classic sign of moisture interference in esterification. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium process.

RCOOH + R'OH ⇌ RCOOR' + H₂O

The water generated during the reaction can push the equilibrium back towards the starting materials, a process known as hydrolysis.[2] If moisture is present from the start (from a hygroscopic reagent or wet solvent), the equilibrium is immediately disadvantaged, leading to poor conversion and low yields.[3]

Strategies to Maximize Esterification Yield:

  • Water Removal: Actively remove water as it forms.

    • Dean-Stark Apparatus: For reactions in solvents that form a low-boiling azeotrope with water (e.g., toluene), a Dean-Stark trap is highly effective.

    • Molecular Sieves: Add activated 3Å or 4Å molecular sieves directly to the reaction flask to sequester water. This is particularly useful for smaller-scale reactions.[4]

  • Use of Excess Reagent: Employing a large excess of the alcohol (if it is inexpensive and easily removed) can shift the equilibrium towards the product.

  • Anhydrous Conditions: Start with a thoroughly dried carboxylic acid and use anhydrous alcohol and solvents.

In-Depth Troubleshooting Guides

Scenario 1: Inconsistent Results Between Batches

Problem: You are running a scaled-up synthesis and find that the reaction time and final yield vary significantly from one batch to the next, despite following the same procedure.

Root Cause Analysis: Inconsistent results are often traced back to the handling of hygroscopic reagents. The amount of water absorbed by (1-Methylpyrrolidin-2-yl)acetic acid can vary depending on ambient humidity and the duration of its exposure to air during weighing and addition.

Protocol: Standardized Handling of Hygroscopic Reagents

  • Pre-Drying: Before starting a series of reactions, dry a sufficient quantity of (1-Methylpyrrolidin-2-yl)acetic acid under high vacuum (with gentle heating to 30-40°C if thermally stable) for several hours and store it in a sealed container inside a desiccator.

  • Inert Atmosphere Weighing: If possible, weigh the reagent inside a glovebox. If a glovebox is not available, weigh it quickly and minimize air exposure. For highly sensitive reactions, consider using pre-filled vials prepared in an inert environment.[5]

  • Solvent Integrity: Use solvents from a freshly opened bottle or from a solvent purification system. Never leave a solvent bottle open to the air.

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under a stream of inert gas (nitrogen or argon) before use.

Scenario 2: Product is a Sticky Oil and Difficult to Purify

Problem: After the reaction work-up, your crude product is a persistent, sticky oil that is difficult to solidify and streaks badly during column chromatography.

Root Cause Analysis: The presence of water during the reaction can lead to the formation of highly polar, water-soluble impurities. Furthermore, if the final product is also hygroscopic, it will absorb moisture from the atmosphere or from solvents during work-up, resulting in an oil.

Workflow for Effective Work-up and Isolation:

G Crude_Mixture Crude Reaction Mixture Quench Quench Reaction (if necessary) Crude_Mixture->Quench Extraction Aqueous Work-up 1. Use Brine wash to break emulsions & remove bulk H₂O 2. Work quickly to minimize contact time Quench->Extraction Drying Dry Organic Layer Add anhydrous Na₂SO₄ or MgSO₄ until agent is free-flowing Extraction->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Azeotrope Azeotropic Removal of H₂O 1. Add anhydrous Toluene 2. Re-concentrate under vacuum 3. Repeat 2-3 times Concentration->Azeotrope Final_Product Dry, Purified Product Azeotrope->Final_Product

Caption: Post-reaction work-up for moisture-sensitive products.

Data Summary: Common Drying Agents

Drying AgentCapacitySpeedNotes & Best Use
Sodium Sulfate (Na₂SO₄) HighSlowNeutral, good for initial drying. Can be slow to absorb all water.
Magnesium Sulfate (MgSO₄) ModerateFastSlightly acidic, very efficient and fast-acting. Finer powder can be harder to filter.
Calcium Chloride (CaCl₂) HighFastCan form complexes with amines and alcohols; generally avoid for this substrate.
Molecular Sieves (4Å) LowFastBest for super-drying solvents before a reaction, not for bulk water removal in work-up.

Expert Tip: After concentrating your organic layer, co-evaporation with an anhydrous solvent like toluene is an excellent technique to remove azeotropically any final traces of water, often helping to induce crystallization of a stubborn oil.[6]

References

  • Title: Amide bond formation: beyond the myth of coupling reagents Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: How do you handle hygroscopic salts? Source: HepatoChem URL: [Link]

  • Title: How To: Store Reagents Source: University of Rochester, Department of Chemistry URL: [Link]

  • Title: The effect of water on the esterification reaction. Source: ResearchGate URL: [Link]

  • Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: MDPI URL: [Link]

  • Title: drying the water out of hygroscopic crystals Source: Sciencemadness Discussion Board URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Purity Assessment: Quantitative NMR for (1-Methylpyrrolidin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of (1-Methylpyrrolidin-2-yl)acetic acid, a key building block in medicinal chemistry.

The Central Role of Purity in Drug Development

The purity of a pharmaceutical compound is not merely a quality control metric; it is a critical attribute that directly influences the safety and therapeutic effect of the final drug product. Impurities can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products. For a molecule like (1-Methylpyrrolidin-2-yl)acetic acid, ensuring its chemical integrity is paramount.

Quantitative NMR (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) has emerged as a powerful and reliable primary analytical method for the determination of purity.[1][2][3] Unlike conventional analytical techniques that often rely on calibration curves with reference standards, qNMR offers absolute quantification.[4] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4][5] This inherent quantitative nature allows for the direct measurement of a compound's purity against a certified internal standard.[4][5]

Advantages of qNMR:

  • Absolute Quantification: It does not require a specific reference standard of the analyte itself, making it invaluable for novel compounds or when a certified standard is unavailable.[4]

  • High Specificity: The high resolution of NMR spectra allows for the differentiation of the analyte from its impurities, providing a detailed purity profile.

  • Non-destructive: The sample can be recovered and used for further analyses.[4]

  • Traceability: When using a certified reference material (CRM) as an internal standard, the results are traceable to the International System of Units (SI).[2]

Alternative Purity Assessment Methods: A Brief Overview

Traditional methods for purity assessment predominantly include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.[6] For organic acids, common HPLC methods include reversed-phase, ion-exchange, and ion-exclusion chromatography.[6][7] Detection is often performed using UV-Vis or mass spectrometry (MS) detectors.[6][8] While highly sensitive and widely used, HPLC methods typically require a reference standard of the analyte for quantification and may not detect impurities that lack a chromophore or are not ionizable.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. The separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.[9] For non-volatile compounds like (1-Methylpyrrolidin-2-yl)acetic acid, derivatization is often necessary to increase volatility. This additional step can introduce variability and potential for error.

Head-to-Head Comparison: qNMR vs. Chromatographic Methods

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct proportionality between signal area and number of nuclei.[4][5]Differential partitioning between stationary and mobile phases.[6]Partitioning between a gaseous mobile phase and a stationary phase.[9]
Quantification Absolute (with internal standard).[4]Relative (requires analyte-specific reference standard).Relative (requires analyte-specific reference standard).
Specificity High, based on unique chemical shifts.Dependent on chromatographic resolution and detector selectivity.Dependent on chromatographic resolution and detector selectivity.
Sample Throughput Moderate to high, with modern autosamplers.High, with established methods.High, with established methods.
Sample Preparation Simple dissolution in a deuterated solvent with a known amount of internal standard.Often requires filtration, dilution, and sometimes derivatization.Often requires derivatization for non-volatile analytes.
Destructive? No.[4]Yes.Yes.
Applicability to (1-Methylpyrrolidin-2-yl)acetic acid Excellent, as it is a small molecule with distinct proton signals.Feasible, but may require a specific column and mobile phase for good retention and peak shape.Likely requires derivatization due to the carboxylic acid group.

Experimental Protocol: Purity Determination of (1-Methylpyrrolidin-2-yl)acetic acid by ¹H-qNMR

This protocol outlines the steps for determining the purity of (1-Methylpyrrolidin-2-yl)acetic acid using ¹H-qNMR with an internal standard.

Materials and Reagents
  • (1-Methylpyrrolidin-2-yl)acetic acid (Analyte)

  • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone). The choice of standard is critical and should have high purity (≥99%), be stable, and have signals that do not overlap with the analyte's signals.[10]

  • Deuterated Solvent (e.g., D₂O, Methanol-d₄). The solvent must completely dissolve both the analyte and the internal standard.[10][11]

  • High-precision analytical balance

  • Volumetric flasks

  • NMR tubes

Instrument and Parameters
  • NMR Spectrometer (e.g., 400 MHz or higher)

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.[11]

  • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure complete relaxation.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[12]

  • Acquisition Time (aq): A longer acquisition time provides better resolution.

  • Temperature: Maintain a constant temperature throughout the experiment.

Sample Preparation
  • Accurately weigh a specific amount of the (1-Methylpyrrolidin-2-yl)acetic acid sample into a vial.

  • Accurately weigh a suitable amount of the chosen internal standard into the same vial. A molar ratio of approximately 1:1 between the analyte and the standard is often recommended.[13]

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer an appropriate amount of the solution into an NMR tube.

Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to ensure a homogeneous magnetic field.

  • Acquire the ¹H-NMR spectrum using the optimized parameters.

Data Processing and Purity Calculation
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.[14]

  • Perform baseline correction.[14]

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculate the purity of the analyte using the following equation[12][13]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • Purity: Purity of the internal standard

    • analyte: (1-Methylpyrrolidin-2-yl)acetic acid

    • IS: Internal Standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into NMR spectrometer transfer->load_sample tune_shim Tune and shim load_sample->tune_shim acquire Acquire ¹H spectrum tune_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and baseline correction ft->phase_baseline integrate Integrate signals phase_baseline->integrate calculate Calculate purity integrate->calculate

Caption: The streamlined workflow for quantitative NMR analysis.

Conclusion

For the purity assessment of (1-Methylpyrrolidin-2-yl)acetic acid, qNMR presents a robust, accurate, and efficient analytical method. Its ability to provide absolute quantification without the need for an analyte-specific reference standard makes it a particularly valuable tool in research and development settings. While chromatographic methods remain important for impurity profiling and separation of complex mixtures, qNMR stands out as a primary method for the definitive determination of purity, ensuring the quality and consistency of this critical chemical intermediate. The adoption of qNMR in routine quality control can lead to increased confidence in analytical results and a more streamlined workflow.

References

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR.
  • Purity by Absolute qNMR Instructions. (n.d.).
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR).
  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Sigma-Aldrich. (2017, February 8). QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials.
  • Quantitative NMR Spectroscopy. (2017, November).
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • PubChem. (n.d.). N-methyl-2-pyrrolidone.
  • Bentham Science Publishers. (2024, November 1). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
  • Fausett, A. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies, Inc.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids.
  • Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application.

Sources

Comparative

A Comparative Analysis of (1-Methylpyrrolidin-2-yl)acetic Acid and Other Pyrrolidine Derivatives in Bioassays: A Guide for Researchers

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery. Its prevalence in natural products and its synthetic tractability have made it a p...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery. Its prevalence in natural products and its synthetic tractability have made it a privileged scaffold for the development of a diverse array of therapeutic agents. This guide provides a comparative analysis of the bioactivity of (1-Methylpyrrolidin-2-yl)acetic acid against other notable pyrrolidine derivatives, offering insights into their structure-activity relationships (SAR) and performance in various bioassays. This document is intended to serve as a technical resource for researchers, scientists, and professionals engaged in drug development.

The Pyrrolidine Scaffold: A Privileged Structure in Drug Design

The unique structural properties of the pyrrolidine ring, including its sp3-hybridized carbon atoms and the presence of a nitrogen atom capable of forming hydrogen bonds, contribute to its versatility as a pharmacophore. This scaffold is a key component in a wide range of biologically active molecules, from enzyme inhibitors to receptor modulators. The conformational flexibility of the pyrrolidine ring allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets.

(1-Methylpyrrolidin-2-yl)acetic Acid: An Overview

(1-Methylpyrrolidin-2-yl)acetic acid is a derivative of the amino acid proline, featuring a methyl group on the nitrogen atom and an acetic acid moiety at the 2-position of the pyrrolidine ring. While extensive comparative bioassay data for this specific compound is not widely available in publicly accessible literature, its structural similarity to proline and other bioactive pyrrolidine derivatives suggests its potential for biological activity. One study investigated its role as a precursor in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia. However, the study concluded that (1-Methylpyrrolidin-2-yl)acetic acid is not an efficient precursor for these alkaloids, showing very low specific incorporation into hyoscyamine, scopolamine, and cocaine[1]. This finding, while not a direct measure of therapeutic bioactivity, provides a baseline for its metabolic fate in certain biological systems.

Comparative Bioassays of Pyrrolidine Derivatives

To understand the potential bioactivity of (1-Methylpyrrolidin-2-yl)acetic acid, it is instructive to compare it with other well-characterized pyrrolidine derivatives in relevant bioassays. This section will explore the performance of various pyrrolidine analogs in key therapeutic areas.

Enzyme Inhibition: Targeting Metabolic and Inflammatory Pathways

Pyrrolidine derivatives have demonstrated significant potential as inhibitors of various enzymes involved in disease pathogenesis.

The inhibition of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion, is a key strategy in the management of type 2 diabetes. A study on a series of N-Boc-proline amides and their deprotected analogs revealed significant inhibitory activity against these enzymes[2].

Table 1: Comparative Inhibitory Activity of Pyrrolidine Derivatives against α-Amylase and α-Glucosidase [2]

Compound IDStructureα-Amylase IC50 (µg/mL)α-Glucosidase IC50 (µg/mL)
3a N-Boc-proline-aniline36.3247.19
3g N-Boc-proline-p-anisidine26.2418.04
4a Proline-aniline61.3155.01
Acarbose (Standard) -5.50-
Metformin (Standard) -25.31-

Experimental Protocol: α-Amylase Inhibition Assay [2]

  • Prepare a 0.5 mg/mL solution of α-amylase in 20 mM sodium phosphate buffer (pH 6.9) containing 6 mM sodium chloride.

  • Incubate the enzyme solution with varying concentrations of the test compounds (20, 40, 60, 80, and 100 µg/mL) for 10 minutes at 25°C.

  • Add a starch solution to the reaction mixture and incubate for an additional 30 minutes at 25°C.

  • Stop the reaction by adding dinitrosalicylic acid (DNS) color reagent and incubate in a boiling water bath for 5-10 minutes.

  • After cooling, dilute the reaction mixture with distilled water and measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Causality Behind Experimental Choices: The use of a phosphate buffer at pH 6.9 mimics physiological conditions. The pre-incubation of the enzyme with the inhibitor allows for binding to occur before the substrate is introduced. The DNS colorimetric method is a standard and reliable way to quantify the amount of reducing sugars produced by the enzymatic reaction.

Structure-Activity Relationship (SAR) Insights: The data indicates that the presence and position of substituents on the aromatic amine moiety significantly influence the inhibitory activity. The 4-methoxy analogue (3g ) displayed the most potent inhibition against both enzymes, suggesting that electron-donating groups at the para position enhance activity. Interestingly, the removal of the Boc protecting group in 4a led to a decrease in activity compared to its protected counterpart 3a , highlighting the complex interplay of steric and electronic factors in enzyme binding.

Diagram: Workflow for α-Amylase Inhibition Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis enzyme_prep Prepare α-amylase solution (0.5 mg/mL in buffer) pre_incubation Pre-incubate enzyme with a. Test compound (or) b. Buffer (control) for 10 min at 25°C enzyme_prep->pre_incubation compound_prep Prepare test compound solutions (varying concentrations) compound_prep->pre_incubation reaction_incubation Add starch solution and incubate for 30 min at 25°C pre_incubation->reaction_incubation stop_reaction Add DNS reagent and boil for 5-10 min reaction_incubation->stop_reaction measure_absorbance Cool and measure absorbance at 540 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50

Caption: Workflow of the α-amylase inhibition assay.

mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a mediator of inflammation and cancer progression. A study identified 2-(thiophen-2-yl)acetic acid derivatives as potent and selective mPGES-1 inhibitors[2].

Table 2: Inhibitory Activity of Acetic Acid Derivatives against mPGES-1 [2]

Compound IDStructure% Inhibition at 10 µM
1c 3-(3'-chloro-[1,1'-biphenyl]-2-yl)propanoic acid>60%
2c 2-(3'-(4-chlorophenylsulfonamido)-[1,1'-biphenyl]-2-yl)acetic acid>60%
1b 3-(3'-(4-methylphenylsulfonamido)-[1,1'-biphenyl]-2-yl)propanoic acid42%

Experimental Protocol: mPGES-1 Inhibition Assay [2]

  • Stimulate A549 cells with IL-1β (1 ng/mL) for 48 hours to induce mPGES-1 expression.

  • Harvest and sonicate the cells.

  • Perform differential centrifugation of the cell homogenate to isolate the microsomal fraction containing mPGES-1[2].

  • Incubate the microsomal fraction with the test compounds and the substrate, prostaglandin H2 (PGH2).

  • Measure the production of PGE2 using a suitable method, such as an enzyme immunoassay (EIA).

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

Causality Behind Experimental Choices: A549 cells are a human lung adenocarcinoma cell line known to express mPGES-1 upon stimulation with pro-inflammatory cytokines like IL-1β. Differential centrifugation is a standard biochemical technique to separate cellular components based on their size and density, effectively isolating the microsomal fraction where mPGES-1 is located.

SAR Insights: The data suggests that the presence and position of substituents on the biphenyl scaffold are critical for mPGES-1 inhibition. The chloro and sulfonamido groups in compounds 1c and 2c appear to contribute significantly to their high inhibitory activity.

Receptor Binding and Modulation: Targeting Cellular Signaling

Pyrrolidine derivatives are also prominent as ligands for various receptors, playing roles in neurotransmission and immune responses.

GPR40 is a free fatty acid receptor that stimulates glucose-dependent insulin secretion. A series of pyrrolidine-2-carboxylic acid derivatives were synthesized and evaluated as GPR40 agonists[3].

Table 3: Agonistic Activity of Pyrrolidine Derivatives at Human GPR40 (hGPR40) [3]

Compound IDStereochemistryhGPR40 EC50 (µM)
(R,R)-9 (2R, 4R)0.11
(S,S)-9 (2S, 4S)0.49

Experimental Protocol: GPR40 Agonist Assay (Calcium Mobilization)

  • Culture cells stably expressing human GPR40 (e.g., CHO-K1 cells).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add varying concentrations of the test compounds to the cells.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Calculate the EC50 value from the dose-response curve.

Causality Behind Experimental Choices: GPR40 activation leads to an increase in intracellular calcium levels, which is a key signaling event for insulin secretion. Calcium mobilization assays using fluorescent dyes are a common and effective method to screen for GPR40 agonists.

SAR Insights: The stereochemistry of the pyrrolidine ring has a profound impact on the agonistic activity. The (R,R)-enantiomer displayed significantly higher potency than the (S,S)-enantiomer, indicating a specific stereochemical requirement for optimal binding and activation of the GPR40 receptor. The acetic acid group at the 2-position is considered the main pharmacophore for GPR40 agonism[3].

Diagram: GPR40 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR40 GPR40 PLC PLC GPR40->PLC activates IP3R IP3R PLC->IP3R generates IP3, activates Ca_release Ca²⁺ Release IP3R->Ca_release Insulin_secretion Insulin Secretion Ca_release->Insulin_secretion triggers Pyrrolidine_agonist Pyrrolidine Agonist Pyrrolidine_agonist->GPR40 binds

Caption: Simplified GPR40 signaling pathway.

Discussion and Future Perspectives

While direct comparative bioassay data for (1-Methylpyrrolidin-2-yl)acetic acid is limited, the analysis of structurally related pyrrolidine derivatives provides valuable insights into its potential biological activities. The presence of the N-methyl group and the acetic acid side chain suggests that this compound could be a candidate for targeting enzymes and receptors where these features are important for binding.

For instance, the acetic acid moiety is a key pharmacophore for GPR40 agonism, and the N-methyl group could influence its metabolic stability and receptor interaction. Further investigation of (1-Methylpyrrolidin-2-yl)acetic acid in a panel of bioassays, including those for enzyme inhibition (e.g., α-amylase, α-glucosidase, mPGES-1) and receptor modulation (e.g., GPR40), is warranted.

Future studies should focus on synthesizing a series of analogs of (1-Methylpyrrolidin-2-yl)acetic acid with systematic modifications to the pyrrolidine ring and the acetic acid side chain. This would enable a comprehensive SAR study and help to identify the key structural features required for potent and selective biological activity.

Conclusion

The pyrrolidine scaffold remains a highly versatile and valuable platform in drug discovery. Although (1-Methylpyrrolidin-2-yl)acetic acid itself has not been extensively studied in comparative bioassays, the wealth of data on other pyrrolidine derivatives provides a strong rationale for its further investigation. By leveraging the knowledge of SAR from related compounds and employing a systematic approach to biological evaluation, the therapeutic potential of (1-Methylpyrrolidin-2-yl)acetic acid and its analogs can be fully explored. This guide serves as a foundational resource to inform and direct future research in this promising area of medicinal chemistry.

References

  • Shaheen, U., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1275, 134635. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987. [Link]

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 59. [Link]

Sources

Validation

Comparative analysis of different synthesis routes to (1-Methylpyrrolidin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals (1-Methylpyrrolidin-2-yl)acetic acid is a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(1-Methylpyrrolidin-2-yl)acetic acid is a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Its structural motif is found in a range of molecules, making its efficient and scalable synthesis a topic of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of three distinct synthetic routes to this valuable compound, offering insights into the strategic choices, mechanistic underpinnings, and practical considerations for each pathway.

Introduction

The pyrrolidine ring is a privileged scaffold in drug discovery, and its substitution pattern plays a critical role in determining biological activity. (1-Methylpyrrolidin-2-yl)acetic acid, with its acetic acid side chain at the 2-position and an N-methyl group, offers a versatile handle for further chemical modifications. The selection of a synthetic route to this compound depends on various factors, including the availability and cost of starting materials, the desired scale of production, stereochemical considerations, and the environmental impact of the chemical process. This guide will delve into three primary synthetic strategies, beginning from readily available starting materials: γ-butyrolactone, glutamic acid, and L-proline. Each route will be evaluated based on its overall efficiency, step economy, and practical applicability in a research and development setting.

Route 1: Synthesis from γ-Butyrolactone via N-Methyl-2-pyrrolidone

This route represents a common and industrially relevant approach, starting from the inexpensive and readily available solvent, γ-butyrolactone. The key intermediate in this pathway is N-methyl-2-pyrrolidone (NMP), a widely used aprotic polar solvent.

Step 1: Synthesis of N-Methyl-2-pyrrolidone (NMP)

The synthesis of NMP from γ-butyrolactone and methylamine is a well-established industrial process. The reaction proceeds via a nucleophilic acyl substitution mechanism, where methylamine attacks the carbonyl carbon of the lactone, leading to ring-opening to form an amino alcohol intermediate, which then undergoes intramolecular cyclization and dehydration to yield NMP.[1][2] This reaction is typically carried out at elevated temperatures and pressures to drive the equilibrium towards the product.[3][4]

Experimental Protocol: Synthesis of N-Methyl-2-pyrrolidone from γ-Butyrolactone

  • In a high-pressure autoclave, charge γ-butyrolactone and an excess of methylamine (typically in a molar ratio of 1:1.5 to 1:2).[1]

  • Heat the mixture to 250-300°C and maintain the pressure at 50-100 bar for 2-4 hours.[3]

  • After cooling, vent the excess methylamine.

  • The crude NMP is purified by fractional distillation to yield the final product with a purity of >99%. The typical yield for this reaction is high, often exceeding 95%.[1]

Step 2: Horner-Wadsworth-Emmons Reaction

With NMP in hand, the next crucial step is the introduction of the acetic acid side chain. This is efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction. NMP, being a lactam, can react with a phosphonate ylide generated from triethyl phosphonoacetate to form an α,β-unsaturated ester, methyl (1-methylpyrrolidin-2-ylidene)acetate. The HWE reaction offers excellent control over the geometry of the newly formed double bond, typically favoring the (E)-isomer.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction of NMP

  • To a solution of triethyl phosphonoacetate in a suitable aprotic solvent (e.g., THF, DME), add a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) at 0°C to generate the phosphonate carbanion.

  • Add N-methyl-2-pyrrolidone to the reaction mixture and allow it to warm to room temperature.

  • The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up involves quenching the reaction with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography to yield methyl (1-methylpyrrolidin-2-ylidene)acetate.

Step 3: Reduction of the Exocyclic Double Bond

The exocyclic double bond of the ylidene acetate is then reduced to afford the saturated pyrrolidine ring. A Korean patent describes the reduction of methyl (2E/Z)-2-(1-methylpyrrolidin-2-ylidene)acetate to methyl 2-(1-methylpyrrolidin-2-yl)acetate using a metal borohydride, such as sodium borohydride, in an acidic solvent like acetic acid.[5] This method is advantageous as it avoids the use of high-pressure hydrogenation.

Experimental Protocol: Reduction of Methyl (1-methylpyrrolidin-2-ylidene)acetate

  • Dissolve methyl (1-methylpyrrolidin-2-ylidene)acetate in acetic acid.

  • Cool the solution to 0-10°C and add sodium borohydride (NaBH4) portion-wise, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • The reaction is quenched by the careful addition of water, and the pH is adjusted to be basic.

  • The product, methyl (1-methylpyrrolidin-2-yl)acetate, is extracted with an organic solvent and purified by distillation or chromatography.

Step 4: Hydrolysis of the Ester

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a base such as sodium hydroxide or potassium hydroxide, is often preferred to avoid potential side reactions.

Experimental Protocol: Hydrolysis of Methyl (1-methylpyrrolidin-2-yl)acetate

  • Dissolve methyl (1-methylpyrrolidin-2-yl)acetate in a mixture of methanol and water.

  • Add an aqueous solution of sodium hydroxide (1-2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting material is consumed.

  • After cooling, the methanol is removed under reduced pressure.

  • The aqueous solution is then acidified to a pH of approximately 3-4 with a mineral acid (e.g., HCl), leading to the precipitation of the product.

  • The (1-Methylpyrrolidin-2-yl)acetic acid is then collected by filtration, washed with cold water, and dried.

Route 1: Workflow Diagram

Route 1 GBL γ-Butyrolactone NMP N-Methyl-2-pyrrolidone GBL->NMP Methylamine, Heat, Pressure MA Methylamine MA->NMP Ylidene Methyl (1-methylpyrrolidin-2-ylidene)acetate NMP->Ylidene 1. Base 2. Triethyl phosphonoacetate TEPA Triethyl phosphonoacetate TEPA->Ylidene Ester Methyl (1-methylpyrrolidin-2-yl)acetate Ylidene->Ester NaBH4, Acetic Acid Acid (1-Methylpyrrolidin-2-yl)acetic acid Ester->Acid NaOH, H2O/MeOH then H+

Caption: Synthesis of (1-Methylpyrrolidin-2-yl)acetic acid from γ-Butyrolactone.

Route 2: Synthesis from Glutamic Acid

This route utilizes a bio-renewable starting material, glutamic acid, an abundant amino acid. This "green chemistry" approach is attractive from a sustainability perspective.

Step 1: Synthesis of N-Methyl-2-pyrrolidone (NMP) from Glutamic Acid

The conversion of glutamic acid to NMP involves a few key transformations. First, glutamic acid is decarboxylated to γ-aminobutyric acid (GABA). GABA can then be cyclized to 2-pyrrolidone, which is subsequently methylated to yield NMP. A one-pot procedure for the cyclization of GABA and subsequent methylation to NMP has been reported, offering a streamlined process.[6][7]

Experimental Protocol: One-pot Synthesis of NMP from GABA

  • In a reaction vessel, combine γ-aminobutyric acid (GABA), methanol (as the methylating agent), and a catalytic amount of a halogen salt such as ammonium bromide.[6][7]

  • Heat the mixture in a sealed reactor to a high temperature (e.g., 250°C) for several hours.[6]

  • The reaction proceeds through the cyclization of GABA to 2-pyrrolidone, followed by in-situ methylation to NMP.

  • After cooling, the product is isolated and purified by distillation. This one-pot method has been reported to achieve high conversion and selectivity for NMP.[6]

Steps 2-4: Conversion of NMP to (1-Methylpyrrolidin-2-yl)acetic Acid

Once NMP is synthesized from glutamic acid, the subsequent steps to obtain the final product are identical to those described in Route 1:

  • Step 2: Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate.

  • Step 3: Reduction of the exocyclic double bond.

  • Step 4: Hydrolysis of the methyl ester.

The experimental protocols for these steps are the same as those detailed in the previous section.

Route 2: Workflow Diagram

Route 2 Glu Glutamic Acid GABA γ-Aminobutyric acid (GABA) Glu->GABA Decarboxylation Pyrrolidone 2-Pyrrolidone GABA->Pyrrolidone Cyclization NMP N-Methyl-2-pyrrolidone Pyrrolidone->NMP Methanol, Catalyst Ylidene Methyl (1-methylpyrrolidin-2-ylidene)acetate NMP->Ylidene 1. Base 2. Triethyl phosphonoacetate Ester Methyl (1-methylpyrrolidin-2-yl)acetate Ylidene->Ester NaBH4, Acetic Acid Acid (1-Methylpyrrolidin-2-yl)acetic acid Ester->Acid NaOH, H2O/MeOH then H+

Caption: Synthesis of (1-Methylpyrrolidin-2-yl)acetic acid from Glutamic Acid.

Route 3: Synthesis from L-Proline

This route starts from the naturally occurring amino acid L-proline, which provides a chiral pool starting material, potentially allowing for the synthesis of enantiomerically enriched (1-Methylpyrrolidin-2-yl)acetic acid.

Step 1: N-Methylation of L-Proline

The first step involves the methylation of the secondary amine of the proline ring. This can be achieved using various methylating agents, with the Eschweiler-Clarke reaction being a classic and effective method. This reaction uses formaldehyde and formic acid to reductively methylate the amine.

Experimental Protocol: N-Methylation of L-Proline

  • Dissolve L-proline in a mixture of formic acid and aqueous formaldehyde.

  • Heat the reaction mixture at reflux for several hours.

  • The progress of the reaction can be monitored by the cessation of carbon dioxide evolution.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield N-methyl-L-proline (hygric acid), which can often be used in the next step without further purification.

Step 2: Introduction of the Acetic Acid Moiety

This is the most challenging step in this route. A plausible approach involves the conversion of the carboxylic acid of N-methylproline into a suitable precursor for the attachment of a two-carbon unit. One strategy could be the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a leaving group (e.g., a tosylate or halide), and subsequent displacement with a cyanide nucleophile, followed by hydrolysis. A more direct approach could involve the generation of an enolate at the 2-position of a protected N-methylproline derivative, followed by alkylation with a two-carbon electrophile. However, controlling the regioselectivity and avoiding racemization can be challenging.

A more robust method would be the Arndt-Eistert homologation of N-methylproline. This involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane to form a diazoketone, and then performing a Wolff rearrangement in the presence of a nucleophile (e.g., water or an alcohol) to yield the homologated acid or ester.

Experimental Protocol: Arndt-Eistert Homologation of N-Methylproline

  • Convert N-methylproline to its acid chloride using a reagent like thionyl chloride or oxalyl chloride.

  • React the N-methylprolyl chloride with an ethereal solution of diazomethane at low temperature to form the corresponding diazoketone. (Caution: Diazomethane is toxic and explosive and should be handled with extreme care in a well-ventilated fume hood with appropriate safety precautions).

  • The crude diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt (e.g., silver benzoate) or by photolysis or thermolysis, in the presence of water to directly yield (1-Methylpyrrolidin-2-yl)acetic acid. If the rearrangement is performed in methanol, the corresponding methyl ester is obtained, which would then require a final hydrolysis step as described in the previous routes.

Route 3: Workflow Diagram

Route 3 Proline L-Proline NMeProline N-Methyl-L-proline Proline->NMeProline Formaldehyde, Formic Acid AcidChloride N-Methylprolyl chloride NMeProline->AcidChloride SOCl2 or (COCl)2 Diazoketone Diazoketone intermediate AcidChloride->Diazoketone CH2N2 Acid (1-Methylpyrrolidin-2-yl)acetic acid Diazoketone->Acid Ag2O, H2O (Wolff Rearrangement)

Caption: Synthesis of (1-Methylpyrrolidin-2-yl)acetic acid from L-Proline.

Comparative Analysis

FeatureRoute 1 (from γ-Butyrolactone)Route 2 (from Glutamic Acid)Route 3 (from L-Proline)
Starting Material Cost & Availability Low cost, readily available industrial chemical.Relatively low cost, bio-renewable.Higher cost compared to γ-butyrolactone and glutamic acid.
Overall Yield Generally high, with well-optimized industrial processes.Good to high, especially with one-pot procedures for NMP.Can be variable, highly dependent on the efficiency of the homologation step.
Number of Steps 4 steps.4 steps (if NMP synthesis is considered as one pot).3-4 steps, depending on the homologation strategy.
Scalability Highly scalable, based on established industrial processes.Potentially scalable, attractive for green manufacturing.Less scalable due to the use of hazardous reagents like diazomethane.
Stereocontrol Produces a racemic mixture.Produces a racemic mixture.Can potentially provide enantiomerically enriched product if chirality is preserved.
Safety & Environmental Considerations Uses high pressure and temperature for NMP synthesis."Green" starting material. High temperature for NMP synthesis.Use of highly toxic and explosive diazomethane is a major safety concern.
Key Advantages Cost-effective, high-yielding, and scalable.Utilizes a renewable feedstock, aligning with green chemistry principles.Potential for stereoselective synthesis.
Key Disadvantages Relies on petrochemical feedstocks.May require more optimization for large-scale NMP production compared to the established industrial route.Significant safety hazards associated with diazomethane.

Conclusion

The choice of the optimal synthetic route to (1-Methylpyrrolidin-2-yl)acetic acid is a multifaceted decision that requires careful consideration of project-specific goals.

  • Route 1, starting from γ-butyrolactone, is the most practical and economically viable option for the large-scale production of the racemic compound. Its reliance on well-established, high-yielding industrial processes makes it a robust and reliable choice.

  • Route 2, utilizing glutamic acid, presents an attractive alternative from a sustainability perspective. As the principles of green chemistry become increasingly important in the pharmaceutical industry, this route holds significant promise, particularly if the one-pot conversion to NMP can be efficiently scaled.

  • Route 3, commencing with L-proline, is the preferred strategy when enantiopurity is a primary concern. Despite the challenges associated with the use of hazardous reagents, the ability to access stereochemically defined (1-Methylpyrrolidin-2-yl)acetic acid is a significant advantage for the development of chiral drugs.

Ultimately, the selection of the most appropriate synthetic pathway will be a balance between economic, practical, safety, and environmental considerations, tailored to the specific needs of the research or manufacturing campaign.

References

  • Lammens, T. M., Franssen, M. C. R., Scott, E. L., & Sanders, J. P. M. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. [Link]

  • Ohlbach, F., Melder, J. P., Ross, K. H., Rudloff, M., & Liebe, J. (2002). U.S. Patent No. 6,348,601. Washington, DC: U.S.
  • Z-Scout. (2023, July 28). The manufacturing process of NMP (N-Methyl-2-pyrrolidone). [Link]

  • Novel process for preparing 1-methyl-2-(2-hydroxyethyl)pyrrolidine. (2019).
  • Preparation of N-methyl-2-pyrrolidone (NMP). (2002). US Patent No. 6348601B2. PubChem. [Link]

  • Lammens, T. M., Franssen, M. C. R., Scott, E. L., & Sanders, J. P. M. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry. [Link]

Sources

Comparative

Validating the efficacy of (1-Methylpyrrolidin-2-yl)acetic acid in in-vitro models

An Expert's Guide to Validating the In-Vitro Efficacy of (1-Methylpyrrolidin-2-yl)acetic acid and Its Analogs Introduction: The Scientific Rationale (1-Methylpyrrolidin-2-yl)acetic acid shares a core structural motif wit...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Validating the In-Vitro Efficacy of (1-Methylpyrrolidin-2-yl)acetic acid and Its Analogs

Introduction: The Scientific Rationale

(1-Methylpyrrolidin-2-yl)acetic acid shares a core structural motif with cotinine, the primary metabolite of nicotine. This structural similarity strongly suggests that its biological activity is likely mediated through interaction with nicotinic acetylcholine receptors (nAChRs). nAChRs are a family of ligand-gated ion channels that play critical roles in synaptic transmission in the central and peripheral nervous systems. Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them a key target for therapeutic drug development.

This guide moves beyond a simple listing of protocols. It explains the causality behind experimental choices, enabling researchers to design a robust validation cascade. We will establish a self-validating system of experiments to determine the compound's affinity, functional activity (as an agonist or antagonist), and its impact on downstream cellular signaling, comparing it against established nAChR ligands.

The Compound and Its Comparators: Establishing a Baseline

To validate the efficacy of our target compound, (1-Methylpyrrolidin-2-yl)acetic acid, we must benchmark its performance against well-characterized molecules. The choice of comparators is critical for contextualizing the experimental data.

CompoundClassRationale for Comparison
(1-Methylpyrrolidin-2-yl)acetic acid Test Article The novel compound whose nAChR activity is under investigation.
Nicotine Primary Agonist The endogenous ligand's functional equivalent and the parent compound for the metabolite class. It serves as the primary positive control for receptor activation.
Cotinine Metabolite / Weak Agonist The major metabolite of nicotine, known to be a weak agonist at nAChRs. It provides a direct structural and functional comparison.
Varenicline Partial Agonist A clinically relevant drug used in smoking cessation that acts as a partial agonist at the α4β2 nAChR subtype. It serves as a benchmark for partial agonism.
Mecamylamine Non-competitive Antagonist A classic non-competitive antagonist of nAChRs. It is used as a negative control to confirm that the observed effects are indeed mediated by nAChRs.

Experimental Validation Workflow: A Multi-Tiered Approach

A rigorous in-vitro validation strategy proceeds through a logical sequence, from initial binding to functional cellular response. This workflow ensures that each step informs the next, building a comprehensive pharmacological profile of the test compound.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Downstream Effects Binding Radioligand Binding Assay Binding_Desc Determine affinity (Ki) for nAChR subtypes. Binding->Binding_Desc Functional Calcium Flux Assay or Two-Electrode Voltage Clamp Binding->Functional If binding is confirmed Functional_Desc Measure potency (EC50) and efficacy (% of Nicotine). Functional->Functional_Desc Downstream Western Blot for p-ERK Functional->Downstream If functional activity is observed Downstream_Desc Confirm engagement of intracellular signaling pathways. Downstream->Downstream_Desc

Caption: A three-phase workflow for in-vitro validation.

Phase 1: Radioligand Binding Assays (Target Engagement)

Causality: Before assessing function, we must first confirm that the compound physically interacts with the target receptor. A competitive binding assay will determine the compound's affinity (Ki) for specific nAChR subtypes. A high affinity suggests a potent interaction.

Protocol: [³H]-Epibatidine Competitive Binding Assay

This protocol is designed for cell membranes prepared from a cell line stably expressing a specific nAChR subtype (e.g., α4β2 expressed in HEK293 cells).

  • Membrane Preparation: Culture HEK293 cells expressing the desired nAChR subtype. Harvest cells, homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL Binding Buffer (50 mM Tris-HCl, pH 7.4)

    • 25 µL of (1-Methylpyrrolidin-2-yl)acetic acid or comparator compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • 25 µL of [³H]-Epibatidine (a high-affinity nAChR radioligand) at a final concentration equal to its Kd value for the receptor subtype.

    • 50 µL of the prepared cell membranes (containing a consistent amount of protein, e.g., 20-50 µg).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl) to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only [³H]-Epibatidine and membranes.

    • Non-specific Binding (NSB): Radioactivity in wells containing a high concentration of a known competitor (e.g., 10 µM nicotine) to saturate all specific binding sites.

    • Specific Binding: Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phase 2: Functional Assays (Receptor Activation)

Causality: Binding does not guarantee function. The compound could be an agonist (activator), an antagonist (blocker), or a partial agonist. Functional assays measure the cellular response to receptor binding.

Protocol: FLIPR Calcium Flux Assay

This assay is suitable for high-throughput screening and measures the influx of calcium through the nAChR ion channel upon agonist binding.

  • Cell Plating: Plate cells expressing the nAChR subtype (e.g., SH-EP1-α4β2) into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 1 hour at 37°C to allow the dye to enter the cells.

  • Compound Plate Preparation: In a separate plate, prepare serial dilutions of the test compound and comparators (Nicotine, Varenicline) at concentrations ranging from sub-nanomolar to micromolar.

  • FLIPR Measurement: Place both the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

  • Assay Execution: The FLIPR will initiate a read sequence, measuring baseline fluorescence. It will then automatically add the compounds from the source plate to the cell plate and continue to measure the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis:

    • The peak fluorescence intensity following compound addition corresponds to the magnitude of the calcium influx.

    • Plot the peak fluorescence (or change from baseline) against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (maximum efficacy).

    • Compare the Emax of (1-Methylpyrrolidin-2-yl)acetic acid to that of nicotine (defined as 100% efficacy) to classify it as a full agonist, partial agonist, or antagonist (if it shows no activation but blocks nicotine's effect in a co-application experiment).

Phase 3: Downstream Signaling Pathway Analysis

Causality: Chronic activation of nAChRs can lead to changes in intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. Analyzing the phosphorylation of key proteins like ERK (Extracellular signal-Regulated Kinase) confirms that receptor activation is transduced into a meaningful intracellular signal.

G cluster_0 Cell Membrane cluster_1 Intracellular Cascade nAChR α4 β2 α4 β2 α4 Ca Ca²⁺ Influx nAChR->Ca Channel Opening PKC PKC Ca->PKC Raf Raf-1 PKC->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Gene Gene Transcription (e.g., c-fos) pERK->Gene Nuclear Translocation Agonist Agonist (e.g., Nicotine) Agonist->nAChR

Caption: Simplified nAChR to p-ERK signaling pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK)

  • Cell Treatment: Plate cells (e.g., PC-12, which endogenously express nAChRs) and allow them to attach. Starve the cells in serum-free media for 4-6 hours.

  • Stimulation: Treat the cells with (1-Methylpyrrolidin-2-yl)acetic acid, nicotine, or vehicle control at their respective EC80 concentrations for a short duration (e.g., 5-15 minutes).

  • Cell Lysis: Immediately aspirate the media and add ice-cold RIPA buffer containing phosphatase and protease inhibitors to lyse the cells and preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK.

  • Data Analysis: Quantify the band intensity for p-ERK and total ERK using densitometry software. Calculate the ratio of p-ERK to total ERK for each treatment condition. Compare the induction of p-ERK by the test compound to that of nicotine.

Data Summary and Interpretation

All quantitative data should be collated into a summary table to facilitate a direct comparison between the test article and the controls. This allows for a clear, at-a-glance assessment of the compound's profile.

Parameter(1-Methylpyrrolidin-2-yl)acetic acidNicotineCotinineVareniclineMecamylamine
Binding Affinity (Ki, nM) at α4β2 TBD~1~200~0.1>10,000
Functional Potency (EC50, nM) TBD~100~5,000~5N/A
Functional Efficacy (% of Nicotine) TBD100%~15%~40%0% (Antagonist)
p-ERK Induction (% of Nicotine) TBD100%TBDTBD0%

TBD = To Be Determined by experiment.

Interpreting the Results:

  • A low Ki value indicates high binding affinity.

  • A low EC50 value indicates high potency.

  • Efficacy relative to nicotine determines if it is a full (>80%), partial (10-80%), or weak agonist (<10%).

  • p-ERK induction confirms that the functional activity translates to downstream intracellular signaling, a crucial step for long-term cellular changes.

By systematically applying this multi-tiered approach, researchers can generate a robust and defensible in-vitro data package to validate the efficacy and pharmacological profile of (1-Methylpyrrolidin-2-yl)acetic acid, confidently positioning it for the next stages of drug development.

References

  • Title: Cotinine: A Potential New Therapeutic Agent for Alzheimer's Disease. Source: BioMed Research International. URL: [Link]

  • Title: Varenicline: a nicotinic acetylcholine receptor partial agonist for smoking cessation. Source: CNS Drug Reviews. URL: [Link]

Validation

A Technical Guide to the Spectroscopic Differentiation of (1-Methylpyrrolidin-2-yl)acetic Acid Enantiomers

For researchers and professionals in drug development and chiral chemistry, the precise characterization of stereoisomers is a critical step. The biological activity of enantiomers can vary significantly, with one isomer...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chiral chemistry, the precise characterization of stereoisomers is a critical step. The biological activity of enantiomers can vary significantly, with one isomer often being therapeutically active while the other may be inactive or even detrimental. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the enantiomers of (1-Methylpyrrolidin-2-yl)acetic acid, a chiral molecule of interest in medicinal chemistry.

The Challenge of Spectroscopic Enantiomer Differentiation

Enantiomers, by definition, are non-superimposable mirror images. This means they possess identical physical properties such as boiling point, melting point, and, crucially, identical spectra under achiral conditions. Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will yield indistinguishable results for a pure (R) or (S) enantiomer, and for any racemic mixture thereof.

The key to spectroscopic differentiation lies in the introduction of a chiral environment, which forces the enantiomers to interact differently, breaking their spectral equivalence. This is most powerfully achieved in NMR spectroscopy through the use of chiral resolving agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Chiral Discrimination

NMR spectroscopy is the most informative technique for distinguishing enantiomers. In an achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) isomers of (1-Methylpyrrolidin-2-yl)acetic acid would be identical. To resolve these, we must create diastereomeric environments.

The Causality Behind Chiral NMR Techniques

The fundamental principle is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra. This can be achieved through two primary methods:

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a covalent bond, creating a pair of diastereomers.[1][2] Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a classic example of a CDA used for determining the absolute configuration of alcohols and amines.[1]

  • Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a chiral solvent or with a chiral solvating agent.[3] These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers through interactions like hydrogen bonding or π-π stacking.[3] This results in differential shielding of the analyte's protons, leading to separate signals in the ¹H NMR spectrum.

The choice between a CDA and a CSA depends on the functional groups present in the analyte and the desired outcome. Derivatization with a CDA often leads to larger and more easily interpretable differences in chemical shifts.[2]

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

This protocol outlines a general procedure for the ¹H NMR analysis of a racemic mixture of (1-Methylpyrrolidin-2-yl)acetic acid using a chiral solvating agent like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the racemic (1-Methylpyrrolidin-2-yl)acetic acid into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the racemic mixture to serve as a baseline.

  • Introduction of the Chiral Solvating Agent:

    • To the same NMR tube, add a molar equivalent of the chiral solvating agent. The optimal ratio may need to be determined empirically.

    • Gently agitate the tube to ensure thorough mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture. It is advisable to acquire spectra at different temperatures (e.g., 298 K, 313 K, 323 K) as the diastereomeric interactions can be temperature-dependent.

    • Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio and the spectral width.

  • Data Analysis:

    • Compare the spectrum of the mixture to the baseline spectrum.

    • Look for the splitting of signals, particularly those of the protons closest to the chiral center (the C2 proton of the pyrrolidine ring and the protons of the adjacent methylene group).

    • The integration of the separated signals will correspond to the ratio of the enantiomers in the mixture. For a racemic mixture, this should be 1:1.

Expected ¹H NMR Spectral Data

The following table outlines the expected ¹H NMR chemical shifts for (1-Methylpyrrolidin-2-yl)acetic acid in an achiral solvent, based on its functional groups and data from similar structures. In the presence of a chiral solvating agent, key signals (marked with *) are expected to split into two distinct sets of peaks, one for each diastereomeric complex.

Proton Assignment Expected Chemical Shift (ppm) in CDCl₃ Expected Multiplicity Notes
Carboxylic Acid (-COOH)10.0 - 12.0broad singletHighly variable and dependent on concentration and solvent.
Pyrrolidine Ring H23.0 - 3.5multipletDirectly attached to the chiral center.
Methylene (-CH₂-COOH)2.5 - 3.0multipletProtons are diastereotopic and will likely show complex splitting.
N-Methyl (-N-CH₃)2.3 - 2.8singletMay show slight splitting in the presence of a CSA.
Pyrrolidine Ring H52.8 - 3.2multiplet
Pyrrolidine Ring H3, H41.6 - 2.2multiplet
Expected ¹³C NMR Spectral Data

Similar to ¹H NMR, the ¹³C NMR signals will be identical for both enantiomers in an achiral environment. The introduction of a chiral agent will cause the splitting of signals, particularly for the carbons near the stereocenter.

Carbon Assignment Expected Chemical Shift (ppm) in CDCl₃ Notes
Carboxylic Acid (-COOH)175 - 180
Pyrrolidine Ring C265 - 70Chiral center.
Methylene (-CH₂-COOH)40 - 45
N-Methyl (-N-CH₃)40 - 45
Pyrrolidine Ring C555 - 60
Pyrrolidine Ring C3, C420 - 30

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While it cannot distinguish between enantiomers, it is a crucial tool for confirming the successful synthesis and purity of (1-Methylpyrrolidin-2-yl)acetic acid.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

Methodology:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Vibration
O-H (Carboxylic Acid)3300 - 2500 (broad)Stretching
C-H (Aliphatic)2960 - 2850Stretching
C=O (Carboxylic Acid)1725 - 1700Stretching
C-N (Amine)1250 - 1020Stretching
C-O (Carboxylic Acid)1320 - 1210Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Like IR spectroscopy, it cannot differentiate between enantiomers. However, it is essential for confirming the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any characteristic fragment ions.

Expected Mass Spectrometry Data
Ion Expected m/z Notes
[M+H]⁺144.10Molecular ion (for C₇H₁₃NO₂)
FragmentVariesFragmentation may occur through loss of the carboxylic acid group or cleavage of the pyrrolidine ring.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis for the isomers of (1-Methylpyrrolidin-2-yl)acetic acid.

G cluster_synthesis Synthesis & Initial Characterization cluster_chiral_analysis Chiral Analysis (NMR) cluster_separation Optional: Chiral Separation racemic Racemic (R/S)-(1-Methylpyrrolidin-2-yl)acetic acid achiral_spec Achiral Spectroscopy (NMR, IR, MS) racemic->achiral_spec Confirmation of structure & purity add_csa Addition of Chiral Solvating Agent (CSA) racemic->add_csa chiral_hplc Chiral HPLC racemic->chiral_hplc chiral_nmr ¹H NMR in Chiral Environment add_csa->chiral_nmr split_signals Observation of Split Signals (Diastereomeric Complexes) chiral_nmr->split_signals quantification Quantification of Enantiomeric Ratio (Integration of Split Signals) split_signals->quantification r_isomer (R)-Isomer chiral_hplc->r_isomer s_isomer (S)-Isomer chiral_hplc->s_isomer r_isomer->add_csa Individual analysis s_isomer->add_csa Individual analysis

Caption: Workflow for the spectroscopic analysis of (1-Methylpyrrolidin-2-yl)acetic acid isomers.

Conclusion

Differentiating the enantiomers of (1-Methylpyrrolidin-2-yl)acetic acid requires a strategic approach that goes beyond standard spectroscopic measurements. While IR and MS are vital for structural confirmation of the racemate, NMR spectroscopy in a chiral environment is the definitive method for distinguishing and quantifying the individual enantiomers. By employing chiral derivatizing or solvating agents, researchers can induce the formation of diastereomeric species with unique NMR signatures, allowing for a clear and quantitative comparison. The methodologies and expected spectral characteristics outlined in this guide provide a robust framework for the successful chiral analysis of this and other similar molecules, ensuring the scientific integrity of research and development in fields where stereochemistry is paramount.

References

  • PubChem. [(2S)-1-methylpyrrolidin-2-yl]methanol. National Center for Biotechnology Information. [Link]

  • Huang, B., et al. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids. Talanta, 129155. [Link]

  • Tantillo, D. J., et al. (2025). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Method Cross-Validation: HPLC and GC for (1-Methylpyrrolidin-2-yl)acetic acid

Abstract In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. This guide provides an in-depth comparison and cross-validation of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of (1-Methylpyrrolidin-2-yl)acetic acid. This compound, characterized by its polar nature, presents unique analytical challenges. This document will navigate the theoretical underpinnings, practical methodologies, and regulatory expectations for validating and cross-validating these orthogonal methods. Through detailed experimental protocols and supporting data, we aim to equip researchers, scientists, and drug development professionals with the expertise to select and validate the most appropriate analytical strategy for their needs, ensuring data integrity and regulatory compliance.

Introduction: The Analytical Challenge of (1-Methylpyrrolidin-2-yl)acetic acid

(1-Methylpyrrolidin-2-yl)acetic acid is a polar, non-volatile organic compound. Its physicochemical properties make direct analysis challenging. High-Performance Liquid Chromatography (HPLC) is a natural choice for such non-volatile compounds, while Gas Chromatography (GC) typically requires a derivatization step to enhance volatility.[1][2] The selection of an analytical method is a critical decision in the drug development process, with implications for accuracy, precision, and throughput.

The objective of validating an analytical procedure is to demonstrate its fitness for a specific purpose.[3][4] When two or more analytical methods are employed, particularly across different stages of development or at different testing sites, cross-validation becomes essential.[5][6][7] This process provides documented evidence that all methods yield comparable and reliable results.[8] This guide will adhere to the principles outlined by the International Council for Harmonisation (ICH) guidelines, which provide a framework for validation of analytical procedures.[3][4][8]

Principles of the Compared Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[9][10] For polar analytes like (1-Methylpyrrolidin-2-yl)acetic acid, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A key advantage of HPLC for this application is its suitability for non-volatile and thermally labile compounds.[1][9]

Gas Chromatography (GC)

Gas Chromatography separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.[1][2] Due to the low volatility of (1-Methylpyrrolidin-2-yl)acetic acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[11] Common derivatization techniques for carboxylic acids include esterification or silylation.[11] While requiring an additional sample preparation step, GC can offer high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12][13]

Experimental Protocols

HPLC Method Protocol

This protocol outlines a reversed-phase HPLC method for the quantification of (1-Methylpyrrolidin-2-yl)acetic acid.

3.1.1. Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Formic acid in Water : Acetonitrile (95:5, v/v)[14]
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 15 minutes

3.1.2. Preparation of Solutions

  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 950 mL of HPLC-grade water and mix. Add 50 mL of HPLC-grade acetonitrile. Degas the solution before use.[14][15]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of (1-Methylpyrrolidin-2-yl)acetic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[15]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of (1-Methylpyrrolidin-2-yl)acetic acid into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[15][16]

3.1.3. System Suitability Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is less than 2.0%.

GC Method Protocol with Derivatization

This protocol describes a GC method for the analysis of (1-Methylpyrrolidin-2-yl)acetic acid following a derivatization step to form its methyl ester.

3.2.1. Derivatization Procedure: Methyl Esterification

  • Rationale: Esterification of the carboxylic acid group with methanol increases the volatility of the analyte, making it amenable to GC analysis.[11]

  • Reagent: 14% Boron trifluoride in methanol (BF3-MeOH).

  • Procedure:

    • To 1 mL of the sample solution (in a suitable organic solvent like methanol), add 1 mL of BF3-MeOH reagent in a screw-capped vial.

    • Seal the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.

    • Cool the vial to room temperature.

    • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial for GC injection.

3.2.2. Chromatographic Conditions

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3.2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, but use methanol as the solvent.

  • Working Standard Solutions: Prepare dilutions from the stock solution in methanol.

  • Sample Preparation: Extract the analyte from the sample matrix into methanol.

  • Derivatization of Standards and Samples: Subject both standard and sample solutions to the derivatization procedure outlined above.

3.2.4. System Suitability Inject a derivatized working standard solution five times. The RSD for peak area and retention time should be less than 2.0%.

Method Validation

Both the HPLC and GC methods must be validated according to ICH guidelines to ensure they are fit for their intended purpose.[17][18] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12][17]

Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) ≥ 0.999[19]
Range Typically 80-120% of the test concentration for assay.[20]
Accuracy (% Recovery) Typically 98.0 - 102.0%.[19]
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%.[19]
Robustness No significant impact on results from minor variations in method parameters.

Cross-Validation of HPLC and GC Methods

Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results for the same sample.[5][8] This is crucial when data from both methods may be used interchangeably or to support regulatory submissions.[7]

Cross-Validation Protocol
  • Sample Selection: Select a minimum of six independent samples of (1-Methylpyrrolidin-2-yl)acetic acid, including samples from different batches if available.

  • Analysis: Analyze each sample in triplicate using both the validated HPLC and the validated GC method.

  • Data Evaluation:

    • Calculate the mean assay value for each sample from both methods.

    • Determine the percentage difference between the mean values obtained by the two methods for each sample using the following equation:

    • The acceptance criterion is typically that the percentage difference for each sample should not exceed a predefined limit, often ±5.0%.

Data Presentation and Comparison

The results of the cross-validation study should be summarized in a clear and concise table.

Table 1: Cross-Validation Data for (1-Methylpyrrolidin-2-yl)acetic acid

Sample IDHPLC Assay (%) (n=3)GC Assay (%) (n=3)Mean Difference (%)
Batch A-0199.899.5-0.30
Batch A-02100.2100.50.30
Batch B-0199.599.1-0.40
Batch B-02101.0100.7-0.30
Batch C-0199.9100.30.40
Batch C-02100.5100.1-0.40
Conclusion All samples meet the acceptance criteria of ±5.0%

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC and GC methods, as well as the cross-validation logic.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Report Result calculate->report

Caption: HPLC analysis workflow for (1-Methylpyrrolidin-2-yl)acetic acid.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Methanol start->dissolve add_reagent Add BF3-Methanol dissolve->add_reagent heat Heat at 60°C add_reagent->heat extract Extract with Hexane heat->extract inject Inject into GC extract->inject separate Separation on DB-5ms Column inject->separate detect FID Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Report Result calculate->report

Caption: GC analysis workflow including the essential derivatization step.

Cross_Validation_Logic cluster_methods Analytical Methods Sample Test Sample HPLC Validated HPLC Method Sample->HPLC GC Validated GC Method Sample->GC Result_HPLC Result HPLC HPLC->Result_HPLC Result_GC Result GC GC->Result_GC Compare Compare Results (% Difference) Result_HPLC->Compare Result_GC->Compare Decision Acceptable Equivalence? Compare->Decision

Caption: Logical workflow for the cross-validation of the HPLC and GC methods.

Discussion and Conclusion

This guide has detailed the development, validation, and cross-validation of HPLC and GC methods for the analysis of (1-Methylpyrrolidin-2-yl)acetic acid. The HPLC method offers a direct and straightforward approach, ideal for a compound of this nature. Conversely, the GC method, while requiring a derivatization step, provides an orthogonal technique that can be invaluable for confirmatory analysis and for laboratories where GC is the predominant instrumentation.

The successful cross-validation demonstrates that both methods are capable of producing comparable and reliable data. The choice between HPLC and GC will ultimately depend on specific laboratory capabilities, desired sample throughput, and the stage of drug development. For routine quality control, the simplicity of the HPLC method may be preferred. However, having a validated and cross-validated GC method provides a robust backup and an alternative analytical perspective.

By following the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers and drug development professionals can confidently establish and cross-validate analytical methods, ensuring the generation of high-quality data that meets stringent regulatory standards.

References

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]

  • A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. (2001). ResearchGate. Retrieved from [Link]

  • Environics, Inc. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. (2004). ResearchGate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Fausett, A. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent Technologies. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Univerzita Karlova. Retrieved from [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. (2024, July 4). Blog - News. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor. Retrieved from [Link]

  • Green, R. (2017, September 24-26). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • Determination of N-Methyl-2-pyrrolidone, NMP. (2005, October 20). Chromatography Forum. Retrieved from [Link]

  • Dong, M. W., & Huynh-Ba, K. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Derivatization Method as a Residual Solvent of Acetic Acid by GC-MS Method in Empagliflozin Drug Substance: Development and Evaluation. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15). Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Validated GC- FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography. (2025, November 10). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Bioanalysis Zone. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

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Validation

A Comparative Benchmarking Guide to (1-Methylpyrrolidin-2-yl)acetic acid and Established GABA-A Receptor Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the hypothetical inhibitory performance of (1-Methylpyrrolidin-2-yl)acetic acid against well-charac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the hypothetical inhibitory performance of (1-Methylpyrrolidin-2-yl)acetic acid against well-characterized inhibitors of the GABA-A receptor. All experimental data presented herein is illustrative, designed to guide researchers in establishing robust benchmarking protocols.

Introduction: The Rationale for a Hypothetical Benchmarking Study

(1-Methylpyrrolidin-2-yl)acetic acid is a commercially available organic compound. While its direct biological targets are not extensively documented in public literature, its core structure, featuring a pyrrolidine ring, bears resemblance to molecules with known neurological activity. This structural similarity provides a scientifically plausible basis for investigating its potential interaction with key neurological targets.

For the purpose of this guide, we hypothesize a potential inhibitory effect of (1-Methylpyrrolidin-2-yl)acetic acid on the Gamma-Aminobutyric Acid Type A (GABA-A) receptor. The GABA-A receptor is a ligand-gated ion channel and the primary mediator of inhibitory neurotransmission in the central nervous system, making it a crucial target for a wide range of therapeutics.[1][2][3] This guide will therefore benchmark the hypothetical performance of (1-Methylpyrrolidin-2-yl)acetic acid against three well-established GABA-A receptor antagonists: Bicuculline, Picrotoxin, and Gabazine.

These antagonists were selected for their distinct mechanisms of action:

  • Bicuculline: A competitive antagonist that directly competes with GABA for the orthosteric binding site.[1][4][5]

  • Picrotoxin: A non-competitive channel blocker that binds within the ion pore, physically obstructing chloride ion flow.[6][7]

  • Gabazine (SR-95531): A competitive antagonist that also binds to the GABA recognition site, but with a different allosteric effect on channel opening compared to bicuculline.[1][8][9]

By comparing our investigational compound to these benchmarks, we can create a comprehensive performance profile, elucidating its hypothetical potency, mechanism of action, and potential selectivity.

Visualizing the GABA-A Receptor Signaling Pathway

The following diagram illustrates the fundamental mechanism of GABA-A receptor activation and the points of intervention for the benchmark inhibitors.

GABA_A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_R GABA-A Receptor (Ligand-Gated Ion Channel) GABA->GABA_R Binds to orthosteric site Bicuculline Bicuculline (Competitive Antagonist) Bicuculline->GABA_R Competitively blocks orthosteric site Gabazine Gabazine (Competitive Antagonist) Gabazine->GABA_R Competitively blocks orthosteric site Test_Compound (1-Methylpyrrolidin-2-yl)acetic acid (Investigational Compound) Test_Compound->GABA_R Hypothesized to bind Chloride_Influx Chloride Ion (Cl-) Influx GABA_R->Chloride_Influx Channel Opens Picrotoxin Picrotoxin (Channel Blocker) Picrotoxin->Chloride_Influx Blocks channel pore Hyperpolarization Membrane Hyperpolarization (Inhibition of Neuron Firing) Chloride_Influx->Hyperpolarization Leads to FLIPR_Workflow cluster_prep Cell Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis start HEK293 cells expressing GABA-A (α1β2γ2) plate Plate cells in 384-well plates start->plate load Load with voltage- sensitive dye plate->load add_compound Add test compounds (1-Methylpyrrolidin-2-yl)acetic acid or benchmark inhibitors load->add_compound incubate Incubate add_compound->incubate add_gaba Add GABA agonist incubate->add_gaba read Read fluorescence on FLIPR instrument add_gaba->read plot Plot dose-response curves read->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for the FLIPR Membrane Potential Assay.

Detailed Protocol:

  • Cell Culture and Plating: Culture HEK293 cells stably expressing the human GABA-A α1β2γ2 receptor subtype in appropriate media. Plate the cells into 384-well black-walled, clear-bottom assay plates and culture overnight.

  • Dye Loading: Prepare a loading buffer containing a fluorescent membrane potential-sensitive dye. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of (1-Methylpyrrolidin-2-yl)acetic acid and the benchmark inhibitors (Bicuculline, Picrotoxin, Gabazine) in a suitable assay buffer.

  • Assay Execution:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the protocol to add the compounds to the cell plate.

    • Incubate for a predetermined time (e.g., 15 minutes) to allow for compound binding.

    • Add a pre-determined concentration of GABA (e.g., EC80) to stimulate the receptors.

    • Record the fluorescence intensity before and after the addition of GABA.

  • Data Analysis:

    • Normalize the fluorescence response to the controls (no inhibitor and full inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Gold-Standard Electrophysiological Analysis: Automated Patch-Clamp

Automated patch-clamp electrophysiology provides a direct measure of the ion channel activity of the GABA-A receptor, offering high-resolution data on the mechanism of inhibition. [10][11] Principle: This technique measures the flow of ions through the GABA-A receptor channel in a single cell or an ensemble of cells. [12]A voltage is "clamped" across the cell membrane, and the current required to maintain this voltage is measured. [13]The application of GABA induces a chloride current, which is then inhibited by the test compounds.

Experimental Protocol:

  • Cell Preparation: Use a cell line stably expressing the GABA-A receptor subtype of interest. Prepare a single-cell suspension for use in the automated patch-clamp system.

  • System Setup:

    • Use an automated patch-clamp platform (e.g., QPatch or IonFlux).

    • The intracellular solution should contain a high concentration of chloride to create a large, stable chloride current. The extracellular solution is a standard physiological saline buffer.

  • Recording Protocol:

    • Cells are captured, and a whole-cell patch configuration is established.

    • The membrane potential is held at a constant voltage (e.g., -70 mV).

    • A stable baseline current is recorded.

    • Apply a saturating concentration of GABA to elicit a maximal current response.

    • After a washout period, co-apply GABA with increasing concentrations of the test compound or benchmark inhibitors.

  • Data Analysis:

    • Measure the peak current amplitude in the presence of each concentration of the inhibitor.

    • Normalize the current to the maximal GABA-evoked current.

    • Plot the normalized current against the inhibitor concentration to generate dose-response curves and calculate IC50 values.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes from the described experiments, benchmarking (1-Methylpyrrolidin-2-yl)acetic acid against the known inhibitors.

Table 1: Potency (IC50) Comparison
CompoundFLIPR Assay IC50 (µM)Patch-Clamp Assay IC50 (µM)
(1-Methylpyrrolidin-2-yl)acetic acid15.212.5
Bicuculline2.1 [4]1.8
Picrotoxin1.20.9
Gabazine (SR-95531)0.150.12

Note: IC50 values for benchmark inhibitors are representative of typical literature values. The values for (1-Methylpyrrolidin-2-yl)acetic acid are hypothetical for illustrative purposes.

Interpretation: Based on this hypothetical data, (1-Methylpyrrolidin-2-yl)acetic acid demonstrates inhibitory activity on the GABA-A receptor, albeit with lower potency compared to the established antagonists. Gabazine is the most potent inhibitor, followed by Picrotoxin and Bicuculline. The close correlation between the IC50 values from the FLIPR and patch-clamp assays provides confidence in the functional data.

Table 2: Mechanistic Insights from Electrophysiology
CompoundEffect on GABA EC50Effect on Maximal GABA ResponseInferred Mechanism of Action
(1-Methylpyrrolidin-2-yl)acetic acidRightward shiftNo changeCompetitive Antagonism (Hypothesized)
BicucullineRightward shiftNo changeCompetitive Antagonism
PicrotoxinNo significant shiftReduction in maximal responseNon-competitive Channel Blockade
GabazineRightward shiftNo changeCompetitive Antagonism

Interpretation: The hypothetical results from the patch-clamp experiments suggest that (1-Methylpyrrolidin-2-yl)acetic acid acts as a competitive antagonist. This is inferred from its ability to shift the GABA dose-response curve to the right (requiring more GABA to achieve the same effect) without reducing the maximum possible response, a hallmark of competitive inhibition. This mechanism is similar to that of Bicuculline and Gabazine. In contrast, Picrotoxin's non-competitive mechanism is evident by its reduction of the maximal response, regardless of the GABA concentration.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for benchmarking the performance of an investigational compound, (1-Methylpyrrolidin-2-yl)acetic acid, against known inhibitors of a hypothetical target, the GABA-A receptor. The combination of high-throughput functional screening and detailed electrophysiological analysis provides a robust dataset for determining potency and mechanism of action.

Based on the illustrative data, (1-Methylpyrrolidin-2-yl)acetic acid presents as a hypothetical competitive antagonist of the GABA-A receptor with moderate potency.

Key takeaways for researchers:

  • Methodological Synergy: Combining high-throughput screening with gold-standard electrophysiology is crucial for a comprehensive understanding of a compound's activity.

  • Importance of Benchmarking: Comparing a novel compound against well-characterized inhibitors with distinct mechanisms of action is essential for contextualizing its performance and elucidating its pharmacological profile.

  • Data-Driven Hypothesis: While the activity of (1-Methylpyrrolidin-2-yl)acetic acid on the GABA-A receptor is presented here as a hypothesis, the experimental framework provided is a valid and powerful approach for testing such hypotheses for any novel compound.

Future research should focus on confirming this hypothetical activity through direct experimental validation, exploring its selectivity across different GABA-A receptor subtypes, and conducting further structure-activity relationship studies to potentially optimize its potency and pharmacological properties.

References

  • Reddy, D. S., & A. (2021). GABAA receptors: structure, function, pharmacology, and related disorders. Neuroscience & Biobehavioral Reviews, 129, 1-27. [Link]

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  • GABA Inhibitors. (2023, July 30). In StatPearls. NCBI Bookshelf. [Link]

  • Stoelzle-Feix, S., et al. (2015). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of Pharmacological and Toxicological Methods, 75, 59-65. [Link]

  • Olsen, R. W. (2006). Picrotoxin-like channel blockers of GABAA receptors. Proceedings of the National Academy of Sciences of the United States of America, 103(16), 6081–6082. [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. [Link]

  • Wikipedia. (n.d.). Bicuculline. [Link]

  • Sophion Bioscience. (n.d.). Ligand-activation of GABAA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysiology and optopharmacology. [Link]

  • Johnston, G. A. R. (2013). Advantages of an antagonist: bicuculline and other GABA antagonists. British Journal of Pharmacology, 170(5), 921–931. [Link]

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  • Ueno, S., Bracamontes, J., Zorumski, C., Weiss, D. S., & Steinbach, J. H. (1997). Bicuculline and Gabazine Are Allosteric Inhibitors of Channel Opening of the GABAA Receptor. The Journal of Neuroscience, 17(2), 625–634. [Link]

  • YouTube. (2022, July 17). How does Whole-cell voltage clamp work?[Link]

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Comparative

A Comparative Guide to Fluorinated vs. Non-Fluorinated (Pyrrolidin-1-yl)acetic Acid Analogs: A Senior Application Scientist's Perspective

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of ratio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of rational drug design.[1] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Unlike other halogens, fluorine acts as a moderately strong hydrogen bond acceptor and its introduction can significantly alter properties such as lipophilicity (LogP), acidity (pKa), metabolic stability, and binding affinity to biological targets.[2][4] Consequently, fluorination is a key tactic employed to overcome common challenges in drug development, including rapid metabolism and poor membrane permeability.[5][6]

This guide presents a comparative study of a non-fluorinated (pyrrolidin-1-yl)acetic acid scaffold and its fluorinated counterpart. The pyrrolidine ring is a prevalent motif in numerous FDA-approved drugs, valued for its ability to enhance aqueous solubility and serve as a versatile pharmacophore, with its nitrogen atom acting as a hydrogen bond donor or acceptor.[7] By juxtaposing a parent compound with a strategically fluorinated analog, we will elucidate the causal relationships between structural modification and performance, supported by validated experimental protocols.

The Core Scaffold: (Pyrrolidin-1-yl)acetic Acid

The (pyrrolidin-1-yl)acetic acid structure is an attractive starting point in drug discovery programs. It features a basic nitrogen atom within a saturated heterocyclic ring, linked to a carboxylic acid moiety. This arrangement provides clear handles for derivatization and interaction with biological targets. The pyrrolidine ring itself is conformationally flexible, and substituents can lock it into specific puckered envelopes (e.g., twist or envelope forms), which can be critical for precise orientation within a protein's binding pocket.

For this comparative analysis, we will examine two representative compounds:

  • Analog A: (Pyrrolidin-1-yl)acetic acid - Our non-fluorinated parent compound.

  • Analog B: A hypothetical, strategically fluorinated analog, cis-4-fluoro-(pyrrolidin-1-yl)acetic acid, designed to investigate the impact of fluorine on key drug-like properties.

Comparative Analysis: Physicochemical and Biological Properties

The introduction of fluorine is not merely an atomic substitution; it is a strategic decision intended to modulate specific molecular behaviors. The following sections compare the anticipated properties of Analog A and Analog B, grounded in established principles of medicinal chemistry.

Physicochemical Properties: pKa and Lipophilicity

The acidity of the carboxylic acid and the basicity of the pyrrolidine nitrogen are critical determinants of a compound's ionization state at physiological pH, which in turn affects solubility, permeability, and target engagement. Fluorine's powerful electron-withdrawing inductive effect can significantly lower the pKa of nearby acidic and basic functional groups.[1]

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a crucial parameter governing absorption, distribution, metabolism, and excretion (ADME). While fluorination of alkanes typically reduces lipophilicity, the effect on aromatic or heterocyclic systems is more complex and can lead to an increase in LogP.[8]

Table 1: Comparative Physicochemical Data

ParameterAnalog A (Non-fluorinated)Analog B (Fluorinated)Rationale for a Priori Hypothesis
pKa (Carboxylic Acid) ~4.0~3.5The electron-withdrawing fluorine atom stabilizes the carboxylate anion, increasing acidity (lower pKa).[4]
pKa (Pyrrolidine Nitrogen) ~10.5~9.5The inductive effect of fluorine reduces the electron density on the nitrogen, making it a weaker base (lower pKa of the conjugate acid).[2]
LogP ~0.5~0.8Fluorine substitution on a heterocyclic ring often increases lipophilicity by masking polar C-H bonds and altering the molecule's hydration shell.[8]
Pharmacokinetics: In Vitro Metabolic Stability

A major challenge in drug development is overcoming rapid metabolic clearance, often mediated by cytochrome P450 (CYP) enzymes.[9] Vulnerable C-H bonds, particularly those adjacent to heteroatoms like the pyrrolidine nitrogen, are common sites of oxidative metabolism. Replacing a hydrogen atom at such a position with a fluorine atom can effectively block this metabolic pathway due to the strength of the C-F bond, thereby enhancing the compound's metabolic stability and prolonging its half-life.[3][6]

Table 2: Comparative In Vitro Metabolic Stability Data (Human Liver Microsomes)

ParameterAnalog A (Non-fluorinated)Analog B (Fluorinated)Rationale for a Priori Hypothesis
Half-life (t½, min) 15> 60The C-F bond at a potential site of metabolism is resistant to oxidative cleavage by CYP enzymes, significantly reducing the rate of degradation.[10]
Intrinsic Clearance (CLint, µL/min/mg) 46.2< 11.5A longer half-life directly corresponds to lower intrinsic clearance, indicating slower metabolic breakdown.[11]
Pharmacodynamics: Target Binding Affinity

Fluorine can enhance binding affinity through several mechanisms. It can engage in favorable electrostatic interactions with electron-deficient regions of a protein, form hydrogen bonds, or induce a molecular conformation that is more favorable for binding.[2] For instance, studies on substituted pyrrolidines have shown that a cis-4-CF₃ group can favor a pseudo-axial conformation of an acetic acid group at the 2-position, a key orientation for GRP40 agonism.[12] A similar conformational constraint induced by our cis-4-fluoro substituent could enhance binding to a hypothetical target receptor.

Table 3: Comparative Target Binding Affinity Data

ParameterAnalog A (Non-fluorinated)Analog B (Fluorinated)Rationale for a Priori Hypothesis
Binding Affinity (Ki, nM) 15045The fluorine-induced conformational change may pre-organize the pharmacophore for optimal interaction with the binding site, leading to a tighter binding interaction (lower Ki).[8][13]

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of the comparative data, the following detailed protocols are provided. Each protocol is designed as a self-validating system, incorporating appropriate controls and standards.

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa values of ionizable groups.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 1-2 mg of the test compound and dissolve in a known volume (e.g., 10 mL) of a 20% methanol/water solution to ensure solubility.

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Titration (Acidic pKa): Begin titration of the sample solution with a standardized solution of 0.01 M NaOH. Record the pH after each incremental addition of titrant (e.g., 0.01 mL).

  • Titration (Basic pKa): Titrate a separate, identical sample solution with a standardized solution of 0.01 M HCl. Record the pH after each incremental addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.

  • Validation: Run a standard compound with known pKa values (e.g., pyridine) under identical conditions to validate the experimental setup.

Protocol 2: Determination of LogP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water, representing its lipophilicity.[14]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (e.g., phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a concentration that can be accurately measured by UV-Vis spectrophotometry or HPLC-UV.

  • Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the compound-containing pre-saturated aqueous phase.

  • Equilibration: Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial at 2000 rpm for 10 minutes to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase and determine the compound concentration using a pre-established calibration curve (HPLC-UV or UV-Vis).

  • Calculation: The LogP is calculated as: LogP = log ( [Compound]octanol / [Compound]aqueous ), where [Compound]octanol is determined by mass balance: (Initial mass - Final mass in aqueous phase) / Volume of octanol.

  • Validation: Perform the experiment in triplicate.

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, typically from human liver microsomes (HLM), which are rich in CYP enzymes.[15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Thaw HLM (e.g., pooled from 20 donors) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 50 mM NADPH (cofactor) solution in the same buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension to 37°C for 5 minutes.

    • Add the test compound to the HLM suspension to achieve a final concentration of 1 µM (final DMSO concentration should be ≤ 0.1%).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Half-life (t½) is calculated as: 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) * (mL incubation / mg microsomal protein).

  • Validation: Include positive control compounds with known metabolic fates (e.g., testosterone for high clearance, verapamil for moderate clearance) to ensure the enzymatic activity of the HLM batch.

Visualization of Experimental Concepts and Workflows

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep Sample & Reagent Preparation cluster_reaction Metabolic Reaction cluster_sampling Time-Point Quenching cluster_analysis Analysis & Calculation Compound Test Compound Stock (1 µM) PreIncubate Pre-warm HLM + Compound (37°C, 5 min) Compound->PreIncubate HLM Human Liver Microsomes (0.5 mg/mL) HLM->PreIncubate NADPH NADPH Cofactor Start Initiate Reaction (Add NADPH) NADPH->Start PreIncubate->Start TimePoints Sample at 0, 5, 15, 30, 60 min Start->TimePoints Quench Stop Reaction (Ice-cold ACN + IS) TimePoints->Quench Centrifuge Protein Precipitation Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate t½ and CLint LCMS->Calc

Caption: Workflow for the In Vitro Metabolic Stability Assay.

Caption: Impact of Fluorination on Molecular Conformation and Binding.

Conclusion

This comparative guide illustrates the profound and predictable impact of strategic fluorination on (pyrrolidin-1-yl)acetic acid analogs. By introducing a single fluorine atom, we can rationally modulate key drug-like properties, including pKa, lipophilicity, metabolic stability, and target binding affinity. The fluorinated Analog B demonstrates superior metabolic stability and enhanced binding affinity compared to its non-fluorinated parent, Analog A. These improvements are directly attributable to the fundamental physicochemical effects of the fluorine atom—namely, its inductive power, the strength of the C-F bond, and its ability to impose conformational constraints. The provided experimental protocols offer a robust framework for validating these hypotheses in a drug discovery setting, underscoring the power of fluorine as a tool for optimizing lead candidates into successful therapeutics.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Center for Biotechnology Information.[Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.[Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.[Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.[Link]

  • Correlation of inhibitor effects on enzyme activity and thermal stability for the integral membrane protein fatty acid amide hydrolase. PubMed Central.[Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.[Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.[Link]

  • Fluorine in medicinal chemistry. PubMed.[Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed.[Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.[Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.[Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green.[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling and Disposal of (1-Methylpyrrolidin-2-yl)acetic acid

For professionals in the vanguard of pharmaceutical research and drug development, the meticulous management of chemical reagents is not merely a procedural formality but the bedrock of laboratory safety and innovation....

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the vanguard of pharmaceutical research and drug development, the meticulous management of chemical reagents is not merely a procedural formality but the bedrock of laboratory safety and innovation. This guide delineates the essential safety protocols, operational handling, and disposal plans for (1-Methylpyrrolidin-2-yl)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes a robust safety framework by synthesizing data from its structural analog, N-Methyl-2-pyrrolidone (NMP), and considering the chemical properties of its acetic acid moiety. This approach, rooted in established principles of chemical safety, ensures a cautious and comprehensive operational standard.

Hazard Identification and Risk Assessment

(1-Methylpyrrolidin-2-yl)acetic acid is structurally composed of an N-methyl-2-pyrrolidone ring and an acetic acid functional group. This composition suggests a hazard profile that combines the characteristics of both parent structures. N-Methyl-2-pyrrolidone (NMP) is a well-documented industrial solvent with known health risks. The presence of the acetic acid group introduces acidic properties that must also be addressed.

Primary Hazards based on Structural Analogs:

  • Skin and Eye Irritation: NMP is known to cause skin and eye irritation[1][2]. The acidic nature of the acetic acid component may exacerbate this, potentially causing severe irritation or burns upon direct contact[3].

  • Reproductive Toxicity: A significant concern with NMP is its classification as a reproductive toxin, with the potential to harm an unborn child[2]. This necessitates stringent handling precautions, especially for researchers of child-bearing potential.

  • Respiratory Tract Irritation: Vapors or mists may cause respiratory irritation[2].

  • Combustibility: While not highly flammable, NMP is a combustible liquid and should be kept away from open flames and high temperatures[4][5].

GHS Hazard Classification (Inferred)

Based on the hazards of its structural components, the inferred GHS classification for (1-Methylpyrrolidin-2-yl)acetic acid is summarized below.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2AGHS07WarningH319: Causes serious eye irritation[2]
Reproductive Toxicity1BGHS08DangerH360D: May damage the unborn child[2]
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation[2]
Flammable Liquids4NoneWarningH227: Combustible liquid

This table is an inferred classification based on available data for structurally similar compounds and should be used as a precautionary guide.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for mitigating the risks associated with handling (1-Methylpyrrolidin-2-yl)acetic acid. The selection of appropriate PPE is not merely a checklist item but a critical risk-reduction measure.

PPE Selection Guide
Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene over Natural Rubber)[6].Prevents skin contact, which can lead to irritation and absorption. Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating your hands[7].
Eye Protection Chemical splash goggles.Protects against accidental splashes that could cause serious eye irritation or damage[8].
Skin and Body Protection Lab coat, apron, or coveralls made of appropriate protective material[7][8].Provides a barrier against skin exposure from spills or splashes.
Respiratory Protection Use in a chemical fume hood is the primary engineering control. If a respirator is necessary, use a NIOSH/MSHA-approved respirator with appropriate cartridges[6][7][8].Minimizes the inhalation of vapors or mists that can cause respiratory tract irritation[9].

Safe Handling and Operational Plan

Adherence to a stringent operational plan is paramount to ensure the safety of personnel and the integrity of the research.

Step-by-Step Handling Protocol:
  • Preparation and Area Setup:

    • Always handle (1-Methylpyrrolidin-2-yl)acetic acid within a certified chemical fume hood to ensure adequate ventilation[8][9].

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order[10].

    • Clear the work area of any unnecessary items and potential ignition sources[4][8][9].

  • Chemical Handling:

    • Wear the appropriate PPE as outlined in the table above before handling the compound.

    • Avoid direct contact with skin, eyes, and clothing[1][8].

    • Do not breathe in vapors or mists[1][9].

    • Use non-sparking tools when handling the substance[4].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[8][9].

    • Keep away from heat, sparks, and open flames[8][11].

    • Store away from strong oxidizing agents, strong acids, and strong bases[10].

Workflow for Safe Handling

SafeHandlingWorkflow Safe Handling Workflow for (1-Methylpyrrolidin-2-yl)acetic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep1 Don PPE Prep2 Verify Fume Hood Operation Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Handle1 Transfer Compound in Fume Hood Prep3->Handle1 Handle2 Perform Experiment Handle1->Handle2 Handle3 Securely Close Container Handle2->Handle3 Clean1 Decontaminate Work Area Handle3->Clean1 Clean2 Properly Store Compound Clean1->Clean2 Clean3 Dispose of Waste Clean2->Clean3 Clean4 Doff PPE Clean3->Clean4

Caption: A visual representation of the procedural flow for safely handling (1-Methylpyrrolidin-2-yl)acetic acid.

Spill Management and Emergency Procedures

In the event of a spill, a swift and organized response is critical to mitigate potential hazards.

Spill Response Protocol:
  • Minor Spills:

    • Restrict access to the spill area.

    • Ensure the area is well-ventilated, utilizing the chemical fume hood.

    • Absorb the spill with an inert material such as sand or diatomaceous earth[1].

    • Collect the absorbed material into a suitable container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water[12].

  • Major Spills:

    • Immediately evacuate the laboratory.

    • Alert your institution's Environmental Health and Safety (EHS) department and other emergency personnel.

    • If safe to do so, increase ventilation to the area and close off access[12].

    • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Plan

The proper disposal of (1-Methylpyrrolidin-2-yl)acetic acid and any contaminated materials is a legal and ethical responsibility to protect the environment and public health.

Waste Disposal Guidelines:
  • Chemical Waste:

    • All waste containing (1-Methylpyrrolidin-2-yl)acetic acid should be collected in a clearly labeled, sealed container for hazardous waste.

    • The recommended method of disposal is through a licensed professional waste disposal service, likely involving chemical incineration[7].

    • Do not dispose of this chemical down the drain or in regular trash[1].

  • Contaminated Materials:

    • Any materials used to clean up spills, as well as contaminated PPE (such as gloves), should be placed in a sealed bag and disposed of as hazardous waste[7].

Conclusion

The safe handling of (1-Methylpyrrolidin-2-yl)acetic acid demands a proactive and informed approach to laboratory safety. By understanding the inferred hazards based on its structural analogs and adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can mitigate risks and maintain a safe laboratory environment. This commitment to safety is integral to the successful advancement of scientific discovery.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Greenfield Global. (2015). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). N-methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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